Product packaging for Fura Red AM(Cat. No.:)

Fura Red AM

Cat. No.: B15139589
M. Wt: 1089.0 g/mol
InChI Key: BUZVFTSOJLJQQB-DVRIZHICSA-N
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Description

Fura Red AM is a useful research compound. Its molecular formula is C47H52N4O24S and its molecular weight is 1089.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H52N4O24S B15139589 Fura Red AM

Properties

Molecular Formula

C47H52N4O24S

Molecular Weight

1089.0 g/mol

IUPAC Name

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(E)-[1,3-bis(acetyloxymethyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate

InChI

InChI=1S/C47H52N4O24S/c1-27-8-9-36(48(17-42(58)71-23-67-30(4)54)18-43(59)72-24-68-31(5)55)40(12-27)63-10-11-64-41-14-34-13-35(15-38-46(62)51(22-66-29(3)53)47(76)50(38)21-65-28(2)52)75-39(34)16-37(41)49(19-44(60)73-25-69-32(6)56)20-45(61)74-26-70-33(7)57/h8-9,12-16H,10-11,17-26H2,1-7H3/b38-15+

InChI Key

BUZVFTSOJLJQQB-DVRIZHICSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)/C=C/4\C(=O)N(C(=S)N4COC(=O)C)COC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(O3)C=C4C(=O)N(C(=S)N4COC(=O)C)COC(=O)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C

Origin of Product

United States

Foundational & Exploratory

What is Fura Red AM and how does it work?

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Fura Red AM

This compound is a cell-permeant fluorescent dye extensively used for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]i).[1][2] As a visible light-excitable analog of the ultraviolet-excitable probe Fura-2, Fura Red offers distinct advantages, including reduced phototoxicity and minimal interference from cellular autofluorescence.[2][3] It is particularly valuable in multi-parameter fluorescence imaging, where it can be used alongside other fluorescent probes.[1][4]

The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol.[5][6] Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the now membrane-impermeant Fura Red molecule within the cell.[5] This active form of Fura Red is a high-affinity chelator of calcium ions.

The fluorescence properties of Fura Red are modulated by the binding of Ca²⁺. Uniquely, upon binding to calcium, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1][7][8] This inverse response to calcium concentration is a key characteristic of the dye. For ratiometric measurements, Fura Red is often co-loaded with a calcium indicator whose fluorescence increases with calcium binding, such as Fluo-3, Fluo-4, or Cal-520.[2][4][7] By calculating the ratio of the fluorescence intensities of the two dyes, a more accurate and stable measurement of intracellular calcium levels can be achieved, as this method corrects for variations in dye concentration, cell thickness, and photobleaching.

Alternatively, Fura Red can be used as a single-wavelength ratiometric indicator by exciting at two different wavelengths.[9][10] For instance, excitation at 406 nm produces a signal that increases with calcium concentration, while excitation at a longer wavelength (e.g., 532 nm) results in a signal that decreases.[9][11] The ratio of the emission intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration.

Quantitative Data

The following table summarizes the key quantitative properties of Fura Red.

PropertyValueNotes
Excitation Maximum (Ca²⁺-free) ~488 nm[8]
Excitation Maximum (Ca²⁺-bound) ~420 nm[7]
Emission Maximum ~660 nm[3][7]
Dissociation Constant (Kd) for Ca²⁺ ~140 nMThis value can be influenced by intracellular environment.[11]
Recommended Excitation Wavelengths 435 nm, 470 nm, 488 nmFor use with various instruments and in combination with other fluorophores.[12][13]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution : Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.[2][6] For example, to make a 1 mM stock solution from 1 mg of this compound (MW ~1089 g/mol ), add 918 µL of DMSO.[2]

  • Storage : Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture.[14] Avoid repeated freeze-thaw cycles.

Cell Loading Protocol for Suspension Cells

This protocol is adapted for flow cytometry applications.[9][15][16]

  • Cell Preparation : Resuspend cells at a concentration of 1 x 10⁷ cells/mL in pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[9][15]

  • Loading Solution Preparation : Prepare a loading solution containing 1 µM this compound and 0.01% Pluronic F-127 in HBSS. Pluronic F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.[9][15][16]

  • Incubation : Add the loading solution to the cell suspension and incubate for 30 minutes in a 37°C water bath.[9][15][16]

  • Washing : After incubation, wash the cells with HEPES Buffered Saline Solution (HBSS with 1 mM CaCl₂, 0.5 mM MgCl₂, 0.1% BSA, 10 mM HEPES) to remove extracellular dye.[9][15][16]

  • Resuspension : Resuspend the cells at a concentration of 1 x 10⁷ cells/mL in the HEPES Buffered Saline Solution. A viability dye such as SYTOX Green can be included to exclude dead cells from the analysis.[9][15]

  • Equilibration : Equilibrate the cells for at least 10 minutes at 37°C before analysis.[15][16]

Cell Loading Protocol for Adherent Cells

This protocol is suitable for microscopy and microplate reader-based assays.[12]

  • Cell Plating : Plate cells on coverslips or in a microplate and allow them to adhere.

  • Working Solution Preparation : Prepare a 2X working solution containing 5 µM this compound, 0.04% Pluronic® F-127, and 1 mM Probenecid in a suitable buffer (e.g., HHBS). Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[12]

  • Loading : Remove the culture medium and add an equal volume of the 2X working solution to the cells (this will result in a final 1X concentration).[12]

  • Incubation : Incubate the cells for 20-120 minutes at 37°C or for 30 minutes at room temperature. The optimal time will depend on the cell type.[12]

  • Washing : Remove the dye-loading solution and wash the cells with a buffer containing 1.0 mM Probenecid.[12]

  • Analysis : The cells are now ready for imaging or fluorescence measurement.

Signaling Pathways and Experimental Workflows

Fura_Red_AM_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) This compound This compound Passive Diffusion This compound->Passive Diffusion Membrane Permeant Fura Red AM_intra This compound Passive Diffusion->Fura Red AM_intra Fura Red Fura Red (Active Form) Fura Red AM_intra->Fura Red Hydrolysis Esterases Esterases Esterases->Fura Red AM_intra Fura Red-Ca2+ Fura Red-Ca²⁺ Complex Fura Red->Fura Red-Ca2+ Ca²⁺ Binding Ca2+ Ca2+ Ca2+->Fura Red-Ca2+ Ratiometric_Measurement_Workflow cluster_preparation Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Load Cells Load Cells with This compound Incubate Incubate for De-esterification Load Cells->Incubate Wash Wash to Remove Extracellular Dye Incubate->Wash Excite_406 Excite at ~406 nm Wash->Excite_406 Excite_488 Excite at ~488 nm Wash->Excite_488 Measure_Emission Measure Emission at ~660 nm Excite_406->Measure_Emission Excite_488->Measure_Emission Calculate_Ratio Calculate Ratio (Intensity at 406 nm / Intensity at 488 nm) Measure_Emission->Calculate_Ratio Correlate_Ca Correlate Ratio to [Ca²⁺]i Calculate_Ratio->Correlate_Ca

References

Fura Red AM: An In-depth Technical Guide to Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle of Fura Red AM for Calcium Measurement

This compound is a high-affinity, ratiometric fluorescent indicator used for the quantitative measurement of intracellular calcium concentration ([Ca²⁺]i). The acetoxymethyl (AM) ester modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the hydrophilic and Ca²⁺-sensitive form, Fura Red, in the cytosol. This method of loading ensures that the indicator is localized to the intracellular compartment where it can report on changes in [Ca²⁺]i.

The principle of Fura Red's ratiometric measurement lies in its dual-excitation fluorescence properties, which change upon binding to Ca²⁺. While Fura Red can be used in conjunction with other dyes, it can also be used as a standalone ratiometric indicator. When used ratiometrically, the dye is excited at two different wavelengths, and the ratio of the fluorescence intensities at a single emission wavelength is calculated. This ratiometric approach provides a more accurate and robust measurement of [Ca²⁺]i compared to single-wavelength indicators because it internally corrects for variations in dye concentration, cell thickness, photobleaching, and instrument efficiency.

Upon binding to Ca²⁺, the fluorescence of Fura Red exhibits a characteristic shift in its excitation spectrum. For ratiometric analysis, Fura Red is typically excited at two wavelengths. In flow cytometry, common excitation wavelengths are 406 nm (violet laser) and 532 nm (green laser).[1] In microscopy, excitation wavelengths of 420 nm and 480 nm have been utilized.[2] The fluorescence emission is typically collected at a wavelength greater than 630 nm, often around 650-670 nm.[3] An increase in intracellular Ca²⁺ leads to an increase in fluorescence emission when excited at the shorter wavelength (e.g., 406 nm or 420 nm) and a concurrent decrease in emission when excited at the longer wavelength (e.g., 532 nm or 480 nm).[1][2] The ratio of these two fluorescence intensities provides a quantitative measure of the intracellular Ca²⁺ concentration.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound. It is important to note that some of these parameters, particularly the dissociation constant (Kd), can vary depending on the intracellular environment.

Property Value Notes
Dissociation Constant (Kd) for Ca²⁺ in vitro: ~400 nMValue determined in aqueous buffer solutions.
in situ: 1.1 - 1.6 µMApparent Kd determined within the cytoplasm of cells, which can be influenced by viscosity, protein binding, and other ionic concentrations.[2][4]
Excitation Wavelengths (Ratiometric) ~406 nm and ~532 nmCommonly used in flow cytometry applications.[1]
~420 nm and ~480 nmUsed in fluorescence microscopy applications.[2]
~435 nm and ~470 nmAlternative excitation wavelengths for microplate reader applications.[5]
Emission Wavelength ~650 - 670 nmThe peak emission wavelength for ratiometric measurements.[3]
Quantum Yield Not explicitly reportedThe quantum yield of Fura Red is dependent on Ca²⁺ concentration and the intracellular environment.
Molar Extinction Coefficient Not explicitly reportedThe molar extinction coefficient of Fura Red is dependent on Ca²⁺ concentration and the intracellular environment.

Experimental Protocols

This section provides a detailed methodology for using this compound for intracellular calcium imaging in adherent cells using fluorescence microscopy.

Reagent Preparation
  • This compound Stock Solution (1-5 mM):

    • Bring the vial of lyophilized this compound to room temperature before opening.

    • Add high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a stock solution concentration of 1-5 mM. For example, to a 50 µg vial of this compound (MW ≈ 1089 g/mol ), add ~92 µL of DMSO for a 0.5 mM stock or ~18.4 µL for a 2.5 mM stock.

    • Vortex briefly to dissolve the dye completely.

    • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Pluronic® F-127 Stock Solution (20% w/v in DMSO):

    • Dissolve Pluronic® F-127 in high-quality, anhydrous DMSO to make a 20% (w/v) stock solution.

    • This solution can be stored at room temperature.

  • Loading Buffer (e.g., Hanks' Balanced Salt Solution - HBSS):

    • Prepare HBSS or another suitable physiological buffer (e.g., Tyrode's solution) without phenol red.

    • The buffer should be supplemented with 1 mM CaCl₂, 0.5 mM MgCl₂, and may contain 0.1% Bovine Serum Albumin (BSA). Ensure the buffer is at the desired pH (typically 7.2-7.4) and warmed to 37°C before use.[3][6]

Cell Loading Protocol
  • Cell Culture: Plate cells on glass coverslips or in imaging-compatible dishes and culture to the desired confluency (typically 70-90%).

  • Prepare Loading Solution:

    • For a final this compound concentration of 1-5 µM, dilute the DMSO stock solution into the pre-warmed loading buffer.

    • To aid in the dispersion of the AM ester in the aqueous buffer, first mix the this compound stock solution with an equal volume of the 20% Pluronic® F-127 stock solution before diluting into the final volume of loading buffer.[3]

    • For example, to prepare 1 mL of 2 µM this compound loading solution from a 2 mM stock: Mix 1 µL of 2 mM this compound stock with 1 µL of 20% Pluronic® F-127. Then, add this mixture to 1 mL of loading buffer and vortex gently.

  • Dye Loading:

    • Remove the culture medium from the cells and wash once with pre-warmed loading buffer.

    • Add the this compound loading solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells for 30-60 minutes at 37°C in a light-protected environment (e.g., an incubator). The optimal loading time and concentration may need to be determined empirically for each cell type.[3][5]

  • De-esterification:

    • After the loading incubation, remove the loading solution and wash the cells twice with fresh, pre-warmed loading buffer to remove extracellular dye.

    • Incubate the cells for an additional 30 minutes in fresh loading buffer at 37°C to allow for complete de-esterification of the this compound by intracellular esterases.[5]

In Situ Calibration Protocol

To convert the measured fluorescence ratio into an absolute intracellular Ca²⁺ concentration, an in situ calibration is required at the end of each experiment. This procedure determines the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

  • Determine Rmin (Minimum Ratio):

    • Perfuse the cells with a Ca²⁺-free buffer (e.g., HBSS with no added CaCl₂ and containing 2-5 mM EGTA, a Ca²⁺ chelator).

    • Add a calcium ionophore, such as ionomycin (final concentration 5-10 µM), to the Ca²⁺-free buffer. This will deplete intracellular Ca²⁺ stores and allow the extracellular Ca²⁺-free conditions to equilibrate with the intracellular environment.

    • Record the fluorescence ratio until a stable minimum value (Rmin) is reached.

  • Determine Rmax (Maximum Ratio):

    • Perfuse the cells with a high Ca²⁺ buffer (e.g., HBSS containing 1.5-10 mM CaCl₂).

    • Add the calcium ionophore (e.g., ionomycin at 5-10 µM) to this high Ca²⁺ buffer to saturate the intracellular Fura Red with Ca²⁺.

    • Record the fluorescence ratio until a stable maximum value (Rmax) is reached.

  • Determine Sf2/Sb2:

    • This factor is the ratio of the fluorescence intensity of the Ca²⁺-free (Ffree) to the Ca²⁺-bound (Fbound) forms of the dye at the second excitation wavelength (e.g., 532 nm or 480 nm). These values are obtained during the Rmin and Rmax measurements, respectively.

Calcium Concentration Calculation using the Grynkiewicz Equation

The intracellular calcium concentration can be calculated from the ratiometric data using the Grynkiewicz equation:[7]

[Ca²⁺] = Kd * ( (R - Rmin) / (Rmax - R) ) * (Sf2 / Sb2)

Where:

  • [Ca²⁺] is the intracellular free calcium concentration.

  • Kd is the dissociation constant of Fura Red for Ca²⁺. As noted, the in situ Kd may be significantly different from the in vitro value and should ideally be determined experimentally for the specific cell type and conditions.

  • R is the experimentally measured fluorescence ratio (Intensity at Ex1 / Intensity at Ex2).

  • Rmin is the minimum fluorescence ratio determined in the absence of Ca²⁺.

  • Rmax is the maximum fluorescence ratio at saturating Ca²⁺ concentrations.

  • Sf2 / Sb2 is the ratio of fluorescence intensities at the second excitation wavelength for the Ca²⁺-free and Ca²⁺-bound forms of the dye, respectively.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_loading Dye Loading cluster_deester De-esterification cluster_imaging Imaging & Measurement cluster_calibration In Situ Calibration prep_reagents Prepare Reagents (this compound stock, Loading Buffer) prep_loading_solution Prepare Loading Solution (this compound + Pluronic F-127 in Buffer) prep_reagents->prep_loading_solution plate_cells Plate Cells wash1 Wash Cells plate_cells->wash1 incubate_load Incubate with Loading Solution (30-60 min, 37°C) prep_loading_solution->incubate_load wash1->incubate_load wash2 Wash Cells (2x) incubate_load->wash2 incubate_deester Incubate in Fresh Buffer (30 min, 37°C) wash2->incubate_deester acquire_baseline Acquire Baseline Ratio incubate_deester->acquire_baseline add_stimulus Add Stimulus acquire_baseline->add_stimulus record_response Record Ratiometric Response add_stimulus->record_response determine_rmin Determine Rmin (Ca²⁺-free buffer + Ionomycin + EGTA) record_response->determine_rmin determine_rmax Determine Rmax (High Ca²⁺ buffer + Ionomycin) determine_rmin->determine_rmax calculate_ca Calculate [Ca²⁺]i (Grynkiewicz Equation) determine_rmax->calculate_ca

Caption: Experimental workflow for intracellular calcium measurement using this compound.

CCR6 Signaling Pathway

The CC chemokine receptor 6 (CCR6) is a G protein-coupled receptor (GPCR) that, upon binding its ligand CCL20, can initiate a signaling cascade leading to an increase in intracellular calcium.[8][9][10] This pathway is crucial in various immune responses.

CCR6_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCL20 CCL20 CCR6 CCR6 CCL20->CCR6 Binds G_protein Gq Protein CCR6->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Chemotaxis, Gene Expression) PKC->Downstream Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Ca_release->Downstream ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens Channel ER_Ca->Ca_release

Caption: Simplified signaling pathway of CCR6 leading to intracellular calcium release.

References

Fura Red AM: An In-depth Technical Guide for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As an acetoxymethyl (AM) ester derivative, it is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases to the membrane-impermeant Fura Red. This guide provides a comprehensive overview of its chemical structure, properties, and applications in cellular signaling analysis.

Chemical Structure and Properties

There is some discrepancy in the publicly available information regarding the precise chemical structure of this compound. The most consistently cited information is associated with CAS number 149732-62-7.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 149732-62-7[1][2][3][4]
Molecular Formula C₄₁H₄₄N₄O₂₀S[1][5]
Molecular Weight 944.9 g/mol [1][5]
Appearance Solid[6]
Solubility DMSO[7]
Excitation Maxima (Ca²⁺-bound) ~435 nm[3]
Excitation Maxima (Ca²⁺-free) ~470 nm[3]
Emission Maximum ~650-660 nm[2][8]
Quantum Yield Not reported
Molar Extinction Coefficient Not reported

Note: A second CAS number (218280-33-2) with a molecular formula of C₄₇H₅₂N₄O₂₄S and a molecular weight of 1088.99 g/mol is also associated with a product named this compound by some suppliers.[5][9] Researchers should verify the specific product information from their chosen supplier.

Spectral Properties

Fura Red is a ratiometric indicator. Upon binding to Ca²⁺, its excitation spectrum shifts. This allows for the calculation of the ratio of fluorescence intensities at two different excitation wavelengths, which provides a quantitative measure of [Ca²⁺]i that is largely independent of dye concentration, path length, and illumination intensity.

Experimental Protocols

Preparation of this compound Stock Solution
  • Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.[3]

  • Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[3]

Cell Loading Protocol for Adherent Cells (Microscopy)
  • Culture cells on coverslips or in imaging-compatible microplates.

  • Prepare a loading buffer containing this compound at a final concentration of 1-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) supplemented with 0.02-0.04% Pluronic® F-127 to aid in dye solubilization.[3] The addition of 1-2.5 mM probenecid to the loading and final wash buffers can help to prevent dye leakage by inhibiting organic anion transporters.

  • Remove the culture medium and wash the cells with the physiological buffer.

  • Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C.[3] The optimal loading time and temperature may vary depending on the cell type.

  • Wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular dye.

  • Incubate the cells for a further 30 minutes to allow for complete de-esterification of the AM ester.

  • Proceed with imaging.

Cell Loading Protocol for Suspension Cells (Flow Cytometry)
  • Resuspend cells at a concentration of 1 x 10⁶ cells/mL in a physiological buffer (e.g., HBSS).[10]

  • Add this compound to a final concentration of 1-5 µM. The addition of 0.01-0.04% Pluronic® F-127 is recommended.[10]

  • Incubate the cell suspension for 30-60 minutes at 37°C, protected from light.[10]

  • Wash the cells by centrifugation and resuspend in fresh physiological buffer to remove extracellular dye.

  • Analyze the cells on a flow cytometer equipped with appropriate lasers and emission filters.

Application in Signaling Pathway Analysis: CCR6 Activation

This compound is a valuable tool for studying G-protein coupled receptor (GPCR) signaling pathways that involve the mobilization of intracellular calcium. An example is the activation of the chemokine receptor CCR6 by its ligand CCL20.[10]

Signaling Pathway Diagram

CCR6_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCL20 CCL20 CCR6 CCR6 (GPCR) CCL20->CCR6 Binding Gq Gq Protein (α, β, γ subunits) CCR6->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binding Ca_ER Ca²⁺ Ca_cytosol Ca²⁺ (Increased) Ca_ER->Ca_cytosol Release FuraRed Fura Red Ca_cytosol->FuraRed Binding CellularResponse Downstream Cellular Responses Ca_cytosol->CellularResponse Activation FuraRed_Ca Fura Red-Ca²⁺ (Fluorescence Change) FuraRed->FuraRed_Ca IP3R->Ca_ER Channel Opening

Caption: CCR6 signaling pathway leading to intracellular calcium mobilization.

Experimental Workflow Diagram

FuraRed_Workflow cluster_prep Cell Preparation and Dye Loading cluster_measurement Measurement cluster_analysis Data Analysis Cells Culture Cells Load Load with this compound (1-5 µM, 30-60 min, 37°C) Cells->Load Wash Wash to Remove Extracellular Dye Load->Wash Deesterify De-esterification (30 min) Wash->Deesterify Baseline Measure Baseline Fluorescence (Excitation at 435 nm and 470 nm) Deesterify->Baseline Stimulate Add Ligand (e.g., CCL20) Baseline->Stimulate Record Record Fluorescence Change Over Time Stimulate->Record Ratio Calculate Fluorescence Ratio (F435 / F470) Record->Ratio Concentration Calculate [Ca²⁺]i Ratio->Concentration Response Analyze Cellular Response Concentration->Response

Caption: Experimental workflow for measuring calcium flux with this compound.

Data Presentation

Table 2: Example Data from a this compound Calcium Flux Assay

ConditionBaseline Ratio (F435/F470)Peak Ratio (F435/F470) after CCL20 additionFold Change
Control Cells 1.05 ± 0.051.10 ± 0.07~1.05
CCR6 Expressing Cells 1.02 ± 0.042.58 ± 0.15~2.53

Note: The data presented are hypothetical and for illustrative purposes only. Actual values will vary depending on the cell type, experimental conditions, and instrumentation.

Conclusion

This compound is a powerful tool for the ratiometric measurement of intracellular calcium, enabling detailed investigation of cellular signaling pathways. Its long-wavelength excitation and emission properties make it suitable for use in combination with other fluorescent probes. Careful adherence to loading protocols and proper data analysis are crucial for obtaining accurate and reproducible results in studies of GPCRs, ion channels, and other cellular processes regulated by calcium.

References

Fura Red AM: A Technical Guide to its Spectral Properties and Applications in Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a cell-permeant acetoxymethyl (AM) ester, it readily crosses the cell membrane. Once inside the cell, intracellular esterases hydrolyze the AM ester groups, trapping the active, calcium-sensitive form of the dye, Fura Red, in the cytosol. This technical guide provides an in-depth overview of the spectral properties of Fura Red, detailed experimental protocols for its use, and a visualization of the underlying mechanisms and workflows.

Core Principles

Fura Red is a dual-wavelength excitation indicator. Its fluorescence emission intensity changes in response to binding with Ca²⁺. A key characteristic of Fura Red is that its fluorescence decreases upon binding to calcium. For ratiometric measurements, the dye is typically excited at two different wavelengths, and the ratio of the fluorescence intensities at a single emission wavelength is used to calculate the intracellular calcium concentration. This ratiometric approach minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible results.

Quantitative Data

The spectral properties of Fura Red are crucial for designing and interpreting calcium imaging experiments. The following table summarizes the key quantitative data for Fura Red.

PropertyValueNotes
Excitation Maximum (Ca²⁺-free) ~488 nm
Excitation Maximum (Ca²⁺-bound) ~435 nm[1]
Emission Maximum (Ca²⁺-free) ~660 nm[2][3]
Emission Maximum (Ca²⁺-bound) ~639 nm[1]
Ratiometric Excitation Wavelengths 405/406 nm and 488/532 nm[2][4][5]
Dissociation Constant (Kd) for Ca²⁺ ~1.1 - 1.6 µM (in myoplasm)This value can be 3- to 4-fold higher in the intracellular environment compared to calibration solutions.
Quantum Yield Not readily reported in the literature
Molar Extinction Coefficient Not readily reported in the literature

Signaling Pathway and Mechanism of Action

The utility of this compound as a calcium indicator relies on a two-step process: intracellular hydrolysis and subsequent calcium binding. The following diagram illustrates this pathway.

FuraRedMechanism FuraRedAM_ext This compound (extracellular) CellMembrane Cell Membrane FuraRedAM_ext->CellMembrane FuraRedAM_int This compound (intracellular) CellMembrane->FuraRedAM_int FuraRed_active Fura Red (active, Ca²⁺-free) FuraRedAM_int->FuraRed_active Hydrolysis Esterases Intracellular Esterases Esterases->FuraRedAM_int FuraRed_bound Fura Red-Ca²⁺ (fluorescence decreases) FuraRed_active->FuraRed_bound Ca2_ion Ca²⁺ Ca2_ion->FuraRed_bound

This compound activation and calcium binding.

Experimental Protocols

General Protocol for Determining Excitation and Emission Spectra

This protocol outlines the general steps for characterizing the spectral properties of Fura Red using a spectrofluorometer.

Materials:

  • Fura Red, potassium salt

  • Calcium-free buffer (e.g., 10 mM MOPS or HEPES with 100 mM KCl, 10 mM EGTA, pH 7.2)

  • Calcium-saturating buffer (e.g., 10 mM MOPS or HEPES with 100 mM KCl, 10 mM CaEGTA, pH 7.2)

  • Spectrofluorometer with cuvettes

Procedure:

  • Prepare a stock solution of Fura Red (salt form) in a calcium-free buffer.

  • For Ca²⁺-free spectrum: Dilute the stock solution into the calcium-free buffer to a final concentration of approximately 1 µM in a cuvette.

  • For Ca²⁺-bound spectrum: Dilute the stock solution into the calcium-saturating buffer to the same final concentration in a separate cuvette.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (e.g., 660 nm for Ca²⁺-free, 640 nm for Ca²⁺-bound).

    • Scan a range of excitation wavelengths (e.g., 350-600 nm) and record the fluorescence intensity.

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined excitation maximum for each condition.

    • Scan a range of emission wavelengths (e.g., 550-750 nm) and record the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity versus wavelength to visualize the excitation and emission spectra for both the calcium-free and calcium-bound forms of Fura Red.

Protocol for Intracellular Calcium Measurement with this compound

This protocol provides a general workflow for loading cells with this compound and measuring intracellular calcium changes.

Materials:

  • Cells of interest cultured on coverslips or in a microplate

  • This compound

  • Anhydrous DMSO

  • Pluronic F-127 (optional, to aid in dye solubilization)

  • Physiological salt solution (e.g., Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging

Procedure:

  • Prepare a this compound stock solution: Dissolve this compound in anhydrous DMSO to a concentration of 1-5 mM.

  • Prepare the loading buffer: Dilute the this compound stock solution into the physiological salt solution to a final concentration of 1-5 µM. If using, add Pluronic F-127 (typically 0.02-0.04%) to the loading buffer.

  • Cell Loading:

    • Remove the cell culture medium.

    • Wash the cells once with the physiological salt solution.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with the physiological salt solution to remove any extracellular dye.

    • Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound.

  • Imaging:

    • Mount the coverslip onto the imaging chamber or place the microplate in the reader.

    • Excite the cells alternately at the chosen ratiometric wavelengths (e.g., 405 nm and 488 nm).

    • Collect the fluorescence emission at the appropriate wavelength (e.g., ~650 nm).

  • Data Analysis: Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths. Changes in this ratio correspond to changes in intracellular calcium concentration.

Experimental Workflow

The following diagram illustrates the typical workflow for an intracellular calcium imaging experiment using this compound.

FuraRedWorkflow Start Start: Cells in Culture PrepareLoading Prepare this compound Loading Solution Start->PrepareLoading CellLoading Incubate Cells with This compound (30-60 min) PrepareLoading->CellLoading Wash Wash to Remove Extracellular Dye CellLoading->Wash Deesterification Allow for Complete De-esterification (30 min) Wash->Deesterification Imaging Ratiometric Fluorescence Imaging/Measurement Deesterification->Imaging DataAnalysis Calculate Fluorescence Ratio and [Ca²⁺]i Imaging->DataAnalysis End End: Quantitative [Ca²⁺]i Data DataAnalysis->End

References

Fura Red AM: A Technical Guide to its Mechanism of Action for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Fura Red AM, a widely utilized fluorescent indicator for the ratiometric measurement of intracellular calcium concentration ([Ca²⁺]ᵢ) in live cells. We will delve into its chemical properties, the process of cellular loading and activation, its spectral characteristics upon calcium binding, and detailed protocols for its application.

Core Mechanism of Action

This compound (Acetoxymethyl ester) is a cell-permeant derivative of the ratiometric calcium indicator Fura Red. Its lipophilic nature allows it to passively diffuse across the plasma membrane into the cytoplasm of live cells. Once inside, the AM ester groups are cleaved by intracellular esterases, a process known as hydrolysis. This enzymatic reaction transforms the molecule into its active, membrane-impermeant form, Fura Red, effectively trapping it within the cell.

The active Fura Red molecule is a high-affinity Ca²⁺ chelator. The fundamental principle behind its function lies in the significant shift in its fluorescence excitation spectrum upon binding to free Ca²⁺. This spectral shift allows for the ratiometric measurement of [Ca²⁺]ᵢ, a technique that minimizes issues related to uneven dye loading, photobleaching, and variations in cell thickness.

Specifically, as intracellular calcium levels rise, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1] Conversely, when used in a ratiometric approach, the ratio of fluorescence intensities at two different excitation or emission wavelengths changes in proportion to the [Ca²⁺]ᵢ. This ratiometric capability provides a more accurate and reliable quantification of intracellular calcium dynamics compared to single-wavelength indicators.

Quantitative Data Summary

The following tables summarize the key quantitative properties of Fura Red.

Table 1: Spectral Properties of Fura Red

StateExcitation Maximum (nm)Emission Maximum (nm)
Ca²⁺-Free~470-488~650-660[2]
Ca²⁺-Bound~420-435[3]~630-639[4][5]

Table 2: Calcium Binding and Other Properties

PropertyValueNotes
Dissociation Constant (Kₔ)400 nM[5]In vitro.
Apparent Dissociation Constant (Kₔ)1.1 - 1.6 µMIn frog skeletal muscle myoplasm, elevated due to binding to cellular components.[4]
Molecular Weight (AM form)1088.99 g/mol [5]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action and the logic of ratiometric measurement with Fura Red.

Fura_Red_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound Hydrolyzed Fura Red Hydrolyzed Fura Red This compound->Hydrolyzed Fura Red Passive Diffusion & Hydrolysis Fura Red-Ca2+ Complex Fura Red-Ca2+ Complex Hydrolyzed Fura Red->Fura Red-Ca2+ Complex Binds Ca2+ Ca2+ Ca2+->Fura Red-Ca2+ Complex Binds Esterases Esterases Esterases->Hydrolyzed Fura Red Catalyzes Ratiometric_Measurement cluster_measurement Ratiometric Analysis Excitation 1 (e.g., 435 nm) Excitation 1 (e.g., 435 nm) Emission 1 (e.g., 630 nm) Emission 1 (e.g., 630 nm) Excitation 1 (e.g., 435 nm)->Emission 1 (e.g., 630 nm) Excitation 2 (e.g., 470 nm) Excitation 2 (e.g., 470 nm) Emission 2 (e.g., 650 nm) Emission 2 (e.g., 650 nm) Excitation 2 (e.g., 470 nm)->Emission 2 (e.g., 650 nm) Ratio (Emission 1 / Emission 2) Ratio (Emission 1 / Emission 2) Emission 1 (e.g., 630 nm)->Ratio (Emission 1 / Emission 2) Emission 2 (e.g., 650 nm)->Ratio (Emission 1 / Emission 2) [Ca2+]i [Ca2+]i Ratio (Emission 1 / Emission 2)->[Ca2+]i Proportional to Experimental_Workflow Start Start Prepare Stock Solutions Prepare Stock Solutions Start->Prepare Stock Solutions Prepare Loading Buffer Prepare Loading Buffer Prepare Stock Solutions->Prepare Loading Buffer Incubate Cells with Loading Buffer Incubate Cells with Loading Buffer Prepare Loading Buffer->Incubate Cells with Loading Buffer Wash Cells Wash Cells Incubate Cells with Loading Buffer->Wash Cells De-esterification De-esterification Wash Cells->De-esterification Measure Fluorescence Measure Fluorescence De-esterification->Measure Fluorescence End End Measure Fluorescence->End

References

Fura Red™ AM: An In-depth Technical Guide for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red™ AM, a fluorescent indicator widely used for the ratiometric measurement of intracellular calcium. It is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this probe in various experimental settings. This document details the core principles of Fura Red™ AM, its mechanism of action, experimental protocols for its application in fluorescence microscopy and flow cytometry, and its role in dissecting intracellular calcium signaling pathways.

Core Principles and Mechanism of Action

Fura Red™, AM is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium indicator Fura Red™. The AM ester group renders the molecule lipophilic, allowing it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Fura Red™ molecule within the cytoplasm.

The active Fura Red™ is a ratiometric indicator, meaning that its fluorescence properties change upon binding to calcium ions (Ca²⁺). Specifically, Fura Red™ exhibits a decrease in fluorescence emission when excited at approximately 488 nm as the intracellular calcium concentration rises.[1] This inverse relationship between calcium concentration and fluorescence intensity at a specific excitation wavelength forms the basis of its use as a calcium indicator.

For ratiometric measurements, Fura Red™ is often excited at two different wavelengths. An increase in intracellular Ca²⁺ leads to a decrease in fluorescence emission when excited by a 488 nm or 532 nm laser and an increase in fluorescence when excited by a 405 nm or 406 nm laser.[2][3][4][5] The ratio of the fluorescence intensities at these two excitation wavelengths provides a quantitative measure of the intracellular calcium concentration, which is less susceptible to variations in dye concentration, cell thickness, and photobleaching compared to single-wavelength indicators.

Quantitative Data

The following table summarizes the key quantitative properties of Fura Red™ and its AM ester.

PropertyValueReference
Fura Red™, AM Molecular Weight 1088.99 g/mol [6]
Fura Red™ Molecular Weight 944.87 g/mol [7]
Excitation Wavelengths (Ratiometric) 405/488 nm or 406/532 nm[2][3][4]
Emission Wavelength ~660 nm[2]
Dissociation Constant (Kd) for Ca²⁺ ~400 nM (in vitro)[8]
Recommended Loading Concentration 1-10 µM[4]
Solvent for Stock Solution Anhydrous Dimethyl Sulfoxide (DMSO)

Note: The in situ Kd of Fura Red™ for Ca²⁺ can be influenced by the cellular environment, including pH, ionic strength, and protein binding, and may be higher than the in vitro value.[1][2]

Experimental Protocols

Detailed methodologies for utilizing Fura Red™, AM in common applications are provided below. Optimization of these protocols for specific cell types and experimental conditions is recommended.

Cell Loading with Fura Red™, AM

This initial step is critical for successful calcium imaging experiments.

Materials:

  • Fura Red™, AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic™ F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • HEPES

Stock Solution Preparation:

  • Prepare a 1 mM stock solution of Fura Red™, AM in anhydrous DMSO.

  • For enhanced aqueous solubility, a 20% Pluronic™ F-127 solution can be added to the working solution.

Cell Loading Procedure:

  • Culture cells on an appropriate substrate for the intended imaging modality (e.g., glass-bottom dishes for microscopy).

  • Prepare a loading buffer by diluting the Fura Red™, AM stock solution in HBSS to a final concentration of 1-5 µM. The addition of 0.02-0.04% Pluronic™ F-127 can aid in dye loading.

  • Remove the culture medium from the cells and wash once with HBSS.

  • Add the Fura Red™, AM loading buffer to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time may vary between cell types.

  • After incubation, wash the cells twice with warm HBSS to remove excess extracellular dye.

  • Allow the cells to de-esterify the Fura Red™, AM for at least 30 minutes at 37°C in fresh HBSS. This step is crucial for the dye to become calcium-sensitive.

Fluorescence Microscopy Protocol

Instrumentation:

  • An inverted fluorescence microscope equipped with excitation sources for ~405 nm and ~488 nm.

  • An emission filter appropriate for Fura Red™ (~660 nm).

  • A sensitive camera for capturing fluorescence images.

  • Image analysis software capable of ratiometric calculations.

Imaging Procedure:

  • Mount the loaded and washed cells on the microscope stage.

  • Acquire images sequentially at the two excitation wavelengths while collecting the emission at ~660 nm.

  • Establish a baseline fluorescence ratio before stimulating the cells.

  • Introduce the stimulus of interest (e.g., agonist, ionophore) and record the changes in fluorescence intensity at both excitation wavelengths over time.

  • After the experiment, perform a calibration to convert the fluorescence ratios into absolute calcium concentrations, if required. This typically involves treating the cells with a calcium ionophore like ionomycin in the presence of high and low calcium buffers to determine the maximum (Rmax) and minimum (Rmin) fluorescence ratios.

Flow Cytometry Protocol

Instrumentation:

  • A flow cytometer equipped with lasers for excitation at ~405 nm (Violet) and ~488 nm or 532 nm (Blue or Green).

  • Emission detectors and filters appropriate for Fura Red™ (e.g., 660/20 BP).[3]

Staining and Analysis Procedure:

  • Harvest and wash the cells, then resuspend them in HBSS at a concentration of 1 x 10⁶ cells/mL.

  • Load the cells with 1-5 µM Fura Red™, AM as described in the general cell loading protocol.

  • After washing and de-esterification, resuspend the cells in HBSS.

  • Acquire data on the flow cytometer, collecting fluorescence emission signals from both excitation wavelengths.

  • Establish a baseline fluorescence ratio for the cell population.

  • Add the stimulus and continue to acquire data to monitor the change in the fluorescence ratio over time.

  • Analyze the data using appropriate software to calculate the ratiometric shift and quantify the calcium response in the cell population.

Visualizing Cellular Processes with Fura Red™ AM

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of Fura Red™, AM.

G Mechanism of Fura Red AM Action FuraRedAM_ext This compound (membrane-permeant) FuraRedAM_int This compound (in cytoplasm) FuraRedAM_ext->FuraRedAM_int Passive Diffusion CellMembrane Cell Membrane FuraRed Fura Red (membrane-impermeant, Ca²⁺-sensitive) FuraRedAM_int->FuraRed Cleavage of AM esters Esterases Intracellular Esterases Esterases->FuraRedAM_int Fluorescence Fluorescence Change FuraRed->Fluorescence Calcium Ca²⁺ Calcium->FuraRed Binding

Mechanism of this compound Action

G Experimental Workflow for Fluorescence Microscopy cluster_prep Cell Preparation cluster_imaging Imaging cluster_analysis Data Analysis CellCulture 1. Culture cells on glass-bottom dish Loading 2. Load with This compound CellCulture->Loading Wash 3. Wash to remove extracellular dye Loading->Wash Deester 4. De-esterification Wash->Deester Baseline 5. Acquire baseline ratiometric images Deester->Baseline Stimulate 6. Add stimulus Baseline->Stimulate Record 7. Record fluorescence changes over time Stimulate->Record Ratio 8. Calculate fluorescence ratio (405nm/488nm) Record->Ratio Quantify 9. Quantify Ca²⁺ concentration Ratio->Quantify

Experimental Workflow for Fluorescence Microscopy

G Intracellular Calcium Signaling Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds & Activates Ca_Cytosol [Ca²⁺]i Rise IP3R->Ca_Cytosol Ca²⁺ Release Ca_ER Ca²⁺ Store Ca_ER->IP3R FuraRed Fura Red Ca_Cytosol->FuraRed Detected by Response Cellular Responses (e.g., Gene Expression, Contraction) Ca_Cytosol->Response Triggers Agonist Agonist Agonist->GPCR

References

Fura Red AM: An In-depth Technical Guide for Intracellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red AM, a fluorescent indicator for measuring intracellular calcium concentration ([Ca²⁺]i). It details the dye's mechanism of action, key quantitative properties, experimental protocols, and includes visualizations to facilitate understanding of its application in cellular and drug discovery research.

Introduction to this compound

This compound is a cell-permeant, ratiometric fluorescent indicator used to measure intracellular calcium. As an acetoxymethyl (AM) ester, it can readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester groups, trapping the active Fura Red molecule within the cytosol. Fura Red is a visible light-excitable analog of Fura-2, which offers the significant advantage of reducing phototoxicity and background interference often associated with UV-excitable dyes.[1]

Upon binding to Ca²⁺, Fura Red exhibits a characteristic shift in its fluorescence properties. When excited at approximately 488 nm, its fluorescence emission decreases as the concentration of intracellular calcium increases.[2] Conversely, when excited with a violet laser (around 406 nm), an increase in fluorescence is observed with rising calcium levels.[3] This dual-wavelength property allows for ratiometric imaging, a technique that minimizes the effects of uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and reproducible measurements of [Ca²⁺]i.[4][5]

Mechanism of Action

The functionality of this compound hinges on a two-step process: intracellular trapping and calcium-dependent fluorescence.

  • Intracellular Trapping: The AM ester form of Fura Red is lipophilic and readily diffuses across the plasma membrane into the cell's cytoplasm. Inside the cell, ubiquitous esterases hydrolyze the acetoxymethyl ester groups. This enzymatic cleavage removes the lipophilic moieties, rendering the Fura Red molecule charged and membrane-impermeant, effectively trapping it within the cell.

  • Ratiometric Calcium Detection: The trapped Fura Red molecule is a Ca²⁺ chelator. The binding and unbinding of Ca²⁺ induces a conformational change in the dye, which in turn alters its fluorescent properties. Specifically, in the presence of Ca²⁺, the excitation efficiency at around 488 nm decreases, leading to a reduction in fluorescence emission at approximately 660 nm.[6][7] In contrast, excitation at a shorter wavelength (e.g., 406 nm) results in an increase in fluorescence emission upon Ca²⁺ binding.[3] The ratio of the fluorescence intensities at these two excitation wavelengths is directly proportional to the intracellular calcium concentration.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Fura_Red_AM_Ext This compound Fura_Red_AM_Int This compound Fura_Red_AM_Ext->Fura_Red_AM_Int Passive Diffusion Fura_Red_Active Active Fura Red (Trapped) Fura_Red_AM_Int->Fura_Red_Active Hydrolysis Esterases Intracellular Esterases Esterases->Fura_Red_AM_Int Calcium Ca²⁺ Fura_Red_Ca Fura Red-Ca²⁺ Complex Fura_Red_ActiveCalcium Fura_Red_ActiveCalcium Fura_Red_ActiveCalcium->Fura_Red_Ca Chelation

Mechanism of this compound activation and Ca²⁺ binding.

Quantitative Data

The following tables summarize the key quantitative properties of Fura Red.

Table 1: Spectral Properties of Fura Red

PropertyCa²⁺-BoundCa²⁺-Free
Excitation Maximum (Ex) ~435 nm[8]~471 nm[9]
Emission Maximum (Em) ~639 nm[8]~652 nm[9]

Table 2: Physicochemical Properties of Fura Red

PropertyValue
Dissociation Constant (Kd) for Ca²⁺ ~400 nM
Molecular Weight 944.87 g/mol [9]
Solvent for AM Ester DMSO[1]

Intracellular Calcium Signaling Pathway

Intracellular calcium signaling is a fundamental mechanism regulating a vast array of cellular processes. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This rise in intracellular Ca²⁺ can then be detected by indicators like Fura Red.

cluster_ER Ligand Ligand Receptor GPCR / RTK Ligand->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds ER Endoplasmic Reticulum (ER) Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens channel Ca_Cytosol Cytosolic Ca²⁺ (Measured by Fura Red) Ca_Store->Ca_Cytosol Release Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response Triggers

A generalized intracellular calcium signaling pathway.

Experimental Protocols

Cell Loading with this compound

This protocol provides a general guideline for loading cells with this compound. Optimal conditions may vary depending on the cell type.

Materials:

  • Fura Red, AM (stored at -20°C, protected from light)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • HEPES

Procedure:

  • Prepare Stock Solution: Dissolve Fura Red, AM in anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: On the day of the experiment, dilute the Fura Red, AM stock solution in a physiological buffer (e.g., HBSS with HEPES) to a final working concentration of 1-5 µM. To aid in the dispersion of the dye, add an equal volume of 20% Pluronic® F-127 solution to the Fura Red, AM stock before diluting it in the buffer.

  • Cell Loading:

    • For adherent cells, remove the culture medium and replace it with the loading buffer.

    • For suspension cells, pellet the cells and resuspend them in the loading buffer.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal incubation time should be determined empirically for each cell type.

  • Washing: After incubation, wash the cells twice with warm physiological buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for imaging.

Ratiometric Imaging and Data Analysis

Instrumentation:

  • A fluorescence microscope or flow cytometer equipped with appropriate excitation sources and emission filters. For ratiometric analysis, excitation at ~406 nm and ~532 nm is often used, with emission collected around 660 nm.[3]

Imaging Procedure:

  • Acquire a baseline fluorescence signal before stimulating the cells.

  • Add the stimulus of interest (e.g., agonist, ionophore) to induce a change in intracellular calcium.

  • Record the fluorescence intensity at the two excitation wavelengths over time.

Data Analysis:

  • The ratio of the fluorescence intensities (e.g., F₄₀₆ / F₅₃₂) is calculated for each time point.

  • This ratio is then used to determine the relative or absolute intracellular calcium concentration. Calibration is required for absolute quantification.

Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Prepare_Loading_Buffer Prepare this compound Loading Buffer Prepare_Cells->Prepare_Loading_Buffer Load_Cells Load Cells with This compound (30-60 min) Prepare_Loading_Buffer->Load_Cells Wash_Cells Wash Cells (2x) Load_Cells->Wash_Cells Deesterification De-esterification (30 min) Wash_Cells->Deesterification Image_Baseline Acquire Baseline Fluorescence Ratio Deesterification->Image_Baseline Add_Stimulus Add Stimulus Image_Baseline->Add_Stimulus Record_Fluorescence Record Fluorescence Ratio Over Time Add_Stimulus->Record_Fluorescence Analyze_Data Analyze Data (Calculate Ratio vs. Time) Record_Fluorescence->Analyze_Data End End Analyze_Data->End

Experimental workflow for intracellular calcium imaging.

Advantages and Disadvantages of this compound

Table 3: Comparison of this compound with Other Calcium Indicators

FeatureThis compoundFura-2 AMFluo-4 AM
Excitation Visible light (~406 nm / ~488 nm)UV light (~340 nm / ~380 nm)[4]Visible light (~494 nm)
Ratiometric Yes[3]Yes[4]No
Phototoxicity LowerHigherLower
Signal-to-Noise Ratio Generally good, but can be lower than some newer dyesGood[10]High, but susceptible to artifacts
Primary Advantage Ratiometric measurements with visible light excitation, reducing phototoxicity.[1]Well-established ratiometric indicator.[5]High fluorescence intensity and large dynamic range.
Primary Disadvantage Can exhibit lower signal-to-noise ratio compared to some non-ratiometric dyes.Requires UV excitation which can cause cell damage.[1]Non-ratiometric, making it prone to artifacts from uneven loading and photobleaching.[4]

Conclusion

This compound is a valuable tool for researchers studying intracellular calcium signaling. Its key advantage lies in its ability to provide ratiometric measurements using visible light excitation, thereby minimizing phototoxicity and improving the accuracy of [Ca²⁺]i quantification. While newer indicators may offer higher signal-to-noise ratios, the robust and reliable data obtained from ratiometric analysis with Fura Red makes it a continued staple in many cell biology and drug discovery laboratories. Careful consideration of its properties and optimization of experimental protocols are crucial for obtaining high-quality, reproducible results.

References

Fura Red AM: An In-depth Technical Guide to Spectral Properties and Quantum Yield

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a vital fluorescent indicator for researchers investigating intracellular calcium (Ca²⁺) dynamics. As a ratiometric dye, it offers distinct advantages for quantifying Ca²⁺ concentrations, particularly in complex cellular environments. This technical guide provides a comprehensive overview of this compound's spectral properties, delves into the methodologies for its application, and explores its use in key signaling pathways.

Core Spectral Properties of Fura Red

Fura Red is a visible light-excitable analog of the ratiometric Ca²⁺ indicator Fura-2. A key characteristic of Fura Red is the change in its fluorescence emission intensity upon binding to Ca²⁺, rather than a significant spectral shift. When the acetoxymethyl (AM) ester form, this compound, is loaded into cells, intracellular esterases cleave the AM groups, trapping the active Fura Red dye inside. Upon binding to Ca²⁺, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1] This property allows for ratiometric measurements of intracellular Ca²⁺, often in combination with a green-fluorescent calcium indicator like Fluo-3 or Fluo-8.[2]

Quantitative Spectral Data

While precise molar extinction coefficient and quantum yield values for Fura Red are not consistently reported across publicly available literature, the following table summarizes its key spectral characteristics based on empirical data from various sources. It is important to note that for a related ratiometric dye, Asante Calcium Red, the change in fluorescence upon Ca²⁺ binding is primarily attributed to a change in its quantum yield. For comparison, the quantum yield of the well-characterized Ca²⁺ indicator Fura-2 is approximately 0.23 in a Ca²⁺-free environment and 0.49 when bound to Ca²⁺.[3]

PropertyCa²⁺-Free Fura RedCa²⁺-Bound Fura RedNotes and Citations
Excitation Maximum (λex) ~488 nm~435 nm[4]Can also be excited at 405 nm.[5][6] For ratiometric analysis, pairs of excitation wavelengths are used, such as 406 nm and 532 nm.[7]
Emission Maximum (λem) ~660 nm~639 nm[4]The emission intensity decreases upon Ca²⁺ binding when excited at 488 nm.[1]
Molar Extinction Coefficient (ε) Not explicitly found in search results.Not explicitly found in search results.The change in absorbance upon Ca²⁺ binding is reported to be slight for similar dyes.[8]
Fluorescence Quantum Yield (ΦF) Not explicitly found in search results.Not explicitly found in search results.The change in fluorescence is likely dominated by a change in quantum yield.[8] For Fura-2, ΦF (Ca²⁺-free) ≈ 0.23 and ΦF (Ca²⁺-bound) ≈ 0.49.[3]
Dissociation Constant (Kd) -~400 nM[9]This value can be influenced by the intracellular environment.

Experimental Protocols

General Protocol for Loading this compound into Live Cells

This protocol provides a general guideline for loading this compound into a suspension of live cells for analysis by flow cytometry or fluorescence microscopy.

Materials:

  • This compound

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic® F-127 (optional, to aid in dye solubilization)

  • Probenecid (optional, to prevent dye leakage)

  • Cell suspension

Procedure:

  • Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[2]

  • Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 1-5 µM in a physiological buffer like HBSS. For most cell lines, a final concentration of 4-5 µM is recommended.[2] If using, add Pluronic® F-127 (final concentration 0.02-0.04%) and Probenecid (final concentration 1-2.5 mM) to the working solution.

  • Cell Loading: Resuspend the cells in the this compound working solution at a concentration of 1 x 10⁷ cells/mL.[7]

  • Incubation: Incubate the cell suspension at 37°C for 30 to 60 minutes in the dark.[7]

  • Washing: After incubation, wash the cells by centrifuging the suspension and resuspending the pellet in fresh, pre-warmed buffer to remove extracellular dye. Repeat this washing step at least once.

  • De-esterification: Incubate the washed cells for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Analysis: The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Protocol for Ratiometric Calcium Measurement using Flow Cytometry

This protocol is adapted for measuring intracellular calcium flux using this compound on a flow cytometer equipped with violet (406 nm) and green (532 nm) lasers.

Instrumentation:

  • Flow cytometer with 406 nm and 532 nm lasers.

  • Emission filters suitable for detecting Fura Red's emission, such as 660/20 BP for the signal from the violet laser and 710/50 BP for the signal from the green laser.[7]

Procedure:

  • Cell Preparation and Loading: Load the cells with this compound as described in the general protocol.

  • Data Acquisition:

    • Acquire a baseline fluorescence reading of the resting cells for a short period (e.g., 30-60 seconds).

    • Add the stimulus to induce a calcium response.

    • Continue acquiring data for a sufficient duration to capture the full calcium transient.

  • Data Analysis:

    • The ratiometric signal is calculated as the ratio of the fluorescence intensity emitted when excited at 406 nm to the fluorescence intensity emitted when excited at 532 nm.

    • An increase in intracellular Ca²⁺ will lead to a decrease in fluorescence from the 488 nm (or 532 nm) excitation and a smaller change or slight increase from the 405 nm (or 406 nm) excitation, resulting in a change in the calculated ratio.

Protocol for Determining Relative Fluorescence Quantum Yield

This protocol describes a method for determining the relative fluorescence quantum yield of a fluorescent dye like Fura Red by comparing it to a well-characterized standard.

Materials:

  • Fura Red (salt form)

  • A quantum yield standard with known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

  • Spectrograde solvents

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a series of dilute solutions of both the Fura Red and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate the area under the emission spectrum for each solution to obtain the total fluorescence intensity.

  • Plot the integrated fluorescence intensity versus the absorbance for both the Fura Red and the standard. The slope of this plot is proportional to the quantum yield.

  • Calculate the quantum yield of Fura Red using the following equation:

    ΦF (sample) = ΦF (standard) * (Slope_sample / Slope_standard) * (n_sample² / n_standard²)

    Where:

    • ΦF is the fluorescence quantum yield.

    • Slope is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

Signaling Pathways and Experimental Workflows

G-Protein Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling.[10] Activation of certain GPCRs, particularly those coupled to Gq proteins, leads to the activation of phospholipase C (PLC).[11] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) on the endoplasmic reticulum (ER) membrane, triggering the release of stored Ca²⁺ into the cytosol.[13][14] This increase in intracellular Ca²⁺ can be detected by Fura Red.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Ca_cytosol [Ca²⁺]i ↑ Downstream\nEffectors Downstream Effectors Ca_cytosol->Downstream\nEffectors Activates Ca_ER Ca²⁺ Store IP3R->Ca_ER Opens Ca_ER->Ca_cytosol Release Experimental_Workflow A 1. Cell Culture B 2. Cell Harvest A->B C 3. This compound Loading (30-60 min, 37°C) B->C D 4. Wash Cells C->D E 5. De-esterification (30 min, 37°C) D->E F 6. Baseline Reading (Flow Cytometry) E->F G 7. Add GPCR Agonist F->G H 8. Record Calcium Flux (Flow Cytometry) G->H I 9. Data Analysis (Ratiometric Measurement) H->I

References

An In-Depth Technical Guide to Fura Red AM: A Ratiometric Fluorescent Indicator for Intracellular Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fura Red AM, a fluorescent indicator widely utilized for the quantitative measurement of intracellular calcium ([Ca²⁺]i). We will delve into its core chelating properties, mechanism of action, and spectral characteristics. Detailed experimental protocols and data are presented to facilitate its effective application in research and drug development.

Introduction to this compound

Fura Red is a visible light-excitable analog of the ratiometric calcium indicator Fura-2. A key advantage of Fura Red is its long-wavelength emission, which minimizes interference from cellular autofluorescence.[1] It is available as an acetoxymethyl (AM) ester, this compound, a cell-permeant form that readily crosses the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of Fura Red in the cytoplasm. This active form is capable of binding to free Ca²⁺ ions.

The defining characteristic of Fura Red is its ratiometric nature. Unlike single-wavelength indicators, Fura Red exhibits a spectral shift upon binding to calcium, allowing for a more accurate determination of [Ca²⁺]i that is less susceptible to variations in dye concentration, cell thickness, or photobleaching. Specifically, upon chelation of Ca²⁺, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1]

Mechanism of Action and Calcium Chelation

The functionality of this compound relies on a two-step process: intracellular trapping and calcium binding.

A. Intracellular Trapping:

The AM ester groups render the Fura Red molecule lipophilic, enabling its passive diffusion across the cell membrane. Inside the cell, cytosolic esterases hydrolyze these AM ester groups, yielding the carboxylate form of Fura Red. This charged molecule is membrane-impermeant and is thus retained within the cell.

B. Calcium Binding and Ratiometric Response:

The hydrolyzed Fura Red molecule contains a BAPTA-like chelating moiety that specifically binds to free Ca²⁺. This binding event induces a conformational change in the fluorophore, leading to a change in its fluorescence properties. When excited at a specific wavelength (e.g., 488 nm), the fluorescence intensity of Fura Red decreases as the concentration of intracellular calcium increases.[1] By measuring the ratio of fluorescence at two different excitation or emission wavelengths, one sensitive to calcium and one relatively insensitive (or isosbestic), a quantitative measure of the intracellular calcium concentration can be obtained.

dot

Figure 1: Mechanism of this compound action.

Quantitative Data

The following tables summarize the key quantitative properties of Fura Red.

PropertyValueReference(s)
Dissociation Constant (Kd) for Ca²⁺ 400 nM[2]
StateExcitation Wavelength(s)Emission Wavelength
Ca²⁺-free ~472 nm~664 nm
Ca²⁺-bound ~435 nm~639 nm

Note: The exact excitation and emission wavelengths may vary slightly depending on the experimental conditions and instrumentation.

Experimental Protocols

This section provides a detailed methodology for measuring intracellular calcium using this compound.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light.

  • Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline solution. For optimal dye loading, the buffer should be at a physiological pH (typically 7.2-7.4) and warmed to the desired loading temperature.

  • Pluronic F-127 (Optional but Recommended): To aid in the dispersion of the lipophilic this compound in the aqueous loading buffer, a stock solution of Pluronic F-127 (e.g., 20% w/v in DMSO) can be prepared. The final concentration of Pluronic F-127 in the loading buffer is typically 0.02-0.04%.

  • Probenecid (Optional): To reduce the leakage of the de-esterified Fura Red from the cells via organic anion transporters, probenecid can be added to the loading and experimental buffers at a final concentration of 1-2.5 mM.

Cell Loading Protocol

The optimal loading conditions can vary between cell types and should be empirically determined. The following is a general protocol:

  • Cell Plating: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and allow them to adhere overnight.

  • Preparation of Loading Solution: Dilute the this compound stock solution into the loading buffer to a final concentration of 1-10 µM. If using, add Pluronic F-127 and probenecid at this stage. Vortex the solution thoroughly to ensure complete mixing.

  • Cell Loading: Remove the culture medium from the cells and wash once with the loading buffer (without this compound). Replace the buffer with the this compound loading solution.

  • Incubation: Incubate the cells for 30-60 minutes at a temperature suitable for the cell type (e.g., 37°C or room temperature), protected from light.

  • Washing: After incubation, remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed experimental buffer (with or without probenecid) to remove any extracellular dye.

  • De-esterification: Incubate the cells in the experimental buffer for an additional 30 minutes to allow for the complete hydrolysis of the AM ester groups by intracellular esterases.

dot

Figure 2: General experimental workflow for using this compound.

Data Acquisition and Analysis

Fluorescence measurements can be performed using a fluorescence microscope, a plate reader, or a flow cytometer equipped with the appropriate excitation and emission filters for Fura Red.

For ratiometric measurements, the ratio of the fluorescence intensity at two different excitation wavelengths (e.g., 435 nm and 470 nm) while monitoring emission at a single wavelength (e.g., >630 nm) is typically calculated. Alternatively, a single excitation wavelength can be used while monitoring two emission wavelengths.

The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

[Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_λ2 / F_bound_λ2)

Where:

  • Kd is the dissociation constant of Fura Red for Ca²⁺.

  • R is the measured fluorescence ratio.

  • Rmin is the ratio in the absence of Ca²⁺.

  • Rmax is the ratio at saturating Ca²⁺ concentrations.

  • F_free_λ2 / F_bound_λ2 is the ratio of fluorescence intensities at the second excitation wavelength for Ca²⁺-free and Ca²⁺-bound Fura Red.

Rmin and Rmax are determined through calibration experiments using ionophores (e.g., ionomycin) in the presence of calcium-free (with EGTA) and calcium-saturating solutions, respectively.

Application in Signaling Pathway Analysis

This compound is a valuable tool for dissecting signaling pathways that involve changes in intracellular calcium.

G-Protein Coupled Receptor (GPCR) Signaling

Many GPCRs, upon activation by their ligands, couple to Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. Fura Red can be used to monitor this increase in [Ca²⁺]i, providing a readout of GPCR activation. For example, Fura Red has been used to study chemokine receptor (a type of GPCR) signaling in T cells, where ligand binding leads to a measurable calcium flux.[2][3]

dot

GPCR_Signaling cluster_ER ER Lumen Ligand Ligand (e.g., Chemokine) GPCR GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP₃ PLC->IP3 Cleaves PIP₂ to DAG DAG PLC->DAG PIP2 PIP₂ IP3R IP₃ Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum (ER) Ca2_release Ca²⁺ Release IP3R->Ca2_release Opens Fura_Red_Signal Fura Red Signal Change Ca2_release->Fura_Red_Signal Detected by Ca2_store High [Ca²⁺]

Figure 3: GPCR-mediated calcium signaling pathway.

Calcium Channel Activity

Fura Red can also be employed to study the activity of various calcium channels, including voltage-gated calcium channels (VGCCs) and ligand-gated ion channels. For instance, depolarization of the cell membrane opens VGCCs, leading to an influx of extracellular Ca²⁺. This influx can be detected as an increase in the Fura Red fluorescence ratio, providing a means to screen for compounds that modulate channel activity. A study has described a high-throughput assay for antagonists of a voltage-gated calcium channel using a combination of fluo-3 and fura red.[4]

dot

Calcium_Channel_Activity cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space High_Ca2 High [Ca²⁺] Low_Ca2 Low [Ca²⁺] Fura_Red_Signal Fura Red Signal Change Stimulus Stimulus (e.g., Depolarization, Ligand) Ca_Channel Calcium Channel (e.g., VGCC) Stimulus->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->Fura_Red_Signal Detected by

Figure 4: Monitoring calcium channel activity with Fura Red.

Conclusion

This compound is a powerful and versatile tool for the quantitative measurement of intracellular calcium. Its ratiometric properties, visible light excitation, and long-wavelength emission make it a valuable probe for a wide range of applications in cell biology, neuroscience, and drug discovery. By following the detailed protocols and understanding the principles outlined in this guide, researchers can effectively utilize Fura Red to investigate the intricate roles of calcium in cellular signaling.

References

An In-depth Technical Guide to Fura Red AM and Fura-2 AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used fluorescent indicators for intracellular calcium ([Ca²⁺]i), Fura-2 AM and Fura Red AM. Understanding their fundamental differences is critical for designing robust experiments and accurately interpreting results in calcium signaling research.

Core Principles of AM Ester-Based Calcium Indicators

Both Fura-2 AM and this compound are acetoxymethyl (AM) ester derivatives of calcium chelators. This chemical modification renders the molecules lipophilic, allowing them to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant, active form of the dye in the cytosol.[1][2] This process is essential for loading the indicators into live, intact cells without requiring invasive techniques like microinjection.[2][3]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) Fura_AM Fura AM (Lipophilic) Fura_AM_inside Fura AM Fura_AM->Fura_AM_inside Passive Diffusion Fura_Active Fura (Active, Hydrophilic, Ca²⁺-Sensitive) Fura_AM_inside->Fura_Active Cleavage Esterases Intracellular Esterases Esterases->Fura_AM_inside Fura_Bound Fura-Ca²⁺ Complex (Fluorescent Signal) Fura_Active->Fura_Bound Binding Ca_ion Ca²⁺ Ca_ion->Fura_Active

Caption: General workflow for loading AM ester calcium indicators.

Fundamental Differences: A Head-to-Head Comparison

The primary distinctions between Fura-2 and Fura Red lie in their spectral properties and how they are utilized for calcium measurement. Fura-2 is a classical ratiometric indicator, while Fura Red operates differently, often in combination with other dyes.

Fura-2 is a UV-excitable dye celebrated for its ratiometric measurement capabilities.[4] Upon binding to Ca²⁺, its peak excitation wavelength shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission remains constant at around 510 nm.[5] By calculating the ratio of the fluorescence intensities emitted when exciting at 340 nm and 380 nm (F340/F380), a quantitative measure of [Ca²⁺]i can be obtained that is largely independent of variables like dye concentration, cell thickness, and photobleaching.[4][6] This makes Fura-2 a robust and reliable tool for quantitative calcium imaging.[1]

Fura Red , in contrast, is a visible light-excitable dye. Its fluorescence intensity decreases upon binding to Ca²⁺ when excited with a common 488 nm laser line.[7][8][9] While it can be excited at different wavelengths to produce a ratiometric response (e.g., 435 nm vs. 470 nm), it is more commonly used in a "pseudo-ratiometric" fashion alongside a green fluorescent Ca²⁺ indicator like Fluo-3, Fluo-4, or Calcium Green.[10][11] In this setup, both dyes are excited at ~488 nm. As [Ca²⁺]i rises, the green fluorescence of Fluo-4 increases while the red fluorescence of Fura Red decreases, allowing for a ratiometric analysis of the two emission signals.[12]

G cluster_fura2 Fura-2: Dual Excitation Ratio cluster_furared Fura Red: Dual Emission Ratio (with Fluo-4) F2_Ex1 Excitation ~340 nm F2_Cell Cell with Fura-2 F2_Ex1->F2_Cell F2_Ex2 Excitation ~380 nm F2_Ex2->F2_Cell F2_Em Emission ~510 nm F2_Cell->F2_Em F2_Ratio Ratio = F(340) / F(380) F2_Em->F2_Ratio FR_Ex Excitation ~488 nm FR_Cell Cell with Fura Red + Fluo-4 FR_Ex->FR_Cell FR_Em1 Emission (Fluo-4) ~525 nm FR_Cell->FR_Em1 FR_Em2 Emission (Fura Red) ~650 nm FR_Cell->FR_Em2 FR_Ratio Ratio = F(Fluo-4) / F(Fura Red) FR_Em1->FR_Ratio FR_Em2->FR_Ratio

Caption: Comparison of ratiometric measurement principles.

The key parameters for Fura-2 AM and this compound are summarized below. Note that in situ values, particularly the dissociation constant (Kd), can vary depending on the cellular environment (pH, viscosity, protein binding).[13][14]

ParameterFura-2Fura Red
Excitation Max (Ca²⁺-bound) ~335-340 nm[5]~435 nm[10]
Excitation Max (Ca²⁺-free) ~363-380 nm[5]~470 nm[11]
Emission Max ~505-510 nm[5][15]~640-660 nm[7][10]
Measurement Principle Dual-excitation ratio (340/380)[4]Dual-emission ratio (with green dye) or single wavelength decrease[9][10]
Ca²⁺ Dissociation Constant (Kd) ~145-224 nM[14][16]~400 nM[10]
Excitation Source UV LightVisible Light (e.g., 488 nm laser)
FeatureFura-2Fura Red
Advantages • True ratiometric dye, providing robust quantitative data[4][6]• High signal-to-noise ratio• Well-established with extensive literature support[6]• Excitable with visible light, reducing phototoxicity and autofluorescence[10][11]• Red-shifted emission is ideal for multiplexing with green fluorophores (e.g., GFP) or other UV-excitable probes[9][17]
Disadvantages • Requires specialized UV-capable imaging equipment• UV excitation can be phototoxic to cells[10]• Potential for spectral overlap with endogenous fluorophores like NADH• Not truly ratiometric on its own; requires co-loading with another dye for ratio measurements[10]• Lower affinity for Ca²⁺ (higher Kd) compared to Fura-2• Fluorescence decreases with Ca²⁺, which can be less intuitive

Experimental Protocols

The following provides a generalized methodology for loading cells with AM ester dyes. Researchers should optimize concentrations and incubation times for their specific cell type and experimental conditions.[15][18]

  • Stock Solution: Prepare a 1-5 mM stock solution of Fura-2 AM or this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[18] Aliquot into single-use volumes and store desiccated at -20°C, protected from light.[15][19]

  • Pluronic™ F-127 (Optional but Recommended): Prepare a 10-20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent helps to prevent the aggregation of the AM ester in aqueous loading buffer.[18][20]

  • Probenecid (Optional): Prepare a 25-250 mM stock solution of probenecid. Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells, particularly during longer experiments.[18][20]

  • Cell Preparation: Plate cells on glass coverslips or appropriate imaging dishes to achieve a desired confluency (typically 70-90%). Ensure cells are healthy and adherent.

  • Loading Buffer Preparation: Prepare a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS, or DMEM) without phenol red.[15] For the final working solution, dilute the Fura AM stock to a final concentration of 1-5 µM.[18]

    • If using, first mix the Fura AM stock solution with an equal volume of the Pluronic™ F-127 stock before diluting into the buffer to achieve a final Pluronic concentration of 0.02-0.04%.[20]

    • If using, add probenecid to the final loading buffer at a concentration of 1-2.5 mM.[18]

  • Incubation: Remove the culture medium from the cells and wash once with the physiological buffer. Add the dye loading buffer to the cells.

  • Loading: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[3][18] Optimal time and temperature should be determined empirically.[15]

  • Wash and De-esterification: After loading, wash the cells two to three times with the physiological buffer (containing probenecid, if used) to remove extracellular dye.

  • Incubation: Incubate the cells for an additional 30 minutes to allow for the complete hydrolysis of the AM esters by intracellular esterases.[18][21] The cells are now ready for imaging.

Application Example: GPCR-Mediated Calcium Signaling

A common application for these indicators is monitoring [Ca²⁺]i changes following the activation of Gq-coupled G protein-coupled receptors (GPCRs).[22]

Upon ligand binding, a Gq-coupled GPCR activates Phospholipase C (PLC).[23] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[5] IP₃ diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[22][24] This rapid increase in [Ca²⁺]i can be precisely measured using Fura-2 or Fura Red.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) Ligand Ligand GPCR Gq-Coupled Receptor Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor (Channel) IP3->IP3R Binds & Opens Ca_Cyto Cytosolic Ca²⁺ (Signal) IP3R->Ca_Cyto Release Ca_ER Stored Ca²⁺ Ca_ER->IP3R

Caption: Simplified Gq-coupled GPCR calcium signaling pathway.

Conclusion: Choosing the Right Indicator

The choice between this compound and Fura-2 AM depends heavily on the specific experimental requirements.

  • Choose Fura-2 AM for precise, quantitative measurements of absolute intracellular calcium concentrations where the use of UV excitation is feasible. Its ratiometric nature provides a built-in control for many experimental variables.[4][6]

  • Choose this compound when multiplexing with green fluorescent proteins (GFP) or other blue/green fluorophores is necessary, or when minimizing phototoxicity is a primary concern.[17] It is an excellent choice for qualitative or semi-quantitative analysis, especially when used ratiometrically with a co-loaded green calcium indicator.[10]

References

Methodological & Application

Fura Red AM: Application Notes and Protocols for Ratiometric Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fura Red AM is a fluorescent, ratiometric calcium indicator used for the quantitative measurement of intracellular calcium concentrations ([Ca²⁺]i). As a cell-permeant acetoxymethyl (AM) ester, it readily crosses the plasma membrane of living cells. Once inside, cytosolic esterases cleave the AM group, trapping the active Fura Red molecule within the cell. Fura Red is a dual-excitation and dual-emission indicator, though it is most commonly used in a ratiometric mode with a second fluorescent indicator or by measuring emission at two different wavelengths after excitation at a single wavelength. Upon binding to Ca²⁺, Fura Red exhibits a shift in its fluorescence properties, allowing for the calculation of [Ca²⁺]i based on the ratio of fluorescence intensities at two different wavelengths. This ratiometric approach provides a robust and reliable method for quantifying calcium dynamics, as it minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.

Principle of Ratiometric Imaging with Fura Red

Ratiometric imaging with Fura Red relies on the change in its fluorescence emission upon binding to calcium. When excited, the fluorescence intensity of Fura Red decreases as the concentration of intracellular calcium increases.[1] By capturing the fluorescence emission at two different wavelengths, a ratio can be calculated that directly correlates with the intracellular calcium concentration. This method of analysis corrects for artifactual changes in fluorescence, making it a preferred technique for monitoring calcium flux.[2]

A common approach involves co-loading cells with this compound and a green fluorescent calcium indicator like Fluo-3 AM or Calcium Green-1 AM.[3] In this setup, as intracellular calcium rises, the fluorescence of the green indicator increases while the fluorescence of Fura Red decreases. The ratio of the two emissions provides a sensitive measure of the calcium concentration. Alternatively, Fura Red can be used alone, and the ratio of its emission intensities at two different wavelengths upon a single excitation can be measured.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its spectral properties and recommended concentrations for cell loading.

PropertyValueReference
Excitation Wavelength (Ca²⁺-free)~471 nm[4]
Excitation Wavelength (Ca²⁺-bound)~435 nm[5]
Emission Wavelength (Ca²⁺-free)~652 nm[4]
Emission Wavelength (Ca²⁺-bound)~639 nm[5]
Common Excitation Lasers406 nm (Violet), 488 nm (Blue), 532 nm (Green)[2][4]
ParameterRecommended ValueReference
This compound Concentration1 - 10 µM (Optimal: 1 µM for human T cells)[2]
Pluronic F-127 Concentration0.01% - 0.04%[4][6]
Incubation Time30 minutes[2][4]
Incubation Temperature37°C[2][4]

Experimental Protocols

I. Preparation of this compound Stock Solution
  • Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 1 mM stock solution from 50 µg of this compound (MW: ~1089 g/mol ), add 45.9 µL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

II. Cell Loading Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagents and Buffers:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Pluronic® F-127 (e.g., 10% stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer, with Ca²⁺ and Mg²⁺, buffered with HEPES.

  • Probenecid (optional, to prevent dye leakage)

Procedure:

  • Cell Preparation: Culture cells to the desired confluence on coverslips or in a multi-well plate suitable for fluorescence imaging.

  • Loading Solution Preparation:

    • For a final this compound concentration of 5 µM, dilute the 1 mM stock solution 1:200 in the physiological buffer.

    • Add Pluronic® F-127 to the loading solution to a final concentration of 0.02% - 0.04% to aid in dye solubilization.[7]

    • (Optional) If using cells known to actively extrude the dye, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[7]

    • Vortex the loading solution thoroughly.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the this compound loading solution to the cells and incubate for 30 minutes at 37°C in the dark.[2][4]

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with the physiological buffer to remove any extracellular dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to allow for complete de-esterification of the this compound by intracellular esterases.

  • Imaging: The cells are now ready for ratiometric calcium imaging.

Ratiometric Imaging and Data Acquisition

The specific settings for image acquisition will depend on the imaging system (e.g., fluorescence microscope, confocal microscope, or flow cytometer) and the experimental setup (Fura Red alone or with a second indicator).

Example using a flow cytometer for ratiometric analysis of Fura Red alone: [2]

  • Excitation:

    • Violet laser (406 nm)

    • Green laser (532 nm)

  • Emission Detection:

    • Increased emission monitored off the Violet laser (e.g., 660/20 BP filter).

    • Decreased emission monitored off the Green laser (e.g., 710/50 BP filter).

  • Data Analysis: The ratiometric 'Fura Red Ratio' is calculated as the ratio of the emission intensity from the violet laser excitation to the emission intensity from the green laser excitation (e.g., 406 nm emission / 532 nm emission).[2]

Signaling Pathway and Experimental Workflow Diagrams

Gq-Coupled GPCR Signaling Pathway

The following diagram illustrates a common signaling pathway that results in intracellular calcium release and can be monitored using Fura Red. The activation of a Gq-coupled G protein-coupled receptor (GPCR) by a ligand leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm.[8]

Gq_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand GPCR Gq-Coupled GPCR Ligand->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol Cytosolic Ca²⁺ (Measured by Fura Red) Ca_ER Stored Ca²⁺ IP3R->Ca_ER Opens channel Ca_ER->Ca_cytosol Release

Caption: Gq-coupled GPCR signaling cascade leading to intracellular calcium release.

This compound Ratiometric Imaging Workflow

The following diagram outlines the key steps in a typical this compound ratiometric imaging experiment.

Fura_Red_Workflow prep 1. Prepare Cells (Culture on coverslips/plate) load_sol 2. Prepare Loading Solution (this compound + Pluronic F-127 in buffer) prep->load_sol load_cells 3. Load Cells (Incubate with loading solution) load_sol->load_cells wash 4. Wash Cells (Remove extracellular dye) load_cells->wash deester 5. De-esterification (Allow complete cleavage of AM ester) wash->deester image 6. Ratiometric Imaging (Acquire fluorescence at two wavelengths) deester->image analyze 7. Data Analysis (Calculate fluorescence ratio to determine [Ca²⁺]i) image->analyze

References

Application Notes and Protocols for Fura Red AM in Flow Cytometry-Based Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fura Red, AM for the ratiometric analysis of intracellular calcium flux by flow cytometry. This technique offers a robust and sensitive method for characterizing cellular activation and studying the effects of various stimuli, including drug candidates, on signaling pathways.

Introduction to Calcium Flux and Fura Red, AM

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and gene transcription.[1][2] The concentration of free Ca²⁺ in the cytoplasm is tightly regulated and is typically maintained at a very low level (around 100 nM).[1] Cellular stimulation through various signaling pathways can trigger a rapid and transient increase in intracellular Ca²⁺ concentration, a phenomenon known as calcium flux.[1][3] This flux can originate from the release of Ca²⁺ from intracellular stores, such as the endoplasmic reticulum (ER), or from the influx of extracellular Ca²⁺ through plasma membrane ion channels.[1][3]

Fura Red, AM is a cell-permeant fluorescent indicator dye specifically designed for the ratiometric measurement of intracellular calcium.[4][5] As an acetoxymethyl (AM) ester, it can readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active Fura Red dye in the cytoplasm.[4][6] Fura Red is a dual-excitation ratiometric dye, meaning its fluorescence emission characteristics change upon binding to Ca²⁺, and the ratio of fluorescence intensities at two different excitation wavelengths can be used to determine the intracellular calcium concentration.[7][8][9][10] This ratiometric approach provides a more accurate and reliable measurement of calcium flux by minimizing the effects of experimental variables such as uneven dye loading, photobleaching, and variations in cell thickness.[11]

Key Advantages of Using Fura Red, AM for Ratiometric Flow Cytometry:

  • Enhanced Accuracy: Ratiometric analysis corrects for variations in dye concentration and cell number, leading to more precise and reproducible results.[11]

  • Single Dye Simplicity: Using Fura Red alone for ratiometric measurements simplifies the experimental setup, reduces costs, and frees up a fluorescence channel for multicolor analysis with other cell surface markers.[7]

  • Broad Applicability: This method can be applied to a wide range of cell types, including primary cells and cell lines, to study calcium flux in response to various stimuli.[7][9]

  • High-Throughput Potential: Flow cytometry allows for the rapid analysis of a large number of cells, making it suitable for screening applications in drug discovery.

Quantitative Data for Fura Red, AM

PropertyValueReference
Excitation Wavelength (Ca²⁺-bound) ~405-435 nm[7][12][13]
Excitation Wavelength (Ca²⁺-free) ~488-532 nm[7][10][12][13]
Emission Wavelength ~660 nm[12][13]
Dissociation Constant (Kd) ~400 nM[4]
Recommended Loading Concentration 1-10 µM[7][9]
Recommended Loading Time 30 minutes[7][8][9]
Recommended Loading Temperature 37°C[14][15]

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Mediated Calcium Flux

A common pathway leading to intracellular calcium mobilization involves the activation of G-protein coupled receptors (GPCRs). The following diagram illustrates a simplified GPCR signaling cascade that results in calcium release from the endoplasmic reticulum.

GPCR_Calcium_Flux cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR 1. Binding G_Protein G-Protein GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage G_Protein->PLC 3. Activation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R 5. Binding PKC PKC DAG->PKC Activation Ca_ER Ca²⁺ IP3R->Ca_ER 6. Channel Opening Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol 7. Release Downstream Downstream Cellular Responses Ca_Cytosol->Downstream 8. Activation

Caption: GPCR signaling cascade leading to intracellular calcium release.

Experimental Protocol for Fura Red AM Calcium Flux Assay using Flow Cytometry

This protocol provides a detailed methodology for measuring calcium flux in a cell suspension using Fura Red, AM and a flow cytometer.

Materials
  • Fura Red, AM (Acetoxymethyl ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • HEPES buffer

  • Bovine Serum Albumin (BSA)

  • Probenecid (optional, to prevent dye leakage)

  • Cell suspension of interest

  • Stimulant of interest (e.g., chemokine, antibody, ionophore)

  • Flow cytometer equipped with violet (~405 nm) and blue (~488 nm) or green (~532 nm) lasers.[7][10]

Buffer Preparation
  • Loading Buffer: HBSS supplemented with 10 mM HEPES and 0.1% BSA. For some cell types, the addition of 1 mM CaCl₂ and 0.5 mM MgCl₂ is recommended.[16][15]

  • Fura Red, AM Stock Solution (1-5 mM): Dissolve Fura Red, AM powder in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.[5]

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO.

  • Probenecid Stock Solution (100 mM): Dissolve probenecid in an equal molar amount of NaOH, then bring to the final volume with HBSS or water.

Experimental Workflow Diagram

Fura_Red_Workflow Start Start: Cell Preparation Prepare_Cells 1. Prepare single cell suspension (1-2 x 10⁶ cells/mL) Start->Prepare_Cells Dye_Loading 2. Load cells with Fura Red, AM (1-5 µM for 30 min at 37°C) Prepare_Cells->Dye_Loading Wash_Cells 3. Wash cells to remove excess dye Dye_Loading->Wash_Cells Resuspend_Cells 4. Resuspend in analysis buffer Wash_Cells->Resuspend_Cells Equilibrate 5. Equilibrate at 37°C for ≥10 minutes Resuspend_Cells->Equilibrate Acquire_Baseline 6. Acquire baseline fluorescence on flow cytometer (~30-60s) Equilibrate->Acquire_Baseline Add_Stimulant 7. Add stimulant Acquire_Baseline->Add_Stimulant Acquire_Data 8. Immediately reacquire and record fluorescence for 2-5 minutes Add_Stimulant->Acquire_Data Analyze_Data 9. Analyze data: gate on cells, calculate fluorescence ratio over time Acquire_Data->Analyze_Data End End: Results Analyze_Data->End

Caption: Experimental workflow for this compound calcium flux assay.

Step-by-Step Protocol
  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1-2 x 10⁶ cells/mL in pre-warmed (37°C) Loading Buffer.

    • Ensure cells are healthy and have high viability.

  • Dye Loading:

    • Prepare the Fura Red, AM working solution. For a final concentration of 5 µM, dilute the 1 mM stock solution 1:200 in Loading Buffer.

    • To aid in dye solubilization, you can pre-mix the Fura Red, AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

    • Add the Fura Red, AM working solution to the cell suspension.

    • Incubate for 30 minutes at 37°C in the dark.[7][8][9] The optimal dye concentration and loading time may need to be determined empirically for each cell type.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300-400 x g for 5 minutes).

    • Resuspend the cell pellet in fresh, pre-warmed Loading Buffer to wash away excess dye.

    • Repeat the wash step once more. If dye leakage is a concern, include 1 mM probenecid in the wash and subsequent analysis buffers.

  • Resuspension and Equilibration:

    • Resuspend the final cell pellet in pre-warmed (37°C) analysis buffer (similar to Loading Buffer) at a concentration of approximately 1 x 10⁶ cells/mL.

    • Equilibrate the cells at 37°C for at least 10 minutes before analysis.[16][15]

  • Flow Cytometry Data Acquisition:

    • Set up the flow cytometer with the appropriate laser and filter configuration for Fura Red ratiometric analysis. A common setup utilizes:

      • Excitation 1 (Violet Laser): ~405 nm for Ca²⁺-bound Fura Red. Emission is collected with a bandpass filter around 660/20 nm.[7][10]

      • Excitation 2 (Blue or Green Laser): ~488 nm or ~532 nm for Ca²⁺-free Fura Red. Emission is also collected around 660/20 nm or with a similar long-pass filter.[7][10]

    • Begin acquiring data for the unstained and single-color controls to set up appropriate voltages and compensation.

    • Start acquiring data for the Fura Red-loaded cell sample to establish a stable baseline fluorescence ratio for approximately 30-60 seconds.

    • Briefly pause the acquisition, add the desired stimulant to the cell suspension, and gently mix.

    • Immediately resume data acquisition and record the fluorescence signals over time, typically for 2-5 minutes, to capture the full calcium flux response.

  • Data Analysis:

    • Use appropriate flow cytometry analysis software (e.g., FlowJo, FCS Express).

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Create a calculated parameter for the ratiometric measurement, typically the fluorescence intensity from the violet laser excitation divided by the fluorescence intensity from the blue/green laser excitation.[8][10]

    • Plot the fluorescence ratio over time to visualize the calcium flux kinetics.

    • Quantify the response by measuring parameters such as the peak ratio, the area under the curve, or the percentage of responding cells.

Conclusion

The this compound flow cytometry protocol offers a powerful and reliable method for studying intracellular calcium signaling. By following these detailed application notes and protocols, researchers can obtain high-quality, quantitative data on cellular activation, making it an invaluable tool for basic research and drug discovery. The ratiometric nature of Fura Red ensures data robustness, while the flow cytometry platform provides high-throughput capabilities.

References

Step-by-Step Fura Red AM Loading Protocol for Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for loading cultured neurons with Fura Red AM, a ratiometric fluorescent indicator used to measure intracellular calcium concentration. Fura Red is excitable by visible light, which can reduce phototoxicity compared to UV-excitable indicators like Fura-2. When used in combination with a green fluorescent calcium indicator such as Fluo-3, Fluo-8®, or Cal-520®, Fura Red allows for ratiometric measurements of calcium dynamics.

Principle of this compound Loading and Calcium Measurement

This compound, an acetoxymethyl (AM) ester derivative of Fura Red, is a lipophilic molecule that can readily cross the cell membrane of live neurons. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now hydrophilic Fura Red molecule within the cytoplasm. The fluorescence of Fura Red is dependent on the concentration of free cytosolic calcium ([Ca²⁺]i). While Fura Red itself is not a ratiometric dye in the same way as Fura-2, it is often used in combination with other indicators for ratiometric analysis. For standalone use, changes in fluorescence intensity at its emission wavelength correlate with changes in intracellular calcium.

Experimental Protocols

Materials and Reagents
  • Fura Red, AM (acetoxymethyl ester)

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) or Tyrode's solution (phenol red-free)

  • Bovine Serum Albumin (BSA, optional)

  • Cultured neurons on glass coverslips or in microplates

Solution Preparation

1. This compound Stock Solution (1-5 mM)

  • Prepare a stock solution of this compound in high-quality anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of Fura Red, AM in 918.28 µL of DMSO.[1]

  • It is recommended to prepare the stock solution on the day of the experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C, protected from light and moisture, for up to three months.[2]

2. 10% (w/v) Pluronic® F-127 Stock Solution

  • Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.

  • Gently heat the solution to 40-50°C for about 30 minutes to aid dissolution.[2]

  • Store at room temperature; do not freeze.[2]

3. Probenecid Stock Solution (25 mM)

  • Probenecid helps to inhibit organic anion transporters, reducing the leakage of the de-esterified dye from the cells.[2]

  • Dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH.[2]

  • Bring the final volume to 10 mL with HHBS or your buffer of choice.[2]

  • Aliquot and store at -20°C, protected from light.[2]

This compound Loading Protocol for Neurons

This protocol is a general guideline and may require optimization for specific neuronal cell types and experimental conditions.

Step 1: Prepare the Loading Buffer

  • Prepare the loading buffer using a physiological solution such as HBSS or Tyrode's solution, ensuring it is phenol red-free to minimize background fluorescence.[3][4]

  • For a final this compound concentration of 2-5 µM, dilute the this compound stock solution into the loading buffer.[2]

  • To aid in the dispersion of the water-insoluble this compound, add Pluronic® F-127 to a final concentration of 0.02-0.04%.[2] To do this, first mix the required volume of this compound stock with an equal volume of 10% Pluronic® F-127 stock before diluting in the loading buffer.

  • If dye leakage is a concern, add Probenecid to the loading buffer to a final concentration of 1-2.5 mM.[2]

  • Vortex the final loading solution vigorously for at least one minute to ensure the dye is fully dispersed.[3][5]

Step 2: Cell Loading

  • Remove the culture medium from the neurons.

  • Gently wash the cells once with pre-warmed (37°C) loading buffer (without the dye).

  • Add the this compound loading solution to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in a dark incubator.[3][4][5] The optimal loading time can vary between cell types and should be determined empirically.[3][6]

Step 3: Washing and De-esterification

  • After incubation, remove the loading solution.

  • Wash the cells 2-3 times with fresh, pre-warmed loading buffer (without the dye, but containing Probenecid if used during loading) to remove any extracellular this compound.

  • Add fresh, pre-warmed buffer (with Probenecid if applicable) to the cells and incubate for an additional 30 minutes at 37°C. This allows for the complete de-esterification of the this compound by intracellular esterases.[4]

Step 4: Imaging

  • Mount the coverslip with the loaded neurons onto an imaging chamber.

  • Perfuse the cells with the imaging buffer (e.g., Tyrode's solution).

  • Excite the Fura Red at approximately 435 nm and 470 nm and measure the emission at around 630 nm and 650 nm, respectively.[2] The specific wavelengths may vary depending on the imaging setup.

Data Presentation

Table 1: Summary of Quantitative Parameters for this compound Loading

ParameterRecommended RangeNotes
This compound Stock Conc.1-5 mM in DMSOPrepare fresh or store at -20°C in aliquots.[2]
Final this compound Conc.2-5 µMOptimal concentration should be determined empirically.[2]
Pluronic® F-127 Final Conc.0.02-0.04%Aids in dye solubilization.[2]
Probenecid Final Conc.1-2.5 mMReduces dye leakage from cells.[2]
Loading Incubation Time30-60 minutesCan range from 15 min to 2 hours depending on cell type.[3][6]
Loading Temperature37°CRoom temperature can also be tested.[3]
De-esterification Time30 minutesEnsures complete cleavage of AM esters.[4]
Excitation Wavelengths~435 nm / 470 nm[2]
Emission Wavelengths~630 nm / 650 nm[2]

Mandatory Visualization

Experimental Workflow Diagram

Fura_Red_AM_Loading_Workflow prep_solutions Prepare Stock Solutions (this compound, Pluronic F-127, Probenecid) prep_loading_buffer Prepare Loading Buffer prep_solutions->prep_loading_buffer wash1 Wash Neurons prep_loading_buffer->wash1 load_dye Incubate with this compound (30-60 min, 37°C) wash1->load_dye wash2 Wash to Remove Extracellular Dye load_dye->wash2 deesterify De-esterification (30 min, 37°C) wash2->deesterify image Calcium Imaging deesterify->image

Caption: this compound loading workflow for neurons.

Signaling Pathway Diagram

Fura_Red_AM_Mechanism fura_red_am_ext This compound (Extracellular, Lipophilic) cell_membrane Cell Membrane fura_red_am_ext->cell_membrane Passive Diffusion fura_red_am_int This compound (Intracellular) cell_membrane->fura_red_am_int esterases Intracellular Esterases fura_red_am_int->esterases Cleavage of AM esters fura_red_int Fura Red (Intracellular, Lipophobic) esterases->fura_red_int ca2_binding Ca²⁺ Binding fura_red_int->ca2_binding fluorescence Fluorescence Change ca2_binding->fluorescence

Caption: Mechanism of this compound loading and calcium detection.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low fluorescence signal - Incomplete de-esterification- Low dye concentration- Poor dye loading- Increase de-esterification time.- Increase this compound concentration.- Optimize loading time and temperature. Ensure Pluronic F-127 is used.
High background fluorescence - Incomplete removal of extracellular dye- Phenol red in the medium- Increase the number and duration of washing steps.- Use phenol red-free imaging buffer.[3][4]
Rapid dye leakage - Active transport out of the cell- Include Probenecid in the loading and imaging buffers to block organic anion transporters.[2]
Cell death or altered morphology - Dye toxicity at high concentrations- Phototoxicity- Decrease the this compound concentration.- Reduce the intensity and duration of excitation light. Use neutral density filters if available.[3][5]
Dye compartmentalization - Dye accumulating in organelles- Lower the loading temperature to room temperature to reduce active transport into organelles.

References

Ratiometric Analysis of Intracellular Calcium Dynamics Using Fura Red™ AM and Fluo-4 AM

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The ability to accurately measure dynamic changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore essential for understanding cellular physiology and pathology. Ratiometric fluorescence microscopy offers a robust method for quantifying [Ca²⁺]i by minimizing issues such as uneven dye loading, photobleaching, and variations in cell thickness that can affect single-wavelength indicators.[1][2]

This application note details a ratiometric approach for measuring [Ca²⁺]i using a combination of two fluorescent indicators: Fluo-4 AM and Fura Red™ AM. Fluo-4 is a green-emitting dye that exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[3] Conversely, Fura Red™ is a red-emitting dye whose fluorescence decreases as Ca²⁺ levels rise.[4] By co-loading cells with both dyes and exciting them at a common wavelength (e.g., 488 nm), the ratio of the emission intensities of Fluo-4 and Fura Red™ provides a quantitative measure of [Ca²⁺]i that is independent of dye concentration and other artifacts.[5][6] This ratiometric pair is particularly advantageous for use with common laser lines available on confocal microscopes and flow cytometers.

Principle of Ratiometric Measurement

The combination of Fluo-4 and Fura Red™ allows for a ratiometric analysis based on their opposing responses to Ca²⁺ binding when excited at approximately 488 nm.

  • Fluo-4: Upon binding to Ca²⁺, its fluorescence emission at ~516 nm increases.

  • Fura Red™: Upon binding to Ca²⁺, its fluorescence emission at ~660 nm decreases.

The ratio of the fluorescence intensities (Fluo-4 / Fura Red™) is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric approach provides a more accurate and reliable measurement of [Ca²⁺]i compared to single-wavelength indicators because the ratio is largely unaffected by variations in dye concentration, cell path length, and excitation light intensity.[1][2]

cluster_0 Cell Ca2+ Intracellular Ca²⁺ Fluo4 Fluo-4 Ca2+->Fluo4 Binds FuraRed Fura Red™ Ca2+->FuraRed Binds Emission_Fluo4 ~516 nm Emission (Increases) Fluo4->Emission_Fluo4 Emission_FuraRed ~660 nm Emission (Decreases) FuraRed->Emission_FuraRed Excitation 488 nm Excitation Excitation->Fluo4 Excitation->FuraRed Ratio Ratio (Fluo-4 / Fura Red™) Emission_Fluo4->Ratio Emission_FuraRed->Ratio [Ca²⁺]i [Ca²⁺]i Measurement Ratio->[Ca²⁺]i Correlates to

Principle of Ratiometric Calcium Measurement

Quantitative Data

The spectral and chemical properties of Fluo-4 AM and Fura Red™ AM are summarized in the table below.

PropertyFluo-4 AMFura Red™ AM
Excitation Max (Ca²⁺-bound) ~494 nm~435 nm (can be excited at 488 nm)
Emission Max (Ca²⁺-bound) ~516 nm~639 nm
Response to Ca²⁺ Binding Fluorescence IncreasesFluorescence Decreases
Dissociation Constant (Kd) ~345 nM[3]~400 nM (can be higher intracellularly)[1]
Solvent for Stock Solution Anhydrous DMSOAnhydrous DMSO

Experimental Protocols

Reagent Preparation
  • Dye Stock Solutions: Prepare 1 mM stock solutions of Fluo-4 AM and Fura Red™ AM in high-quality, anhydrous DMSO. Aliquot into single-use volumes and store at -20°C, protected from light and moisture.

  • Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. This surfactant aids in the dispersion of the AM esters in aqueous loading buffer.

  • Probenecid Stock Solution: Prepare a 250 mM stock solution of probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Probenecid is an anion-exchange inhibitor that can reduce the leakage of de-esterified dyes from the cells.

  • Loading Buffer: Prepare a physiological buffer such as HBSS with Ca²⁺ and Mg²⁺, buffered with HEPES to pH 7.2-7.4.

Cell Loading Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes or microplates) and culture to the desired confluency.

  • Prepare Loading Solution:

    • For a final concentration of 2 µM Fluo-4 AM and 4 µM Fura Red™ AM, dilute the 1 mM stock solutions into the loading buffer.

    • Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.

    • If dye leakage is an issue, add probenecid to a final concentration of 1-2.5 mM.

    • Vortex the loading solution thoroughly.

  • Dye Loading:

    • Remove the cell culture medium and wash the cells once with the loading buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • De-esterification:

    • Remove the loading solution and wash the cells twice with fresh, warm loading buffer (without the dyes but with probenecid if used during loading).

    • Incubate the cells in the wash buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

  • Imaging: The cells are now ready for imaging. Ensure the imaging buffer is the same as the final wash buffer.

Start Start: Cultured Cells Prepare_Loading_Solution Prepare Loading Solution (Fluo-4 AM, Fura Red™ AM, Pluronic F-127, Probenecid in Buffer) Start->Prepare_Loading_Solution Wash1 Wash cells with Buffer Prepare_Loading_Solution->Wash1 Load_Dyes Incubate with Loading Solution (30-60 min, 37°C) Wash1->Load_Dyes Wash2 Wash cells with Buffer (x2) Load_Dyes->Wash2 Deesterification Incubate in Buffer (30 min, 37°C) Wash2->Deesterification Image Ready for Imaging Deesterification->Image

Cell Loading Workflow

Imaging Parameters
  • Excitation: Use a 488 nm laser line for excitation of both Fluo-4 and Fura Red™.

  • Emission Detection:

    • Collect the Fluo-4 emission using a bandpass filter centered around 500-550 nm.

    • Collect the Fura Red™ emission using a bandpass or long-pass filter above 630 nm.

  • Image Acquisition: Acquire images sequentially for the two emission channels to avoid spectral bleed-through. Set the acquisition speed to be appropriate for the kinetics of the Ca²⁺ signal being investigated.

Data Analysis

Background Subtraction

For each time point, subtract the background fluorescence from both the Fluo-4 and Fura Red™ images. The background can be determined from a region of interest (ROI) in an area of the image without cells.

Ratiometric Calculation
  • Define ROIs over individual cells or subcellular compartments.

  • For each ROI at each time point, calculate the average fluorescence intensity for both the Fluo-4 (F_Fluo4) and Fura Red™ (F_FuraRed) channels after background subtraction.

  • Calculate the ratio (R) for each ROI:

    • R = F_Fluo4 / F_FuraRed

Conversion to [Ca²⁺]i (Optional)

To convert the ratio values to absolute [Ca²⁺]i, an in situ calibration is required using the Grynkiewicz equation:[7]

[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_FuraRed_min / F_FuraRed_max)

Where:

  • Kd: The effective dissociation constant of the dye pair in the intracellular environment.

  • R: The experimentally measured ratio (F_Fluo4 / F_FuraRed).

  • Rmin: The ratio in the absence of Ca²⁺.

  • Rmax: The ratio at saturating Ca²⁺ concentrations.

  • F_FuraRed_min / F_FuraRed_max: The ratio of Fura Red™ fluorescence at zero and saturating Ca²⁺.

In Situ Calibration Protocol:

  • At the end of the experiment, expose the cells to a Ca²⁺-free buffer containing a Ca²⁺ ionophore (e.g., 5-10 µM ionomycin) and a Ca²⁺ chelator (e.g., 5 mM EGTA) to determine Rmin and F_FuraRed_max.

  • Subsequently, perfuse the cells with a high Ca²⁺ buffer (e.g., 1-2 mM Ca²⁺) containing the same ionophore to determine Rmax and F_FuraRed_min.

Application Example: Store-Operated Calcium Entry (SOCE)

A common application for this ratiometric pair is the study of store-operated calcium entry (SOCE), a major Ca²⁺ influx pathway in non-excitable cells.[8]

Experimental Workflow for SOCE Measurement:

  • Load cells with Fluo-4 AM and Fura Red™ AM as described above.

  • Image the cells in a Ca²⁺-free buffer to establish a baseline.

  • Induce depletion of endoplasmic reticulum (ER) Ca²⁺ stores using a SERCA pump inhibitor like thapsigargin. This will cause a transient increase in cytosolic Ca²⁺ due to leakage from the ER.

  • Re-introduce a buffer containing extracellular Ca²⁺. The subsequent rise in the Fluo-4/Fura Red™ ratio represents the influx of Ca²⁺ through store-operated channels.

cluster_0 Plasma Membrane cluster_1 Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃R IP3->IP3R Binds Orai1 Orai1 (SOCE Channel) Ca_Ext Extracellular Ca²⁺ Orai1->Ca_Ext Influx Ca_Cytosol Cytosolic Ca²⁺ Increase Ca_Ext->Ca_Cytosol Ca_ER ER Ca²⁺ IP3R->Ca_ER Releases STIM1 STIM1 STIM1->Orai1 Activates Ca_ER->STIM1 Depletion Activates Ca_ER->Ca_Cytosol Agonist Agonist Agonist->GPCR Binds

IP₃ and Store-Operated Calcium Entry Pathway

Conclusion

The combination of Fluo-4 AM and Fura Red™ AM provides a powerful and reliable method for the ratiometric measurement of intracellular calcium dynamics. This approach is well-suited for a wide range of applications in cell biology and drug discovery, offering enhanced accuracy over single-wavelength indicators. By following the protocols outlined in this application note, researchers can obtain high-quality, quantitative data on [Ca²⁺]i signaling in their experimental systems.

References

Application Notes and Protocols for Fura Red AM in Cardiomyocyte Calcium Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) signaling is a fundamental process governing cardiomyocyte function, including excitation-contraction coupling, gene expression, and apoptosis.[1] Accurate measurement of intracellular Ca²⁺ dynamics is therefore crucial for understanding cardiac physiology and pathophysiology, as well as for the development of novel cardiovascular drugs. Fura Red AM is a fluorescent, ratiometric Ca²⁺ indicator that offers several advantages for studying calcium signaling in cardiomyocytes. As a visible light-excitable dye, it minimizes the potential for cellular damage and autofluorescence often associated with UV-excitable probes like Fura-2.[2] When used in combination with a green fluorescent Ca²⁺ indicator such as Fluo-4 AM, this compound allows for ratiometric imaging, which provides a more accurate and stable measurement of intracellular Ca²⁺ concentrations by minimizing the effects of uneven dye loading, photobleaching, and changes in cell volume.[3][4]

These application notes provide detailed protocols and guidelines for the use of this compound in cardiomyocyte calcium signaling studies, including dye loading, imaging, and data analysis.

Quantitative Data Summary

For effective experimental design and data interpretation, a summary of the key quantitative properties of Fura Red and its common partner dye, Fluo-4, is provided below.

PropertyFura RedFluo-4Reference
Form Acetoxymethyl (AM) ester for cell loadingAcetoxymethyl (AM) ester for cell loading[2]
Excitation Wavelength (Ca²⁺-bound) ~435 nm~494 nm[3]
Excitation Wavelength (Ca²⁺-free) ~470 nm~494 nm[3]
Emission Wavelength (Ca²⁺-bound) ~630 nm~516 nm[3]
Emission Wavelength (Ca²⁺-free) ~650 nm~516 nm[3]
Dissociation Constant (Kd) for Ca²⁺ ~400 nM~345 nM[3]
Typical Loading Concentration 1-5 µM1-5 µM[5]
Typical Incubation Time 20-30 minutes20-30 minutes[5][6]
Solvent for Stock Solution Anhydrous DMSOAnhydrous DMSO[7]

Signaling Pathways and Experimental Workflow

Cardiomyocyte Calcium Signaling Pathway

The following diagram illustrates the key steps in cardiomyocyte excitation-contraction coupling, the primary calcium signaling pathway investigated using indicators like Fura Red.

Cardiomyocyte_Calcium_Signaling cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca_ext Ca²⁺ LCC L-type Ca²⁺ Channel (DHPR) Ca_ext->LCC influx (ICa) AP Action Potential Depolarization AP->LCC opens RyR Ryanodine Receptor (RyR2) LCC->RyR triggers 'Ca²⁺ spark' NCX Na⁺/Ca²⁺ Exchanger Ca_in Ca²⁺ Ca_in->NCX extrusion Troponin Troponin C Ca_in->Troponin binds to SERCA SERCA2a Ca_in->SERCA uptake into SR RyR->Ca_in increases cytosolic [Ca²⁺] Contraction Myofilament Contraction Troponin->Contraction initiates SR_Ca Ca²⁺ Store SERCA->SR_Ca replenishes SR_Ca->RyR release (CICR)

Caption: Excitation-contraction coupling in cardiomyocytes.

Experimental Workflow for Ratiometric Calcium Imaging

This diagram outlines the general workflow for using this compound in conjunction with Fluo-4 AM for ratiometric calcium imaging in cardiomyocytes.

Experimental_Workflow A Cardiomyocyte Isolation and Culture B Prepare this compound and Fluo-4 AM Working Solution A->B C Dual-Dye Loading of Cardiomyocytes B->C D Wash and De-esterification C->D E Ratiometric Imaging (e.g., Confocal Microscopy) D->E F Data Acquisition (Fluorescence Intensity) E->F G Background Subtraction and Ratio Calculation (Fura Red / Fluo-4) F->G H Data Analysis (e.g., Amplitude, Kinetics) G->H

Caption: Workflow for dual-loading and ratiometric imaging.

Experimental Protocols

Reagent Preparation

1. This compound Stock Solution (1 mM):

  • Dissolve 50 µg of this compound in 45.9 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

2. Fluo-4 AM Stock Solution (1 mM):

  • Dissolve 50 µg of Fluo-4 AM in 44.1 µL of high-quality, anhydrous DMSO.

  • Vortex thoroughly.

  • Aliquot and store at -20°C, protected from light.

3. Pluronic F-127 Stock Solution (20% w/v in DMSO):

  • Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.

  • Commercially available solutions are recommended. If preparing from solid, dissolve 200 mg of Pluronic F-127 in 1 mL of anhydrous DMSO. This may require gentle warming. Store at room temperature.

4. Loading Buffer (e.g., Tyrode's Solution):

  • Composition (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose.

  • Adjust pH to 7.4 with NaOH.

  • Prepare fresh and warm to 37°C before use.

Dual-Dye Loading Protocol for Cardiomyocytes

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation: Isolate and culture cardiomyocytes on glass-bottom dishes suitable for microscopy. Ensure cells are healthy and adhere well to the substrate.

  • Prepare Working Solution:

    • For a final concentration of 2.5 µM for each dye, add 2.5 µL of 1 mM this compound stock solution and 2.5 µL of 1 mM Fluo-4 AM stock solution to 1 mL of pre-warmed Loading Buffer.

    • Add 1-2 µL of 20% Pluronic F-127 stock solution to the dye mixture to achieve a final concentration of 0.02-0.04%.

    • Vortex the working solution gently to ensure it is well-mixed.

  • Dye Loading:

    • Remove the culture medium from the cardiomyocytes.

    • Gently add the dye-loading working solution to the cells.

    • Incubate the cells for 20-30 minutes at 37°C in the dark. Incubation time may need to be optimized; longer incubation can lead to compartmentalization of the dye in organelles.[6]

  • Wash and De-esterification:

    • After incubation, remove the loading solution and wash the cells three times with pre-warmed Loading Buffer to remove any extracellular dye.

    • Add fresh, pre-warmed Loading Buffer and incubate for an additional 20-30 minutes at 37°C in the dark to allow for complete de-esterification of the AM esters by intracellular esterases. This step is crucial for trapping the active, fluorescent form of the dyes within the cytosol.[5]

Ratiometric Imaging and Data Acquisition
  • Microscopy Setup:

    • Use a confocal microscope or a widefield fluorescence microscope equipped with appropriate excitation sources and emission filters.

    • For dual-channel imaging of Fura Red and Fluo-4, a common excitation wavelength is 488 nm.

    • Simultaneously collect the emission from both dyes using two separate channels:

      • Fluo-4 Channel: ~500-550 nm

      • Fura Red Channel: ~630-680 nm

  • Image Acquisition:

    • Acquire a time-series of images from both channels to capture the dynamics of calcium transients. The acquisition rate will depend on the specific biological process being investigated (e.g., for spontaneous beating, a frame rate of 10-30 frames per second is common).

    • Minimize phototoxicity by using the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio. Fura Red's excitation in the visible spectrum helps to reduce phototoxicity compared to UV-excitable dyes.[2]

Data Analysis
  • Background Subtraction: For each image in the time series, subtract the background fluorescence measured from a region of the image that does not contain any cells.

  • Ratio Calculation: Calculate the ratiometric signal (R) for each time point by dividing the background-subtracted fluorescence intensity of the Fura Red channel (F_FuraRed) by the fluorescence intensity of the Fluo-4 channel (F_Fluo4):

    • R = F_FuraRed / F_Fluo4

  • Normalization: The ratiometric data is often presented as a change in ratio (ΔR/R₀), where R₀ is the baseline ratio during the diastolic (resting) phase.

  • Quantitative Analysis: From the ratiometric traces, various parameters of the calcium transient can be quantified, including:

    • Amplitude: The peak of the ratiometric signal.

    • Time to Peak: The time from the stimulus to the peak of the transient.

    • Decay Kinetics: The rate at which the calcium signal returns to baseline, often fitted with an exponential function to determine the time constant (tau).

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal - Incomplete de-esterification of AM esters.- Dye leakage from cells.- Low dye loading concentration.- Increase de-esterification time.- Use probenecid (an anion exchange inhibitor) in the loading and imaging buffer to reduce dye leakage.- Increase the concentration of this compound and Fluo-4 AM in the working solution.
High background fluorescence - Incomplete removal of extracellular dye.- Autofluorescence from the culture medium or cells.- Ensure thorough washing after dye loading.- Use a phenol red-free imaging medium.- Perform background subtraction during data analysis.
Phototoxicity or photobleaching - High laser power or prolonged exposure.- Reduce laser power and/or exposure time.- Use a more sensitive detector.- Fura Red is generally less phototoxic than UV-excitable dyes.[2]
Compartmentalization of dye - Overloading with the AM ester form of the dye.- Prolonged incubation at 37°C.- Reduce the dye concentration and/or incubation time.- Consider loading at room temperature, although this may require a longer incubation period.[6]
No change in fluorescence ratio upon stimulation - Cells are not viable or responsive.- The stimulus is not effective.- Incorrect filter sets or acquisition settings.- Check cell viability with a live/dead stain.- Verify the efficacy of the stimulus.- Ensure the correct excitation and emission wavelengths are being used for both dyes.

References

Application Notes and Protocols for Measuring Mitochondrial Calcium with Fura Red AM

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a multitude of cellular processes, including mitochondrial function. Mitochondria play a crucial role in buffering cytosolic Ca²⁺ signals and in regulating their own metabolism and apoptotic pathways through matrix Ca²⁺ concentration. Accurate measurement of mitochondrial Ca²⁺ dynamics is therefore essential for understanding cell physiology and pathology.

Fura Red, AM is a fluorescent Ca²⁺ indicator that, upon hydrolysis by intracellular esterases, exhibits a shift in its fluorescence properties upon binding to Ca²⁺.[1] It is a ratiometric indicator, allowing for more precise quantification of Ca²⁺ concentrations by correcting for variations in dye loading, cell thickness, and photobleaching.[2] While Fura Red is primarily utilized for measuring cytosolic Ca²⁺, this document will provide a comprehensive protocol for its use and discuss its application and limitations for measuring mitochondrial Ca²⁺, alongside recommended alternatives for specific mitochondrial measurements.

Principle of Fura Red AM

Fura Red, AM is an acetoxymethyl (AM) ester derivative of the Fura Red dye. The AM ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[3] Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the now membrane-impermeant Fura Red molecule in the cytoplasm.[3]

Unlike many other fluorescent Ca²⁺ indicators that increase in fluorescence upon Ca²⁺ binding, Fura Red's fluorescence emission decreases as it binds to Ca²⁺ when excited at approximately 488 nm.[1] For ratiometric measurements, Fura Red is typically excited at two different wavelengths. An increase in intracellular Ca²⁺ leads to an increased signal at one excitation wavelength (e.g., 406 nm) and a concurrent decrease in the signal at another (e.g., 532 nm).[2] The ratio of these two signals provides a quantitative measure of the intracellular Ca²⁺ concentration.

Quantitative Data

The spectral properties and dissociation constant (Kd) of Fura Red for Ca²⁺ are crucial for accurate experimental design and data interpretation. These values can vary depending on the experimental conditions.

PropertyValueNotes
Excitation Wavelengths (Ratiometric) ~406 nm / ~532 nm[2] or ~435 nm / ~470 nmThe ratio of emissions at these excitation wavelengths is used for Ca²⁺ quantification.
Emission Wavelength ~630-660 nmThe emission maximum can be influenced by the local environment.[4]
Dissociation Constant (Kd) for Ca²⁺ ~140 nM - 400 nMThe Kd can be affected by pH, temperature, and ionic strength. In situ calibration is recommended for precise measurements.

Experimental Protocols

Protocol 1: Measurement of Cytosolic Calcium with this compound

This protocol outlines the standard procedure for loading cells with this compound to measure cytosolic Ca²⁺ concentrations.

Materials:

  • Fura Red, AM

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Probenecid (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Adherent or suspension cells

  • Fluorescence microscope or plate reader with appropriate filters/monochromators

Reagent Preparation:

  • Fura Red, AM Stock Solution (2-5 mM): Dissolve Fura Red, AM in high-quality anhydrous DMSO. For example, to make a 2 mM stock solution, dissolve 1 mg of Fura Red, AM in approximately 459 µL of DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • 10% (w/v) Pluronic® F-127 Solution: Dissolve Pluronic® F-127 in DMSO. This solution acts as a dispersing agent to aid in loading the dye into the cells.

  • Probenecid Stock Solution (250 mM): (Optional) Probenecid is an anion-transport inhibitor that can reduce the leakage of the de-esterified dye from the cells. Dissolve probenecid in 1 M NaOH and then dilute with HBSS to the final concentration.

  • Loading Buffer: Prepare a working solution of Fura Red, AM in a physiological buffer (e.g., HBSS). The final concentration of Fura Red, AM should be in the range of 1-10 µM.[2] The loading buffer should also contain 0.02-0.04% Pluronic® F-127 to prevent dye aggregation. If using probenecid, the final concentration is typically 1-2.5 mM.

Cell Loading Procedure:

  • Culture cells on coverslips or in a multi-well plate to the desired confluency.

  • Remove the culture medium and wash the cells once with pre-warmed HBSS.

  • Add the Fura Red, AM loading buffer to the cells.

  • Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal loading time and temperature may need to be determined empirically for each cell type.

  • After incubation, wash the cells two to three times with pre-warmed HBSS to remove excess dye.

  • Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the dye by intracellular esterases.

  • The cells are now ready for imaging.

Imaging and Data Analysis:

  • Mount the coverslip onto an imaging chamber or place the multi-well plate into the fluorescence reader.

  • Excite the cells sequentially at the two ratiometric excitation wavelengths (e.g., 406 nm and 532 nm) and collect the emission at ~650 nm.[2]

  • Record the fluorescence intensities at both excitation wavelengths over time.

  • Calculate the ratio of the fluorescence intensities (e.g., F406/F532). Changes in this ratio correspond to changes in intracellular Ca²⁺ concentration.

  • For quantitative measurements, a calibration can be performed using Ca²⁺ ionophores (e.g., ionomycin) and solutions of known Ca²⁺ concentrations to determine the minimum (Rmin) and maximum (Rmax) ratios.

Measuring Mitochondrial Calcium: Challenges and Alternatives

While the above protocol is well-established for cytosolic Ca²⁺, using this compound for specific mitochondrial Ca²⁺ measurements is not a standard application and presents significant challenges.

  • Lack of Specific Targeting: Fura Red, AM does not contain a specific targeting moiety for mitochondria. Its accumulation is primarily in the cytosol.

  • Potential for Artifacts: Some studies have shown that Fura-2, a closely related dye, can be sequestered into organelles, including mitochondria, which can be a source of artifacts in cytosolic measurements.[5] This non-specific localization makes it difficult to distinguish the mitochondrial Ca²⁺ signal from the cytosolic signal.

Recommended Alternatives for Mitochondrial Calcium Measurement:

For reliable measurement of mitochondrial Ca²⁺, probes that selectively accumulate in the mitochondria are recommended.

  • Rhod-2, AM and X-Rhod-1, AM: These are cationic, red fluorescent indicators that accumulate in the negatively charged mitochondrial matrix.[6][7] Rhod-2 has been widely used to monitor changes in mitochondrial Ca²⁺ in various cell types.[8]

  • mt-fura-2: A recently developed synthetic probe where the Fura-2 backbone has been modified with two triphenylphosphonium cations to specifically target it to the mitochondria.[9][10] This probe retains the ratiometric properties of Fura-2, allowing for quantitative measurements of mitochondrial Ca²⁺.[11][12]

Protocol 2: General Protocol for Measuring Mitochondrial Calcium with Rhod-2, AM

Materials:

  • Rhod-2, AM

  • Anhydrous DMSO

  • Pluronic® F-127

  • Physiological buffer (e.g., HBSS)

  • Confocal microscope

Procedure:

  • Prepare a 1 mM stock solution of Rhod-2, AM in DMSO.

  • Prepare a loading buffer containing 2-5 µM Rhod-2, AM and 0.02% Pluronic® F-127 in HBSS.

  • Incubate cells with the loading buffer for 30-60 minutes at 37°C.

  • Wash the cells with fresh HBSS.

  • Allow 30 minutes for de-esterification.

  • Image the cells using a confocal microscope with an excitation wavelength of ~550 nm and emission collection at ~580 nm. The punctate staining pattern is indicative of mitochondrial localization.

To confirm mitochondrial localization, co-staining with a mitochondria-specific dye like MitoTracker Green can be performed. For more specific mitochondrial measurements, permeabilization of the plasma membrane with a mild detergent like saponin can be used to wash out the cytosolic fraction of the dye.[8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_loading Cell Loading cluster_imaging Data Acquisition & Analysis prep_reagents Prepare Reagents (this compound, Buffers) load_dye Incubate with This compound prep_reagents->load_dye prep_cells Culture Cells wash1 Wash Cells prep_cells->wash1 wash1->load_dye wash2 Remove Excess Dye load_dye->wash2 deesterify De-esterification wash2->deesterify image_cells Fluorescence Imaging (Ratiometric) deesterify->image_cells analyze_data Data Analysis (Ratio Calculation) image_cells->analyze_data

Caption: Experimental workflow for measuring intracellular calcium with this compound.

Mitochondrial_Calcium_Signaling cluster_mito Mitochondrion cluster_membrane Inner Mitochondrial Membrane matrix Mitochondrial Matrix [Ca²⁺] ~100 nM (resting) NCLX Na⁺/Ca²⁺/Li⁺ Exchanger (NCLX) matrix->NCLX Efflux MCU Mitochondrial Calcium Uniporter (MCU) MCU->matrix cytosol_ca Cytosolic Ca²⁺ (e.g., from ER or external medium) NCLX->cytosol_ca cytosol_ca->MCU Uptake

Caption: Key pathways of mitochondrial calcium transport.

References

Application Notes and Protocols for Fura Red AM in Plant Cell Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers in plants, playing a pivotal role in signaling pathways that govern a multitude of physiological processes, from growth and development to responses to environmental stimuli. The ability to accurately measure and visualize dynamic changes in cytosolic Ca²⁺ concentration ([Ca²⁺]cyt) is crucial for understanding these complex signaling networks. Fura Red, AM is a fluorescent indicator that has proven to be a valuable tool for monitoring intracellular Ca²⁺ dynamics.

These application notes provide a comprehensive guide to the use of Fura Red, AM for calcium imaging in plant cells, catering to the needs of researchers, scientists, and professionals in drug development. This document outlines the properties of Fura Red, AM, detailed protocols for its application in plant systems, and methods for data analysis.

Fura Red, AM: Properties and Principles

Fura Red is a visible light-excitable, ratiometric fluorescent Ca²⁺ indicator. Its acetoxymethyl (AM) ester form, Fura Red, AM, is a cell-permeant derivative that can be loaded non-invasively into cells. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the active Fura Red indicator in the cytoplasm.

Upon binding to Ca²⁺, the fluorescence emission of Fura Red decreases when excited at approximately 488 nm.[1] This property allows for the ratiometric measurement of Ca²⁺ concentrations, which minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness.[2] Fura Red is often co-loaded with a green-fluorescent Ca²⁺ indicator like Fluo-3 or Fluo-4, which shows an increase in fluorescence with Ca²⁺ binding. The ratio of the fluorescence intensities of the two dyes provides a robust measure of the intracellular Ca²⁺ concentration.[3]

Key Advantages of Fura Red in Plant Cell Imaging:

  • Visible Light Excitation: Excitation with visible light (e.g., 488 nm) is less phototoxic to plant cells compared to the UV excitation required by other ratiometric indicators like Fura-2.[4]

  • Ratiometric Measurement: When used with a second dye, it allows for more accurate quantification of Ca²⁺ levels.

  • Reduced Autofluorescence Interference: Its red emission is often in a spectral region with lower autofluorescence from plant tissues, such as from chlorophyll.[5]

Challenges in Plant Cells:

The use of AM ester dyes in plant cells presents unique challenges that are not as prevalent in animal cells:

  • The Cell Wall: The rigid cell wall can be a barrier to the entry of the hydrophobic Fura Red, AM.[5]

  • Vacuolar Sequestration: The large central vacuole of plant cells can accumulate the dye, leading to a high background signal and a reduction in the cytosolic signal.[5]

  • Extracellular Esterases: Esterases present in the cell wall or on the plasma membrane can cleave the AM esters extracellularly, preventing the dye from entering the cell.

To overcome these challenges, researchers often use plant protoplasts (cells with their cell walls removed) or employ specific loading strategies for intact tissues.

Quantitative Data

The following table summarizes the key quantitative properties of Fura Red.

PropertyValueReference(s)
Excitation Wavelength (Ca²⁺-free) ~471 nm[6]
Excitation Wavelength (Ca²⁺-bound) ~435 nm[7]
Emission Wavelength (Ca²⁺-free) ~650 nm[7]
Emission Wavelength (Ca²⁺-bound) ~630 nm[7]
Dissociation Constant (Kd) for Ca²⁺ ~400 nM[4]
Molecular Weight 944.87 g/mol [6]

Experimental Protocols

Protocol 1: Preparation of Plant Protoplasts from Arabidopsis thaliana

The removal of the cell wall to generate protoplasts is a common strategy to facilitate the loading of AM ester dyes.

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old)

  • Enzyme Solution:

    • 1.5% (w/v) Cellulase R-10

    • 0.4% (w/v) Macerozyme R-10

    • 0.4 M Mannitol

    • 20 mM KCl

    • 20 mM MES, pH 5.7

    • 10 mM CaCl₂

    • 0.1% (w/v) BSA

  • W5 Solution:

    • 154 mM NaCl

    • 125 mM CaCl₂

    • 5 mM KCl

    • 2 mM MES, pH 5.7

  • MMG Solution:

    • 0.4 M Mannitol

    • 15 mM MgCl₂

    • 4 mM MES, pH 5.7

  • Sterile water

  • 70% Ethanol

  • Bleach solution (e.g., 10% commercial bleach) with 0.1% Triton X-100

  • Petri dishes

  • Scalpel or razor blades

  • 70 µm cell strainer

  • Centrifuge

Procedure:

  • Seed Sterilization and Growth:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 2 minutes, followed by a 5-minute wash in bleach solution with Triton X-100.[8]

    • Rinse the seeds 4-6 times with sterile water.[8]

    • Plate the seeds on Murashige and Skoog (MS) medium and grow them vertically for 10-14 days to allow for easy root harvesting.[8]

  • Protoplast Isolation:

    • Harvest the desired tissue (e.g., leaves or roots) from the seedlings and finely chop it into 1-2 mm pieces in a Petri dish containing the freshly prepared enzyme solution.[8]

    • Incubate the tissue in the enzyme solution in the dark with gentle shaking for 3-4 hours.

    • Filter the protoplast suspension through a 70 µm cell strainer into a new tube.[8]

    • Pellet the protoplasts by centrifuging at 100 x g for 5-10 minutes.

    • Gently resuspend the protoplast pellet in W5 solution and let them sit for 30 minutes to allow for recovery.

    • Pellet the protoplasts again and resuspend them in MMG solution.

    • Count the protoplasts using a hemocytometer and adjust the concentration as needed for your experiment.

Protocol 2: Loading Fura Red, AM into Plant Protoplasts

Materials:

  • Isolated plant protoplasts

  • Fura Red, AM (stock solution of 1-5 mM in anhydrous DMSO)

  • Pluronic® F-127 (20% w/v stock solution in anhydrous DMSO)

  • Loading Buffer (e.g., W5 solution)

  • Microcentrifuge tubes

Procedure:

  • Prepare Loading Solution:

    • In a microcentrifuge tube, mix equal volumes of the Fura Red, AM stock solution and the 20% Pluronic® F-127 stock solution.[7]

    • Dilute this mixture into the loading buffer to a final Fura Red, AM concentration of 2-5 µM. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.[7] Vortex briefly to ensure proper mixing.

  • Dye Loading:

    • Pellet the protoplasts and resuspend them in the freshly prepared loading solution.

    • Incubate the protoplasts in the dark at room temperature for 30-60 minutes. The optimal incubation time may need to be determined empirically for different plant species and cell types.

  • Washing:

    • After incubation, pellet the protoplasts by gentle centrifugation (100 x g for 5 minutes).

    • Remove the supernatant containing the loading solution.

    • Wash the protoplasts by resuspending them in fresh loading buffer (without the dye and Pluronic® F-127).

    • Repeat the centrifugation and washing step at least twice to remove any extracellular dye.

  • De-esterification:

    • After the final wash, resuspend the protoplasts in fresh loading buffer.

    • Incubate in the dark at room temperature for an additional 30 minutes to allow for complete de-esterification of the Fura Red, AM by cytosolic esterases.[9]

  • Imaging:

    • The loaded protoplasts are now ready for calcium imaging experiments. Mount the protoplasts on a microscope slide for observation.

Protocol 3: In Situ Calibration of Fura Red in Plant Protoplasts

To convert fluorescence ratios into absolute Ca²⁺ concentrations, an in situ calibration is necessary. This involves determining the minimum (Rmin) and maximum (Rmax) fluorescence ratios.

Materials:

  • Fura Red-loaded protoplasts

  • Calcium-free buffer (e.g., W5 solution with 5 mM EGTA)

  • High-calcium buffer (e.g., W5 solution with 10 mM CaCl₂)

  • Calcium ionophore (e.g., Ionomycin, 5-10 µM final concentration)

  • Microscope equipped for ratiometric fluorescence imaging

Procedure:

  • Determine Rmax:

    • Perfuse the loaded protoplasts with the high-calcium buffer containing the calcium ionophore (e.g., 10 µM Ionomycin).[10]

    • Allow sufficient time for the intracellular and extracellular Ca²⁺ concentrations to equilibrate.

    • Measure the fluorescence ratio at saturating Ca²⁺ levels. This value represents Rmax.

  • Determine Rmin:

    • Wash out the high-calcium buffer and ionophore.

    • Perfuse the protoplasts with the calcium-free buffer containing the ionophore.[10]

    • This will chelate any free Ca²⁺ in the cytosol.

    • Measure the fluorescence ratio in the absence of Ca²⁺. This value represents Rmin.

  • Calculate [Ca²⁺]cyt: The intracellular calcium concentration can then be calculated using the Grynkiewicz equation:

    [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Fmax_free / Fmin_bound)

    Where:

    • Kd is the dissociation constant of Fura Red for Ca²⁺.

    • R is the experimentally measured fluorescence ratio.

    • Rmin is the ratio in the absence of Ca²⁺.

    • Rmax is the ratio at saturating Ca²⁺ levels.

    • Fmax_free / Fmin_bound is the ratio of fluorescence intensity of the Ca²⁺-free indicator to the Ca²⁺-bound indicator at the second excitation wavelength (this term is relevant for dual-excitation ratiometric dyes like Fura-2 and may be simplified or determined empirically for Fura Red when co-loaded with another dye).

Visualizations

Experimental Workflow for Fura Red AM Loading in Plant Protoplasts

G cluster_prep Protoplast Preparation cluster_loading This compound Loading cluster_imaging Calcium Imaging start Start with Plant Tissue (e.g., Arabidopsis leaves) sterilize Surface Sterilize Tissue start->sterilize enzymatic_digestion Enzymatic Digestion (Cellulase & Macerozyme) sterilize->enzymatic_digestion filter_protoplasts Filter Protoplasts enzymatic_digestion->filter_protoplasts wash_protoplasts Wash and Purify Protoplasts filter_protoplasts->wash_protoplasts prepare_loading_solution Prepare Loading Solution (this compound + Pluronic F-127) wash_protoplasts->prepare_loading_solution incubate_protoplasts Incubate Protoplasts with Dye (30-60 min in dark) prepare_loading_solution->incubate_protoplasts wash_excess_dye Wash to Remove Excess Dye incubate_protoplasts->wash_excess_dye deesterification Allow for De-esterification (30 min in dark) wash_excess_dye->deesterification mount_protoplasts Mount Protoplasts on Microscope deesterification->mount_protoplasts acquire_images Acquire Ratiometric Images mount_protoplasts->acquire_images in_situ_calibration Perform In Situ Calibration (Rmin and Rmax) acquire_images->in_situ_calibration data_analysis Data Analysis and [Ca²⁺] Calculation in_situ_calibration->data_analysis

Caption: Workflow for preparing and loading plant protoplasts with Fura Red, AM for calcium imaging.

Abscisic Acid (ABA) Signaling Pathway in Guard Cells

ABA_Signaling ABA Abscisic Acid (ABA) (Drought Stress Signal) Receptor ABA Receptors (PYR/PYL/RCAR) ABA->Receptor PP2C PP2C Phosphatases (e.g., ABI1, ABI2) Receptor->PP2C inhibits Ca_channels Ca²⁺ Permeable Channels (Plasma Membrane & Tonoplast) Receptor->Ca_channels activates OST1 OST1/SnRK2.6 Kinase PP2C->OST1 inhibition of Ca_independent Ca²⁺-Independent Pathway Anion_channels S-type Anion Channels (e.g., SLAC1) OST1->Anion_channels activates Ca_dependent Ca²⁺-Dependent Pathway Ca_increase Cytosolic Ca²⁺ Increase Ca_channels->Ca_increase CPKs Calcium-Dependent Protein Kinases (CPKs) Ca_increase->CPKs activates CPKs->Anion_channels activates Stomatal_closure Stomatal Closure Anion_channels->Stomatal_closure leads to

Caption: Simplified ABA signaling network in guard cells leading to stomatal closure.

References

Application Notes and Protocols for Fura Red AM Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Fura Red AM for monitoring intracellular calcium dynamics in live cells. This document outlines the principles of this compound-based calcium imaging, detailed experimental protocols for cell loading and imaging, and data analysis considerations.

Introduction to this compound

This compound is a fluorescent, ratiometric calcium indicator that is excitable by visible light.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Fura Red molecule inside the cell.[2][3] Upon binding to intracellular calcium (Ca²⁺), Fura Red exhibits a decrease in fluorescence emission when excited at approximately 488 nm.[2][4] This property allows for the ratiometric measurement of intracellular calcium concentrations, often in conjunction with a green fluorescent calcium indicator such as Fluo-3 or Fluo-4, which shows an increase in fluorescence with calcium binding.[1][4] The use of visible light for excitation is less phototoxic to cells compared to UV-excitable indicators like Fura-2.[1]

Principle of Ratiometric Calcium Measurement with Fura Red

Ratiometric analysis with Fura Red typically involves exciting the dye at two different wavelengths and measuring the ratio of the resulting fluorescence emissions. For flow cytometry applications, ratiometric analysis can be performed by exciting with violet (406 nm) and green (532 nm) lasers.[5] An increase in intracellular Ca²⁺ leads to a rise in the fluorescence signal from the violet laser excitation and a concurrent decrease in the signal from the green laser excitation.[5] The ratio of these two signals provides a quantitative measure of the intracellular calcium concentration, minimizing issues like uneven dye loading, photobleaching, and variations in cell thickness.[3]

Key Applications

  • Monitoring intracellular calcium flux in response to stimuli.[5]

  • High-throughput screening for compounds that modulate intracellular calcium.

  • Studying calcium signaling pathways in various cell types.

  • Multiplexing with other fluorescent probes for multi-parameter analysis.[2]

Quantitative Data Summary

ParameterValueReference
Excitation Maximum (Ca²⁺-bound) ~435 nm, ~470 nm[6]
Excitation Maximum (Ca²⁺-free) ~488 nm[4][7]
Emission Maximum ~639 - 660 nm[1][4][7]
Dissociation Constant (Kd) 140 nM[8]

Experimental Protocols

Reagent Preparation

1.1. This compound Stock Solution (2-5 mM):

  • Prepare a stock solution of this compound in high-quality anhydrous dimethyl sulfoxide (DMSO).[6]

  • For example, to make a 2 mM stock solution from 1 mg of this compound (MW ~1090 g/mol ), dissolve it in approximately 459 µL of DMSO.[6]

  • It is recommended to prepare the stock solution on the day of the experiment.[6] Store any remaining stock solution at -20°C, protected from light and moisture.[9]

1.2. 10% Pluronic® F-127 Solution:

  • Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the AM ester in aqueous media.[6]

  • Prepare a 10% (w/v) solution in DMSO.

1.3. 25 mM Probenecid Solution:

  • Probenecid is an organic anion transport inhibitor that helps to prevent the extrusion of the de-esterified dye from the cells.[6]

  • To prepare, dissolve 72 mg of Probenecid in 0.3 mL of 1 M NaOH, and then add Hanks and Hepes Buffer (HHBS) or a buffer of your choice to a final volume of 10 mL.[6]

1.4. Hanks and Hepes Buffer (HHBS):

  • A common buffer for live-cell imaging experiments. Ensure the buffer is at a physiological pH (typically 7.2-7.4).

Cell Loading Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Preparation: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, microplates) and allow them to adhere. Cells should be healthy and at an appropriate confluency.

  • Prepare Loading Solution:

    • For a final in-well concentration of 5 µM this compound, 0.04% Pluronic® F-127, and 1 mM Probenecid, mix the following in a suitable tube:

      • 16 µL of 2 mM this compound stock solution.

      • 25.6 µL of 10% Pluronic® F-127.

      • 256 µL of 25 mM Probenecid.

    • Add HHBS or your buffer of choice to a final volume of 3.2 mL.[6]

    • Note: The final concentration of this compound should be optimized for your cell line, typically in the range of 2 to 5 µM.[6]

  • Dye Loading:

    • Remove the culture medium from the cells.

    • Add the prepared loading solution to the cells. For a 96-well plate, a typical volume is 100 µL per well.[6]

    • Incubate the cells at 37°C for 30-60 minutes in the dark.[5] The optimal incubation time may vary between cell types.

  • Washing:

    • After incubation, remove the loading solution.

    • Wash the cells once with HHBS containing 1 mM Probenecid to remove any extracellular dye.[6]

    • Replace the wash buffer with fresh HHBS containing 1 mM Probenecid for imaging.

Live-Cell Imaging

3.1. Fluorescence Microscopy:

  • Use a fluorescence microscope equipped with appropriate filters for Fura Red.

  • Excitation: ~435 nm and ~470 nm.[6]

  • Emission: ~630 nm and ~650 nm.[6]

  • Acquire images at both excitation wavelengths and calculate the ratio of the fluorescence intensities to determine changes in intracellular calcium.

3.2. Flow Cytometry:

  • For ratiometric analysis by flow cytometry:

    • Excitation: Violet laser (406 nm) and Green laser (532 nm).[5]

    • Emission Detection:

      • From Violet laser: 630LP and 660/20 BP filters.[5]

      • From Green laser: 685LP and 710/50 BP filters.[5]

  • Record the fluorescence signals over time, before and after the addition of a stimulus.

  • Calculate the ratio of the emission from the violet laser to the emission from the green laser (406 nm / 532 nm) to determine the calcium flux.[5]

Signaling Pathway and Experimental Workflow Diagrams

G Intracellular Calcium Signaling Pathway cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Receptor Receptor PLC Phospholipase C Receptor->PLC Ion_Channel Ion Channel Cytosolic_Ca Cytosolic Ca2+ Ion_Channel->Cytosolic_Ca Influx IP3R IP3 Receptor ER_Ca Ca2+ Store IP3R->ER_Ca SERCA SERCA Pump SERCA->ER_Ca ER_Ca->Cytosolic_Ca Release Stimulus Stimulus Stimulus->Receptor PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Cytosolic_Ca->SERCA Uptake Cellular_Response Cellular Response Cytosolic_Ca->Cellular_Response

Caption: Intracellular calcium signaling pathway.

G This compound Live-Cell Imaging Workflow Start Start Cell_Culture 1. Plate and Culture Cells Start->Cell_Culture Prepare_Reagents 2. Prepare this compound and Loading Buffers Cell_Culture->Prepare_Reagents Dye_Loading 3. Incubate Cells with this compound Loading Solution Prepare_Reagents->Dye_Loading Wash 4. Wash Cells to Remove Extracellular Dye Dye_Loading->Wash Imaging 5. Live-Cell Imaging (Microscopy or Flow Cytometry) Wash->Imaging Stimulation 6. Add Stimulus (Optional) Imaging->Stimulation Data_Acquisition 7. Acquire Fluorescence Data Imaging->Data_Acquisition Stimulation->Data_Acquisition Data_Analysis 8. Ratiometric Analysis of Calcium Flux Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: this compound experimental workflow.

References

Application Notes and Protocols: Multiplexing Fura Red AM with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the simultaneous use of Fura Red AM with other fluorescent probes to enable multiparametric analysis of cellular functions. The following sections detail the principles of combining these dyes, provide spectral information for probe selection, and offer step-by-step experimental protocols.

Introduction to this compound and Multiplexing

This compound is a visible light-excitable, ratiometric calcium indicator. As a cell-permeant acetoxymethyl (AM) ester, it readily loads into live cells where intracellular esterases cleave the AM group, trapping the active Fura Red indicator in the cytosol. Fura Red is unique in that its fluorescence emission decreases upon binding to calcium. This property, combined with its spectral characteristics, makes it an ideal candidate for multiplexing with other fluorescent probes, particularly green-emitting calcium indicators or probes for other cellular parameters.[1][2][3]

Combining this compound with other fluorescent probes allows for the simultaneous measurement of multiple physiological events within the same cell population or even single cells. This approach is invaluable for correlating changes in intracellular calcium with other processes such as mitochondrial membrane potential, cell viability, or the activity of other signaling pathways.

Spectral Compatibility and Probe Selection

Successful multiplexing relies on selecting probes with minimal spectral overlap. Fura Red's long-wavelength emission allows it to be paired with a variety of green and orange fluorescent probes. When bound to Ca2+, Fura Red's excitation efficiency at 488 nm decreases, leading to a diminished emission at approximately 660 nm.[4][5]

Below is a table summarizing the spectral properties of this compound and other compatible fluorescent probes.

Probe NameTarget AnalyteExcitation (Max)Emission (Max)ColorNotes
This compound (Ca2+-free) Intracellular Ca2+~488 nm~660 nmRedFluorescence decreases with Ca2+ binding.[4][5]
This compound (Ca2+-bound) Intracellular Ca2+~420 nm~660 nmRedLower fluorescence intensity compared to the Ca2+-free form when excited at 488 nm.[6]
Fluo-4 AM Intracellular Ca2+~494 nm~516 nmGreenFluorescence increases with Ca2+ binding. Commonly used with Fura Red for ratiometric analysis.[4][7][8][9]
Calcein AM Cell Viability~495 nm~515 nmGreenBecomes fluorescent upon hydrolysis by esterases in viable cells.[10]
JC-1 Mitochondrial Membrane Potential~514 nm (monomer) / ~585 nm (J-aggregate)~529 nm (monomer) / ~590 nm (J-aggregate)Green/RedExhibits a fluorescence emission shift from green to red in healthy mitochondria with high membrane potential.[11]
TMRM Mitochondrial Membrane Potential~548 nm~573 nmOrangeAccumulates in mitochondria based on membrane potential.[7][8][12]
Calcium Green-1 AM Intracellular Ca2+~506 nm~531 nmGreenFluorescence increases with Ca2+ binding. Can be used with Fura Red for ratiometric measurements.[13]

Experimental Protocols

Co-loading this compound and Fluo-4 AM for Ratiometric Calcium Imaging

This protocol allows for the ratiometric measurement of intracellular calcium by combining a dye that decreases in fluorescence (Fura Red) with one that increases (Fluo-4) upon calcium binding when excited at ~488 nm.[4]

Materials:

  • This compound

  • Fluo-4 AM

  • High-quality anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (20% solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Probenecid (optional, to prevent dye leakage)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[3]

    • Prepare a 2 to 5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Store stock solutions in small aliquots at -20°C, protected from light and moisture.[14]

  • Prepare Loading Buffer:

    • For a final concentration of 5 µM for each dye, dilute the stock solutions into HBSS.

    • Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.[14]

    • If using, add probenecid to a final concentration of 1-2.5 mM.[14]

    • Vortex the loading buffer thoroughly.

  • Cell Loading:

    • Culture cells on a suitable imaging plate or coverslip.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells.

    • Incubate at 37°C for 30-60 minutes. The optimal time may vary between cell lines.[3]

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells twice with HBSS (with probenecid, if used).

    • Add fresh HBSS (with probenecid, if used) and incubate at room temperature for at least 20 minutes to allow for complete de-esterification of the AM esters.[15]

  • Imaging:

    • Excite the cells at ~488 nm.

    • Simultaneously acquire the emission for Fluo-4 (e.g., 500-550 nm) and Fura Red (e.g., >650 nm).

    • The ratio of Fluo-4 to Fura Red fluorescence provides a ratiometric measure of intracellular calcium concentration.

experimental_workflow_calcium cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solutions (this compound & Fluo-4 AM in DMSO) prep_buffer Prepare Loading Buffer (HBSS, Pluronic F-127, Probenecid) prep_stock->prep_buffer load_cells Load Cells with Dyes (30-60 min at 37°C) prep_buffer->load_cells wash_cells Wash Cells load_cells->wash_cells deester De-esterification (≥20 min at RT) wash_cells->deester image_cells Image Cells (Ex: 488 nm, Em: Fluo-4 & Fura Red) deester->image_cells ratio Calculate Fluorescence Ratio (Fluo-4 / Fura Red) image_cells->ratio

Workflow for ratiometric calcium imaging.
Simultaneous Measurement of Intracellular Calcium and Mitochondrial Membrane Potential

This protocol describes the use of this compound with JC-1 to concurrently measure changes in cytosolic calcium and mitochondrial membrane potential.

Materials:

  • This compound

  • JC-1

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • HBSS or other suitable buffer

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) for depolarization control (optional)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 to 5 mM stock solution of JC-1 in anhydrous DMSO.

    • Store stock solutions at -20°C, protected from light.

  • Prepare Loading Buffer:

    • Dilute this compound stock solution into HBSS to a final concentration of 2-5 µM.

    • Add Pluronic® F-127 to a final concentration of 0.02-0.04%.

    • Vortex well.

  • Fura Red Loading:

    • Remove culture medium, wash cells with HBSS, and add the Fura Red loading buffer.

    • Incubate at 37°C for 30-60 minutes.

  • JC-1 Loading:

    • During the last 15-30 minutes of the Fura Red incubation, add JC-1 stock solution directly to the Fura Red loading buffer to a final concentration of 1-5 µM.[11]

    • Continue incubating at 37°C.

  • Wash:

    • Remove the dye loading solution and wash the cells twice with warm (~37°C) HBSS to remove excess dye.[11]

  • Imaging:

    • Image the cells immediately.

    • For Fura Red, excite at ~488 nm and collect emission at >650 nm.

    • For JC-1, excite at ~488 nm and collect emission in two channels:

      • Green channel (~530 nm) for JC-1 monomers (indicating low mitochondrial membrane potential).[11]

      • Red channel (~590 nm) for J-aggregates (indicating high mitochondrial membrane potential).[11]

    • The ratio of red to green fluorescence from JC-1 provides a measure of mitochondrial polarization, which can be correlated with changes in Fura Red fluorescence.

signaling_pathway cluster_cell Cell cluster_mito Mitochondrion cluster_cyto Cytosol MMP Mitochondrial Membrane Potential (ΔΨm) JC1_agg JC-1 Aggregates (Red Fluorescence) MMP->JC1_agg High JC1_mono JC-1 Monomers (Green Fluorescence) MMP->JC1_mono Low Ca_cyto Cytosolic Ca2+ Ca_cyto->MMP influences FuraRed Fura Red (Red Fluorescence) Ca_cyto->FuraRed Binding decreases fluorescence Stimulus Cellular Stimulus Stimulus->Ca_cyto

Simultaneous measurement concept.

Data Interpretation and Considerations

  • Ratiometric Analysis: When using Fura Red with a green calcium indicator like Fluo-4, the ratio of the two signals (e.g., Fluo-4/Fura Red) should be calculated. This ratiometric approach corrects for variations in dye loading, cell thickness, and photobleaching, providing a more accurate measure of calcium concentration.[16]

  • Controls: Always include appropriate controls in your experiments. For mitochondrial membrane potential measurements, using a depolarizing agent like CCCP can serve as a positive control for JC-1 monomer formation.

  • Optimization: The optimal dye concentrations and loading times can vary significantly between different cell types. It is crucial to empirically determine these parameters for your specific experimental system.[17]

  • Instrumentation: Ensure that your fluorescence microscope or plate reader is equipped with the appropriate filter sets for the selected probes to minimize spectral bleed-through.

By following these guidelines and protocols, researchers can successfully combine this compound with other fluorescent probes to gain deeper insights into complex cellular signaling events.

References

Troubleshooting & Optimization

How to reduce Fura Red AM phototoxicity in live cells

Author: BenchChem Technical Support Team. Date: November 2025

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Therefore, I will execute one final, highly targeted search to find this missing quantitative data. If I can obtain even a few data points on the efficacy of different phototoxicity reduction techniques with this compound or closely related red fluorescent dyes, it will significantly enhance the quality of the technical support center. Following this final search, I will proceed with generating the complete response.I have now conducted multiple rounds of searches and have gathered a good amount of information on this compound, including its properties, protocols for use, and general strategies to reduce phototoxicity. I have also found some information on the cellular effects of phototoxicity which can be used to create a representative signaling pathway diagram.

However, a key requirement of the prompt is to summarize all quantitative data into clearly structured tables for easy comparison. While I have found some qualitative recommendations and a few quantitative data points (e.g., a 2- to 10-fold reduction in phototoxicity with CLEM), I still lack a comprehensive set of quantitative data directly comparing different phototoxicity reduction methods specifically for this compound. For example, I do not have specific percentage improvements in cell viability when using different antioxidants or when adjusting illumination parameters by specific amounts for this particular dye.

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Welcome to the technical support center for Fura Red™ AM, your resource for optimizing live cell imaging experiments and minimizing phototoxicity. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-quality, reliable data while maintaining cell health.

Quick Links

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Troubleshooting Guide

This section addresses common issues encountered during Fura Red™ AM experiments.

Problem Possible Cause Suggested Solution
Low Fluorescence Signal 1. Incomplete hydrolysis of AM ester. 2. Low dye concentration. 3. Dye extrusion from cells. 4. Photobleaching.1. Increase post-loading incubation time to 30-60 minutes to ensure complete de-esterification by intracellular esterases. 2. Optimize Fura Red™ AM concentration (typically 1-5 µM). 3. Use an anion-exchange pump inhibitor like probenecid (1-2.5 mM) to prevent dye leakage. 4. Reduce excitation light intensity and/or exposure time. Use a neutral density filter.
High Background Fluorescence 1. Extracellular dye. 2. Incomplete washing. 3. Phenol red in the imaging medium.1. Ensure thorough washing of cells after loading to remove any remaining extracellular Fura Red™ AM. 2. Perform at least two washes with fresh, pre-warmed buffer. 3. Use phenol red-free imaging medium.
Inconsistent Results/Cellular Stress 1. Phototoxicity. 2. High dye concentration. 3. Inappropriate loading conditions.1. See the "Strategies to Reduce Phototoxicity" section below for a comprehensive list of mitigation techniques. 2. Titrate Fura Red™ AM to the lowest effective concentration. 3. Optimize loading time and temperature for your specific cell type. Room temperature loading may be gentler for some cells.
Cell Detachment 1. Poor cell adherence. 2. Phototoxicity-induced cell death.1. Ensure culture vessels are properly coated (e.g., with poly-D-lysine or fibronectin) to promote strong cell adhesion. 2. Implement phototoxicity reduction strategies. Monitor cell morphology throughout the experiment.
Signal-to-Noise Ratio is Poor 1. Suboptimal imaging parameters. 2. Autofluorescence from cells or medium.1. Adjust camera gain and exposure settings. 2. Use a specialized imaging medium with reduced autofluorescence and consider using background subtraction during image analysis.

Frequently Asked Questions (FAQs)

Q1: What is Fura Red™ AM and how does it work?

Fura Red™ AM is a cell-permeant, visible light-excitable fluorescent indicator for intracellular calcium.[1] Upon entering the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura Red™ molecule inside.[2] When Fura Red™ binds to calcium, its fluorescence emission intensity decreases when excited at approximately 488 nm.[3] This allows for the ratiometric measurement of intracellular calcium concentrations, often in combination with a green fluorescent calcium indicator like Fluo-4 AM.[4]

Q2: Why is phototoxicity a concern with Fura Red™ AM?

While Fura Red™ AM is excited by visible light, which is generally less phototoxic than UV light, high-intensity or prolonged exposure can still induce phototoxicity.[4] This occurs through the generation of reactive oxygen species (ROS) by the excited fluorophore, which can damage cellular components, leading to stress, apoptosis, or necrosis.[5]

Q3: How can I reduce Fura Red™ AM phototoxicity?

Several strategies can be employed to minimize phototoxicity:

  • Optimize Illumination:

    • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides an adequate signal.

    • Minimize Exposure Time: Use the shortest possible exposure time for image acquisition.

    • Use Neutral Density Filters: These filters reduce the intensity of the excitation light.

  • Optimize Experimental Conditions:

    • Use Red-Shifted Dyes: Fura Red™ AM itself is a red-shifted dye, which is advantageous for reducing phototoxicity compared to UV-excitable dyes.[4]

    • Use Antioxidants: Supplementing the imaging medium with antioxidants like Trolox or N-acetylcysteine can help neutralize ROS.

    • Use Specialized Imaging Media: Certain commercially available media are formulated to reduce autofluorescence and phototoxicity.

  • Optimize Imaging Protocol:

    • Time-Lapse Imaging: Increase the interval between image acquisitions to allow cells to recover.

    • Confocal Settings: On a confocal microscope, open the pinhole slightly to reduce laser dwell time on each pixel, though this may slightly decrease resolution.

Q4: What is the optimal concentration of Fura Red™ AM to use?

The optimal concentration of Fura Red™ AM can vary between cell types but is typically in the range of 1-10 µM.[2] It is recommended to perform a concentration titration to determine the lowest effective concentration that yields a sufficient signal-to-noise ratio for your specific experimental setup. Higher concentrations can lead to increased phototoxicity and potential buffering of intracellular calcium, which can alter normal cellular responses.

Q5: Should I use Pluronic® F-127 and Probenecid when loading Fura Red™ AM?

  • Pluronic® F-127: This non-ionic surfactant helps to disperse the water-insoluble Fura Red™ AM in aqueous media, facilitating its entry into cells. Its use is highly recommended.

  • Probenecid: This agent inhibits organic anion transporters in the cell membrane, which can actively pump the de-esterified Fura Red™ out of the cell.[2] Using probenecid can improve dye retention, leading to a more stable and longer-lasting signal.

Experimental Protocols

Protocol 1: Standard Fura Red™ AM Loading Protocol

This protocol provides a general procedure for loading adherent cells with Fura Red™ AM.

Materials:

  • Fura Red™ AM (e.g., Thermo Fisher Scientific, Cat. No. F3020)[6]

  • Anhydrous DMSO

  • Pluronic® F-127 (20% solution in DMSO)

  • Probenecid

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)

  • Adherent cells cultured on coverslips or in imaging plates

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of Fura Red™ AM in anhydrous DMSO.[2]

    • Prepare a 250 mM stock solution of Probenecid in 1 M NaOH and adjust the pH to 7.4 with HEPES.

  • Prepare Loading Buffer:

    • For a final Fura Red™ AM concentration of 5 µM, dilute the stock solution into pre-warmed (37°C) HBSS.

    • Add Pluronic® F-127 to a final concentration of 0.02-0.04% (v/v).

    • Add Probenecid to a final concentration of 1-2.5 mM.

    • Vortex the loading buffer thoroughly.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Add the loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C or room temperature, protected from light.

  • Washing and De-esterification:

    • Remove the loading buffer.

    • Wash the cells twice with pre-warmed HBSS containing Probenecid (1-2.5 mM).

    • Add fresh HBSS with Probenecid and incubate for an additional 30 minutes at 37°C or room temperature to allow for complete de-esterification of the dye.

  • Imaging:

    • Proceed with live cell imaging using appropriate filter sets for Fura Red™.

Protocol 2: Assessing Phototoxicity using a Viability Assay

This protocol describes how to quantify the impact of your imaging conditions on cell viability.

Materials:

  • Cells loaded with Fura Red™ AM (from Protocol 1)

  • Live/Dead viability/cytotoxicity kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Establish Experimental Groups:

    • Control Group: Cells loaded with Fura Red™ AM but not exposed to imaging light.

    • Imaging Group: Cells loaded with Fura Red™ AM and subjected to your standard imaging protocol.

    • Reduced Phototoxicity Group: Cells loaded with Fura Red™ AM and imaged using one or more of the phototoxicity reduction strategies.

  • Image Acquisition:

    • Acquire images of the "Imaging Group" and "Reduced Phototoxicity Group" according to your experimental plan.

  • Viability Staining:

    • After the imaging session, wash all cell groups with PBS.

    • Prepare the viability staining solution according to the manufacturer's instructions.

    • Incubate the cells with the staining solution for the recommended time, protected from light.

  • Quantification:

    • Acquire fluorescence images of the stained cells using appropriate filter sets for the viability dyes.

    • Count the number of live (e.g., green fluorescent) and dead (e.g., red fluorescent) cells in multiple fields of view for each experimental group.

    • Calculate the percentage of viable cells for each group: (Number of Live Cells / Total Number of Cells) * 100.

Quantitative Data on Phototoxicity Reduction

While specific quantitative data for Fura Red™ AM is limited, the following table provides an overview of the expected efficacy of various phototoxicity reduction strategies based on studies of fluorescent proteins and other dyes.

Strategy Parameter Expected Reduction in Phototoxicity / Improvement in Viability Reference/Note
Controlled Light Exposure Microscopy (CLEM) Illumination Pattern2 to 10-fold reduction in phototoxicity and photobleaching.[7]
Antioxidant Supplementation (Trolox) Media AdditiveSignificant reduction in photobleaching rate, which is an indirect measure of reduced phototoxicity.[3]
Use of Red-Shifted Dyes Excitation WavelengthGenerally less phototoxic than blue or UV-excitable dyes due to lower energy of excitation light.[4]
Two-Photon Excitation Excitation MethodCan significantly reduce phototoxicity by confining excitation to the focal plane.[2]
Reduced Excitation Power Illumination IntensityLowering peak power and increasing exposure time can minimize phototoxicity while maintaining total light dosage.General principle of fluorescence microscopy.

Signaling Pathways and Workflows

Phototoxicity-Induced Cellular Stress and Death Pathways

Phototoxicity primarily exerts its damaging effects through the generation of Reactive Oxygen Species (ROS), which can trigger a cascade of cellular stress responses, ultimately leading to apoptosis or necrosis.

Phototoxicity_Pathway Excitation Excitation Light FuraRed This compound Excitation->FuraRed excites ROS Reactive Oxygen Species (ROS) FuraRed->ROS generates OxidativeStress Oxidative Stress ROS->OxidativeStress DNA_Damage DNA Damage OxidativeStress->DNA_Damage Mito_Damage Mitochondrial Damage OxidativeStress->Mito_Damage Protein_Damage Protein & Lipid Damage OxidativeStress->Protein_Damage p53 p53 Activation DNA_Damage->p53 CytoC Cytochrome c Release Mito_Damage->CytoC Necrosis Necrosis Mito_Damage->Necrosis severe damage Protein_Damage->Necrosis severe damage Bax Bax/Bak Activation p53->Bax Bax->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Phototoxicity-induced cell death pathways.

Experimental Workflow for Minimizing Phototoxicity

This workflow outlines a systematic approach to optimizing your Fura Red™ AM imaging experiments for minimal phototoxicity.

Workflow Start Start: Plan Experiment OptimizeDye 1. Optimize this compound Concentration (1-10 µM) Start->OptimizeDye OptimizeLoading 2. Optimize Loading Time & Temperature OptimizeDye->OptimizeLoading MinimizeLight 3. Minimize Excitation Light & Exposure Time OptimizeLoading->MinimizeLight UseAdditives 4. Consider Additives (Antioxidants, Probenecid) MinimizeLight->UseAdditives Pilot 5. Run Pilot Experiment & Assess Cell Health UseAdditives->Pilot Analyze 6. Analyze Data (Signal vs. Viability) Pilot->Analyze Refine Refine Parameters Analyze->Refine Suboptimal? Proceed Proceed with Main Experiment Analyze->Proceed Optimal? Refine->OptimizeDye Yes

Caption: Workflow for phototoxicity reduction.

References

Preventing Fura Red AM compartmentalization in organelles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Fura Red AM. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with this compound compartmentalization in organelles.

Frequently Asked Questions (FAQs)

Q1: What is this compound compartmentalization?

A1: this compound is a cell-permeant dye used to measure intracellular calcium. Ideally, after entering the cell, the acetoxymethyl (AM) ester group is cleaved by cytosolic esterases, trapping the fluorescent Fura Red indicator in the cytoplasm. However, Fura Red has a known tendency to accumulate in organelles like mitochondria and the endoplasmic reticulum (ER), a phenomenon known as compartmentalization. This can lead to inaccurate measurements of cytosolic calcium levels.[1]

Q2: Why is Fura Red prone to mitochondrial accumulation?

A2: Red-shifted calcium indicators, including Fura Red and Rhod-2, have a propensity to accumulate in mitochondria.[2] This is partly due to their chemical structure, which can lead to sequestration within the mitochondrial matrix. This accumulation can be influenced by the mitochondrial membrane potential.

Q3: How does temperature affect this compound loading and compartmentalization?

A3: Temperature plays a critical role in both dye loading and de-esterification. While incubation at 37°C can facilitate the enzymatic cleavage of the AM ester, it can also increase the rate of dye compartmentalization into organelles.[3][4] Loading cells at room temperature may reduce dye sequestration into mitochondria.[5] A common strategy is to load the cells with the dye at a lower temperature (e.g., room temperature) and then incubate them at a higher temperature (e.g., 37°C) for a short period to ensure complete de-esterification.[6]

Q4: What is the role of Pluronic F-127 in my experiments?

A4: Pluronic F-127 is a nonionic surfactant used to solubilize the hydrophobic this compound in aqueous solutions, which aids in its dispersion and facilitates its entry into the cells.[5] However, it's important to use the optimal concentration, as excessive amounts of Pluronic F-127 can affect membrane permeability and potentially alter cellular calcium regulation.[7][8][9]

Q5: Why should I use Probenecid?

A5: Once this compound is de-esterified in the cytosol, the resulting Fura Red is a negatively charged molecule. Some cell types actively remove these charged molecules from the cytoplasm using organic anion transporters. Probenecid is an inhibitor of these transporters.[10][11][12][13] By adding Probenecid to your loading buffer, you can improve the intracellular retention of Fura Red, leading to a stronger and more stable fluorescent signal.[12]

This compound Loading and Compartmentalization Pathway

The following diagram illustrates the process of this compound entering the cell and the potential for compartmentalization.

FuraRed_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_organelle Organelle (e.g., Mitochondria) FuraRed_AM_Ext This compound FuraRed_AM_Cyt This compound FuraRed_AM_Ext->FuraRed_AM_Cyt Passive Diffusion Esterases Esterases FuraRed_AM_Cyt->Esterases Hydrolysis FuraRed_AM_Org This compound FuraRed_AM_Cyt->FuraRed_AM_Org Sequestration FuraRed_Cyt Fura Red (Active, Fluorescent) Esterases->FuraRed_Cyt Activation FuraRed_Org Fura Red (Compartmentalized) FuraRed_AM_Org->FuraRed_Org Hydrolysis in Organelle

Caption: Workflow of this compound cellular uptake and potential compartmentalization.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving this compound compartmentalization.

Problem: I suspect my Fura Red signal is not purely cytosolic.

Step 1: Optimize Loading Conditions

Your first step should be to optimize the loading protocol to favor cytosolic localization.

ParameterStandard ProtocolTroubleshooting ActionRationale
This compound Concentration 1-10 µM[14]Titrate down to the lowest effective concentration (e.g., 1-2 µM).Higher concentrations can promote organelle loading.[2][4]
Loading Temperature 37°CLoad at room temperature for 30-60 minutes.Lower temperatures can reduce sequestration into organelles.[5]
Loading Time 30-60 minutesReduce loading time and optimize de-esterification time separately.Prolonged incubation can increase compartmentalization.[3]
Pluronic F-127 0.01-0.04%Use the lowest concentration necessary for dye solubilization.High concentrations may affect membrane integrity.[8][9]
Probenecid Not always usedAdd 1-2.5 mM to the loading and imaging buffer.Improves cytosolic retention by inhibiting efflux pumps.[12][15]
Step 2: Verify Compartmentalization with Co-localization

If optimizing loading conditions is insufficient, you need to confirm where the dye is accumulating. This is done by co-staining the cells with an organelle-specific fluorescent probe.

Recommended Co-stain:

  • MitoTracker™ Green FM or MitoTracker™ Deep Red: These dyes specifically accumulate in mitochondria.[16][17][18]

If the Fura Red signal overlaps significantly with the MitoTracker signal, it confirms mitochondrial compartmentalization.

Step 3: Alternative Solutions

If compartmentalization of this compound cannot be resolved, consider using an alternative calcium indicator.

  • Alternative Red-shifted Dyes: Dyes like Rhod-4 are also red-emitting but may show different compartmentalization properties depending on the cell type.[2]

  • Green-shifted Dyes: If your experimental setup allows, green indicators like Fluo-4 or Cal-520 often exhibit more uniform cytosolic distribution.[1]

  • Genetically Encoded Calcium Indicators (GECIs): GECIs like GCaMP can be targeted to specific cellular compartments, including the cytosol, providing a more precise measurement of calcium dynamics in that location.

Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing this compound compartmentalization.

Troubleshooting_Workflow Start Start: Suspected Fura Red Compartmentalization Optimize Step 1: Optimize Loading Conditions - Lower Concentration - Lower Temperature - Shorter Time - Add Probenecid Start->Optimize CheckSignal Is Cytosolic Signal Improved? Optimize->CheckSignal Colocalize Step 2: Co-localization Study (e.g., with MitoTracker) CheckSignal->Colocalize No End_Success Problem Resolved CheckSignal->End_Success Yes IsCompartmentalized Is Signal in Organelles? Colocalize->IsCompartmentalized IsCompartmentalized->Optimize No, Re-evaluate Loading Parameters Alternatives Step 3: Consider Alternatives - Different Red Dye (e.g., Rhod-4) - Green Dye (e.g., Fluo-4) - Genetically Encoded Indicator IsCompartmentalized->Alternatives Yes End_Alternative Implement Alternative Strategy Alternatives->End_Alternative

Caption: A decision-making workflow for troubleshooting this compound compartmentalization.

Experimental Protocols

Protocol 1: Optimized this compound Loading

This protocol is a starting point for minimizing compartmentalization.

Materials:

  • This compound

  • Anhydrous DMSO

  • Pluronic F-127 (20% solution in DMSO)

  • HEPES-buffered saline solution (HBSS)

  • Probenecid

  • Cells of interest

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 250 mM stock solution of Probenecid in HBSS (water-soluble Probenecid is recommended).[15]

  • Prepare Loading Buffer:

    • For 1 mL of loading buffer, mix your desired final concentration of this compound (start with 1-2 µM), 0.02% Pluronic F-127, and 2.5 mM Probenecid in HBSS.

    • To do this, first mix equal volumes of the this compound stock and the 20% Pluronic F-127 solution. Then, dilute this mixture into the HBSS containing Probenecid.

  • Cell Loading:

    • Wash cells once with HBSS.

    • Replace the HBSS with the loading buffer.

    • Incubate for 30-45 minutes at room temperature, protected from light.[5]

  • De-esterification:

    • Remove the loading buffer and wash the cells twice with HBSS containing 2.5 mM Probenecid.

    • Incubate the cells in HBSS with Probenecid for an additional 30 minutes at 37°C to ensure complete de-esterification of the AM ester.[6]

  • Imaging:

    • Proceed with your calcium imaging experiment.

Protocol 2: Co-localization with MitoTracker

This protocol verifies mitochondrial compartmentalization of Fura Red.

Materials:

  • Cells loaded with Fura Red (from Protocol 1)

  • MitoTracker Green FM or MitoTracker Deep Red

  • Appropriate imaging medium

Procedure:

  • Load with Fura Red: Load your cells with this compound using the optimized protocol above.

  • Load with MitoTracker:

    • During the final 15-30 minutes of the Fura Red de-esterification step, add MitoTracker to the medium at the manufacturer's recommended concentration (typically 25-500 nM).

    • Incubate at 37°C.

  • Wash:

    • Remove the medium containing both dyes and wash the cells gently with fresh, pre-warmed imaging medium.

  • Image:

    • Image the cells using a fluorescence microscope with appropriate filter sets for both Fura Red and your chosen MitoTracker dye.

    • Acquire separate images for the Fura Red and MitoTracker channels.

  • Analyze:

    • Overlay the two images. Areas of yellow/orange in the merged image (when using MitoTracker Green) or co-localized red signals indicate that Fura Red has accumulated in the mitochondria.

References

Minimizing background fluorescence in Fura Red AM experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background fluorescence in Fura Red AM experiments for accurate intracellular calcium measurements.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background fluorescence in this compound experiments?

High background fluorescence in this compound experiments can originate from several sources, broadly categorized as sample-related and instrument-related issues.[1]

  • Extracellular Dye: Incomplete removal of the this compound ester from the extracellular medium after cell loading is a primary cause.

  • Incomplete AM Ester Hydrolysis: The AM ester form of Fura Red is fluorescent but not calcium-sensitive. Incomplete hydrolysis by intracellular esterases leads to a high, calcium-insensitive background signal.[2]

  • Dye Leakage and Extrusion: Loaded cells can actively transport the hydrolyzed Fura Red dye back into the extracellular medium, where it encounters high calcium concentrations, leading to a strong background signal.[3][4] This process is often mediated by organic anion transporters and can be temperature-dependent.[5]

  • Autofluorescence: Endogenous fluorophores within the cells (e.g., NADH, riboflavins) and components of the cell culture medium (e.g., phenol red, riboflavin, tryptophan) can contribute to background fluorescence.[1]

  • Nonspecific Binding and Compartmentalization: this compound can nonspecifically bind to cellular components or become sequestered in organelles like mitochondria or the endoplasmic reticulum, where calcium concentrations differ from the cytosol.[6][7] This leads to a background signal that does not reflect cytosolic calcium changes.

  • Instrument Noise: Background noise can also be generated by the imaging system itself, including the light source, camera, and other electronic components.[1]

Q2: How can I optimize the loading of this compound to minimize background?

Optimizing the loading protocol is crucial for achieving a good signal-to-noise ratio. This involves titrating the dye concentration and adjusting the incubation time and temperature.

  • Dye Concentration: Use the lowest concentration of this compound that provides a sufficient signal. Typical starting concentrations range from 1 µM to 10 µM.[8] For most cell lines, a final concentration of 2 to 5 µM is recommended.[9]

  • Incubation Time: The optimal incubation time can vary between 15 to 120 minutes, depending on the cell type.[3][9] It is essential to empirically determine the best incubation time for your specific cells.

  • Temperature: Loading is often performed at 37°C, but some protocols recommend room temperature to reduce dye compartmentalization into organelles.[7]

  • Use of Pluronic F-127: A non-ionic surfactant like Pluronic F-127 (typically at 0.02% to 0.04%) is often used to aid in the dispersion of the water-insoluble this compound in the loading buffer.[8][9]

Q3: What role does Probenecid play in reducing background fluorescence?

Probenecid is an organic anion transport inhibitor that can be used to reduce the leakage of de-esterified Fura Red from the cells.[3] By blocking the transporters responsible for dye extrusion, Probenecid helps to retain the dye inside the cell, thereby reducing extracellular background fluorescence.[3] A typical final concentration of Probenecid is between 1 to 2.5 mM.[9]

Q4: Can the imaging medium affect background fluorescence?

Yes, the composition of the imaging medium can significantly impact background fluorescence.

  • Phenol Red: Many standard cell culture media contain phenol red, a pH indicator that is fluorescent and can increase background. It is highly recommended to use a phenol red-free medium or a buffered salt solution (e.g., HBSS) for imaging.[10][11]

  • Serum: Components in fetal bovine serum (FBS) can be autofluorescent. Whenever possible, perform imaging in a serum-free medium.

  • Optically Clear Solutions: For live-cell imaging, using an optically clear buffered saline solution or a specially formulated low-background medium can improve the signal-to-background ratio.[1]

Q5: How can I be sure that the signal I am measuring is from cytosolic calcium?

To confirm that the Fura Red signal is primarily from the cytosol, you can perform a cell permeabilization test. After loading the cells with this compound, a low concentration of a mild detergent like digitonin can be used to selectively permeabilize the plasma membrane. This will release the cytosolic Fura Red, leading to a loss of signal. Any remaining fluorescence is likely from dye that has compartmentalized into organelles.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
High background fluorescence before stimulation 1. Incomplete removal of extracellular dye. 2. Dye extrusion from cells. 3. Autofluorescence from media or cells. 4. Incomplete hydrolysis of this compound. 5. Suboptimal dye concentration (too high).1. Increase the number and volume of washes after loading.[12] 2. Include Probenecid (1-2.5 mM) in the incubation and imaging buffers to inhibit dye extrusion.[3][9] 3. Use phenol red-free imaging medium.[10] Image a field of view without cells to determine the background from the medium and coverslip. 4. Increase the de-esterification time (incubation in dye-free buffer) after loading to allow for complete hydrolysis.[13] 5. Perform a concentration titration to find the lowest effective dye concentration.[8]
Weak fluorescent signal 1. Inefficient dye loading. 2. Low expression of the target receptor or channel. 3. Photobleaching. 4. Incorrect filter sets.1. Optimize loading conditions (increase dye concentration, incubation time, or temperature).[11] Use Pluronic F-127 to aid dye solubilization.[8] 2. Verify receptor/channel expression using an alternative method (e.g., western blot, qPCR). 3. Reduce the intensity and duration of excitation light exposure. Use a neutral density filter if available.[12] 4. Ensure the excitation and emission filters are appropriate for Fura Red.
Signal is not changing upon stimulation 1. Inactive agonist or antagonist. 2. Cells are unhealthy or dead. 3. Dye is compartmentalized in organelles. 4. Cytosolic calcium is buffered by high dye concentration.1. Prepare fresh agonist/antagonist solutions and verify their activity. 2. Check cell viability using a dye like Trypan Blue. Ensure cells are not stressed during the experiment. 3. Optimize loading conditions (e.g., lower temperature) to minimize compartmentalization.[7] 4. Reduce the this compound loading concentration.
Fluorescence is localized to punctate structures instead of being diffuse in the cytosol 1. Dye compartmentalization in organelles (e.g., mitochondria, lysosomes).[6]1. Reduce the loading temperature (e.g., load at room temperature instead of 37°C).[7] 2. Decrease the dye loading concentration and/or incubation time.

Quantitative Data Summary

Table 1: Recommended Loading Parameters for this compound

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µM[8]Start with 2-5 µM for most cell lines.[9]
Incubation Time 15 - 120 minutes[3][9]Cell type dependent, requires empirical optimization.
Incubation Temperature Room Temperature to 37°CLower temperatures may reduce compartmentalization.[7]
Pluronic F-127 Concentration 0.02% - 0.04%[9]Aids in dye solubilization.
Probenecid Concentration 1 - 2.5 mM[9]Reduces dye extrusion from cells.

Table 2: Spectral Properties of Fura Red

PropertyWavelength (nm)Notes
Excitation Maximum (Ca²⁺-bound) ~436 nm[14]
Excitation Maximum (Ca²⁺-free) ~471 nm[14]
Emission Maximum ~630-652 nm[14]

Experimental Protocols

Protocol for Minimizing Background Fluorescence with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the cell type and experimental setup.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1-10 mM stock solution of this compound in high-quality, anhydrous DMSO.[3] Aliquot and store at -20°C, protected from light and moisture.
  • Pluronic F-127 Stock Solution: Prepare a 10% (w/v) stock solution in DMSO.
  • Probenecid Stock Solution: Prepare a 250 mM stock solution in 1 M NaOH and adjust the pH to 7.4 with HCl.
  • Imaging Buffer: Hanks' Balanced Salt Solution (HBSS) or another physiological buffer, without phenol red, supplemented with 1 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES, pH 7.4.

2. Cell Preparation:

  • Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
  • Grow cells to the desired confluency (typically 70-90%).

3. This compound Loading:

  • Prepare the loading buffer by diluting the this compound stock solution and Pluronic F-127 in the imaging buffer. The final concentrations should be optimized, but a good starting point is 2-5 µM this compound and 0.04% Pluronic F-127.[9]
  • If dye extrusion is a known issue for your cell type, add Probenecid to the loading buffer to a final concentration of 1-2.5 mM.[9]
  • Remove the culture medium from the cells and wash once with the imaging buffer.
  • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C or room temperature, protected from light.

4. Washing and De-esterification:

  • Remove the loading buffer and wash the cells at least three times with the imaging buffer (containing Probenecid if used in the loading step) to remove extracellular dye.[12]
  • Add fresh imaging buffer (with Probenecid) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the this compound.[13]

5. Imaging:

  • Acquire fluorescence images using the appropriate filter sets for Fura Red.
  • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time.

Visualizations

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Agonist Agonist GPCR GPCR (Gq-coupled) Agonist->GPCR Binds G_protein Gαqβγ GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds Ca_release Ca²⁺ Release ER_Ca Ca²⁺ Store IP3R->ER_Ca Opens ER_Ca->Ca_release Leads to Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Media Is imaging medium phenol red-free? Start->Check_Media Change_Media Switch to phenol red-free medium Check_Media->Change_Media No Check_Washes Are washing steps sufficient? Check_Media->Check_Washes Yes Change_Media->Check_Washes Increase_Washes Increase number and volume of washes Check_Washes->Increase_Washes No Check_Dye_Leakage Is dye extrusion suspected? Check_Washes->Check_Dye_Leakage Yes Increase_Washes->Check_Dye_Leakage Add_Probenecid Add Probenecid to buffers Check_Dye_Leakage->Add_Probenecid Yes Check_Loading Are loading conditions optimized? Check_Dye_Leakage->Check_Loading No Add_Probenecid->Check_Loading Optimize_Loading Titrate dye concentration and incubation time Check_Loading->Optimize_Loading No Check_Compartmentalization Is fluorescence punctate? Check_Loading->Check_Compartmentalization Yes Optimize_Loading->Check_Compartmentalization Adjust_Loading_Temp Lower loading temperature (e.g., to RT) Check_Compartmentalization->Adjust_Loading_Temp Yes End Background Minimized Check_Compartmentalization->End No Adjust_Loading_Temp->End Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_post Post-Acquisition Start Start: Cell Plating Prepare_Reagents Prepare Stock Solutions (this compound, Pluronic F-127, Probenecid) Start->Prepare_Reagents Cell_Washing1 Wash Cells with Imaging Buffer Prepare_Loading_Buffer Prepare Loading Buffer Prepare_Reagents->Prepare_Loading_Buffer Loading Incubate with Loading Buffer (30-60 min) Cell_Washing1->Loading Cell_Washing2 Wash Cells to Remove Extracellular Dye Loading->Cell_Washing2 Deesterification Incubate in Imaging Buffer (30 min) Cell_Washing2->Deesterification Imaging Acquire Fluorescence Images Deesterification->Imaging Analysis Data Analysis Imaging->Analysis End End Analysis->End

References

Fura Red AM Calcium Imaging: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals using Fura Red AM for calcium imaging.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent, cell-permeant dye used for measuring intracellular calcium concentrations.[1][2] Once inside the cell, cellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura Red molecule.[3] When Fura Red binds to calcium, its fluorescence emission intensity decreases when excited at approximately 488 nm.[2] This allows for ratiometric measurements of calcium, which can minimize issues like uneven dye loading and photobleaching.[4][5][6]

Q2: What are the optimal excitation and emission wavelengths for Fura Red?

Fura Red is a visible light-excitable analog of Fura-2.[2] Upon binding to Ca2+, the excitation efficiency at 405 nm and 488 nm decreases, leading to a diminished emission at around 660 nm.[7][8] It is often used in combination with a green fluorescent calcium indicator like Fluo-3, Fluo-8, or Cal-520 for ratiometric analysis.[1]

Q3: How does ratiometric analysis with Fura Red work?

Ratiometric analysis is a preferred method for monitoring calcium flux as it corrects for variations in dye loading, cell thickness, and photobleaching.[5][6] When used with a green fluorescent indicator (e.g., Fluo-4), the ratio of the fluorescence intensities of the two dyes provides a more accurate measure of the intracellular calcium concentration.[3]

Troubleshooting Common Issues

Problem 1: Low or No Fluorescent Signal

A weak or absent signal can be frustrating. Here are several potential causes and solutions:

  • Inadequate Dye Loading:

    • Verify Dye Concentration: Ensure you are using the recommended concentration of this compound, typically in the range of 1-10 µM.[5] Titrating the dye concentration for your specific cell type is recommended.

    • Optimize Incubation Time and Temperature: Incubate cells with the dye for 30-60 minutes at 37°C.[5][9] Shorter or longer times may be required depending on the cell line.

    • Use of Pluronic F-127: This non-ionic detergent can aid in the solubilization and cellular loading of AM esters.[10] A final concentration of 0.02% to 0.04% is often recommended.[11]

    • Check Cell Health: Unhealthy or dying cells will not load the dye effectively. Ensure your cells are viable and adherent.[4]

  • Improper De-esterification:

    • Allow Sufficient Time: After loading, incubate the cells for an additional 30 minutes to allow intracellular esterases to completely cleave the AM group, which is necessary for the dye to become calcium-sensitive.[9]

  • Instrument Settings:

    • Verify Filter Sets: Ensure you are using the correct excitation and emission filters for Fura Red.

    • Check Light Source: Confirm that the excitation light source is functioning correctly and that the intensity is appropriate.

Problem 2: High Background Fluorescence

High background can obscure the signal from your cells. Consider the following:

  • Incomplete Washing:

    • Thorough Washing: After dye loading, wash the cells thoroughly with a physiological buffer (like HBSS) to remove any extracellular dye.[5][12]

  • Dye Leakage:

    • Use of Probenecid: Probenecid is an anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.[9][10][11]

  • Autofluorescence:

    • Control for Autofluorescence: Image a sample of unstained cells under the same conditions to determine the level of background autofluorescence.

Problem 3: Photobleaching or Phototoxicity

Exposure to excitation light can damage cells and bleach the fluorescent dye.

  • Minimize Exposure:

    • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a usable signal.[13]

    • Limit Exposure Time: Keep the duration of light exposure to a minimum.[14]

    • Use Neutral Density Filters: These filters can be used to attenuate the excitation light.

  • Use of Visible Light Dyes:

    • Fura Red is advantageous as it is excited by visible light, which is generally less phototoxic to cells than the UV light required for dyes like Fura-2.[1]

Problem 4: Dye Compartmentalization

Ideally, Fura Red should be localized to the cytoplasm. However, it can sometimes accumulate in organelles.

  • Uneven Fluorescence Distribution:

    • If you observe a spotty or filamentous fluorescence pattern, it may indicate that the dye is sequestered in organelles like mitochondria or the endoplasmic reticulum.[15][16] This can affect the accuracy of cytosolic calcium measurements.

    • Lower Dye Concentration: Using a lower concentration of this compound may help to minimize compartmentalization.

    • Check for Partially Hydrolyzed Dye: Incomplete hydrolysis of the AM ester can lead to lipophilic metabolites that may accumulate in membranes.[15]

Problem 5: Signal Quenching

Fluorescence quenching is a process that decreases the fluorescence intensity.

  • Compound Interference:

    • Some experimental compounds can act as quenchers for fluorescent dyes.[17] If you are screening compounds, it is important to test for potential quenching effects.

    • Dye-Specific Quenching: A compound might quench one fluorescent dye but not another.[17]

Experimental Protocols & Data

Quantitative Data Summary
ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.[5]
Loading Incubation Time 30 - 60 minutesDependent on cell type and temperature.[5][9]
Loading Temperature 37°CStandard cell culture incubation temperature.[5][10]
Pluronic F-127 Concentration 0.01% - 0.04%Aids in dye solubilization.[5][11]
Probenecid Concentration 1 mMHelps to prevent dye leakage.[11]
General this compound Loading Protocol
  • Prepare Dye Loading Solution:

    • Prepare a stock solution of this compound in high-quality anhydrous DMSO.

    • On the day of the experiment, dilute the this compound stock solution in a physiological buffer (e.g., HBSS) to the desired final concentration (typically 1-5 µM).[11][18]

    • For improved dye loading, Pluronic F-127 can be added to the loading solution.[10]

    • To reduce dye leakage, Probenecid can also be included.[11]

  • Cell Loading:

    • Wash cells once with the physiological buffer.

    • Replace the buffer with the this compound loading solution.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.[5][10]

  • Washing and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, warm physiological buffer to remove any extracellular dye.[5][12]

    • Incubate the cells for an additional 30 minutes in the buffer to allow for complete de-esterification of the dye within the cells.[9]

  • Imaging:

    • Mount the cells on the microscope.

    • Acquire fluorescence images using the appropriate filter sets for Fura Red.

Diagrams

Fura_Red_Workflow cluster_prep Preparation cluster_loading Loading & Incubation cluster_imaging Data Acquisition cluster_analysis Analysis prep_cells Prepare Cells load_dye Incubate Cells with this compound prep_cells->load_dye prep_dye Prepare Fura Red AM Loading Solution prep_dye->load_dye wash Wash to Remove Extracellular Dye load_dye->wash deester Incubate for De-esterification wash->deester stimulate Apply Stimulus (e.g., Agonist) deester->stimulate acquire Acquire Fluorescence Images stimulate->acquire ratio Calculate Fluorescence Ratio acquire->ratio interpret Interpret Calcium Concentration Changes ratio->interpret

Caption: Experimental workflow for this compound calcium imaging.

Troubleshooting_Logic cluster_signal Signal Issues cluster_artifacts Artifacts start Problem Encountered low_signal Low/No Signal start->low_signal high_bg High Background start->high_bg photobleach Photobleaching/ Phototoxicity start->photobleach compartment Compartmentalization start->compartment sol_loading Optimize Loading: - Concentration - Incubation Time - Pluronic F-127 low_signal->sol_loading Cause sol_deester Ensure Complete De-esterification low_signal->sol_deester Cause sol_wash Thorough Washing high_bg->sol_wash Cause sol_probenecid Use Probenecid high_bg->sol_probenecid Cause sol_exposure Minimize Light Exposure photobleach->sol_exposure Solution sol_concentration Lower Dye Concentration compartment->sol_concentration Solution

Caption: Troubleshooting logic for common this compound issues.

References

Optimizing Fura Red AM signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Fura Red AM. Our goal is to help you optimize your experiments and achieve a high signal-to-noise ratio for accurate intracellular calcium measurements.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound experiments.

Issue: Low Fluorescence Signal

A weak fluorescence signal can be attributed to several factors, from suboptimal loading conditions to issues with the imaging setup.

Potential Cause Recommended Solution
Inadequate Dye Concentration Increase the this compound concentration in the loading buffer. The optimal concentration is cell-type dependent and should be determined empirically, typically ranging from 1 µM to 10 µM.[1]
Insufficient Loading Time or Temperature Extend the incubation time to allow for complete de-esterification of the AM ester. Loading times can range from 30 to 60 minutes or longer for some cell lines.[1][2] Ensure incubation is performed at 37°C to facilitate enzymatic cleavage of the AM ester.[1][3]
Poor Dye Solubility Use Pluronic® F-127 at a final concentration of 0.01% to 0.04% in the loading buffer to improve the aqueous solubility of this compound.[1][2][3][4]
Active Dye Extrusion Include probenecid (1-2.5 mM) in the loading and imaging buffers to inhibit the activity of organic anion transporters that can pump the dye out of the cell.[4]
Incorrect Filter Sets Verify that the excitation and emission filters on your microscope or plate reader are appropriate for Fura Red. For ratiometric measurements, excitation is typically performed around 435 nm and 470 nm, with emission captured around 630 nm and 650 nm respectively.[2][4]

Issue: High Background Fluorescence

High background can obscure the specific signal from intracellular calcium changes, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Extracellular Dye After loading, wash the cells thoroughly with fresh, dye-free buffer (containing probenecid if used during loading) to remove any extracellular this compound.[2]
Incomplete AM Ester Hydrolysis Incomplete cleavage of the AM esters can lead to background fluorescence and a lack of calcium sensitivity.[5][6][7] Ensure adequate incubation time and temperature (37°C) to allow for complete enzymatic hydrolysis.[1][3]
Autofluorescence Use a culture medium without phenol red during the experiment, as it can contribute to background fluorescence.[8] Acquire a background image of unloaded cells and subtract it from the experimental images.
Cellular Debris Ensure cell cultures are healthy and free of excessive debris, which can bind the dye nonspecifically.

Issue: Rapid Signal Fading (Photobleaching)

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a decrease in fluorescence intensity over time.

Potential Cause Recommended Solution
Excessive Excitation Light Intensity Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.[9]
Prolonged Exposure Time Minimize the duration of light exposure by using the shortest possible exposure times and acquiring images only when necessary.
High Oxygen Concentration Photobleaching is often oxygen-dependent.[9] If possible, use an oxygen-scavenging system in your imaging buffer.

Issue: Cell Health is Compromised

The loading and imaging process can sometimes be toxic to cells, affecting the reliability of the experimental data.

Potential Cause Recommended Solution
High Dye Concentration Use the lowest effective concentration of this compound to minimize potential cytotoxicity.
Toxicity of Pluronic® F-127 or DMSO Ensure the final concentration of Pluronic® F-127 and DMSO in the loading buffer is not toxic to your specific cell type. Typically, DMSO concentrations should be kept below 0.5%.
Phototoxicity High-intensity excitation light, especially at shorter wavelengths, can be damaging to cells.[10][11] Use neutral density filters to reduce light intensity and avoid prolonged exposure.

Frequently Asked Questions (FAQs)

Q1: What are the spectral properties of Fura Red?

Fura Red is a ratiometric calcium indicator. In its calcium-free form, it can be excited near 470 nm, and upon binding to calcium, the excitation maximum shifts to around 435 nm. The fluorescence emission maximum is approximately 650 nm.[2][4] A key characteristic of Fura Red is that its fluorescence intensity decreases as it binds to Ca2+.[3][12]

Q2: How does this compound enter the cell and become active?

This compound is an acetoxymethyl (AM) ester derivative of Fura Red. The AM esters make the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now-impermeant Fura Red in the cytosol where it can bind to calcium.[7]

Q3: Why should I use Pluronic® F-127 and probenecid?

  • Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in aqueous loading buffers, preventing dye aggregation and facilitating its entry into cells.[2][4]

  • Probenecid is an inhibitor of organic anion transporters. Many cell types actively pump out fluorescent dyes. Probenecid helps to improve dye retention within the cell, leading to a stronger and more stable signal.[4]

Q4: Can I perform ratiometric measurements with Fura Red alone?

Yes, Fura Red can be used for ratiometric measurements by exciting the dye at two different wavelengths (e.g., 435 nm and 470 nm) and taking the ratio of the resulting emission intensities.[1][2][4] This ratiometric approach helps to correct for variations in dye concentration, cell thickness, and photobleaching, providing a more accurate measure of intracellular calcium concentration.

Q5: How should I prepare and store this compound?

It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of 2 to 5 mM.[2][4] This stock solution should be aliquoted into single-use vials and stored at -20°C, protected from light and moisture.[4] Avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Detailed Protocol for Loading this compound into Adherent Cells

  • Cell Preparation: Plate cells on coverslips or in a multi-well plate and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Reagent Preparation:

    • Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[2]

    • Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[4]

    • Prepare a 25 mM stock solution of Probenecid in a suitable buffer (e.g., HHBS) with the addition of NaOH to aid dissolution.[4]

  • Loading Buffer Preparation:

    • On the day of the experiment, prepare the loading buffer. For a final this compound concentration of 5 µM, 0.04% Pluronic® F-127, and 1 mM Probenecid, mix the appropriate volumes of the stock solutions into your desired buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS).[4]

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the imaging buffer (e.g., HHBS).

    • Add the loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.[2] The optimal time may vary depending on the cell type.

  • Washing:

    • Remove the loading buffer.

    • Wash the cells two to three times with fresh, pre-warmed imaging buffer (containing 1 mM Probenecid if used for loading) to remove any extracellular dye.

  • De-esterification:

    • Incubate the cells in the final wash buffer for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of the this compound.[13]

  • Imaging:

    • Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for ratiometric analysis.

Visualizations

Fura_Red_AM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) This compound This compound Fura Red AM_intra This compound This compound->Fura Red AM_intra Passive Diffusion Fura Red_active Fura Red (Active) Fura Red AM_intra->Fura Red_active Esterase Cleavage Ca2+ Ca²⁺ Fura Red-Ca2+ Fura Red-Ca²⁺ Complex Fura Red_activeCa2+ Fura Red_activeCa2+ Fura Red_activeCa2+->Fura Red-Ca2+ Binding

Caption: this compound cellular uptake and calcium binding pathway.

Troubleshooting_Workflow Start Low Signal-to-Noise Ratio CheckLoading Check Loading Conditions Start->CheckLoading CheckBackground Check for High Background Start->CheckBackground CheckPhotobleaching Check for Photobleaching Start->CheckPhotobleaching OptimizeLoading Optimize Dye Concentration, Time, and Temperature CheckLoading->OptimizeLoading AddSurfactant Add Pluronic F-127 CheckLoading->AddSurfactant AddInhibitor Add Probenecid CheckLoading->AddInhibitor WashCells Improve Cell Washing CheckBackground->WashCells CheckMedium Use Phenol Red-Free Medium CheckBackground->CheckMedium ReduceLight Reduce Excitation Intensity/ Exposure Time CheckPhotobleaching->ReduceLight End Improved Signal OptimizeLoading->End AddSurfactant->End AddInhibitor->End WashCells->End CheckMedium->End ReduceLight->End

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Experimental_Workflow A 1. Plate Cells B 2. Prepare Loading Buffer (this compound, Pluronic F-127, Probenecid) A->B C 3. Load Cells (30-60 min at 37°C) B->C D 4. Wash Cells with Dye-Free Buffer C->D E 5. De-esterification (20-30 min) D->E F 6. Acquire Ratiometric Images E->F G 7. Data Analysis F->G

Caption: General experimental workflow for this compound.

References

Solving uneven Fura Red AM loading in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome challenges with uneven Fura Red AM loading in cell culture, ensuring reliable and reproducible intracellular calcium measurements.

Troubleshooting Uneven this compound Loading

FAQ 1: My Fura Red fluorescence is patchy and uneven across the cell population. What's causing this?

Uneven loading is a common issue that can stem from several factors, from dye preparation to cell health.

Possible Causes and Solutions:

  • Inadequate Dye Solubilization: this compound is hydrophobic and can precipitate in aqueous solutions.

    • Solution: Always prepare a concentrated stock solution (2-5 mM) in high-quality, anhydrous DMSO.[1][2] For the final working solution, use a dispersing agent like Pluronic® F-127 (at a final concentration of 0.01-0.04%) to improve solubility and promote uniform loading.[1][2][3] Vigorously vortex the loading solution before adding it to the cells.[4]

  • Suboptimal Cell Health or Density: Unhealthy cells or inconsistent cell density can lead to variable dye uptake.

    • Solution: Ensure cells are healthy, actively dividing, and plated at an optimal confluence (typically 80-90%).[5][6] Avoid using cells that are overgrown or have been passaged too many times. Inconsistent signals can sometimes result from cell detachment, so optimizing plating density and handling techniques is crucial.

  • Incorrect Incubation Conditions: The temperature and duration of incubation are critical for efficient loading.

    • Solution: Incubate cells with the this compound working solution for 30-60 minutes.[2][3] While 37°C is common, some cell types show improved cytosolic localization and reduced compartmentalization when loaded at room temperature.[7] It's essential to optimize these conditions for your specific cell line.[5][6]

FAQ 2: The fluorescence signal is very weak. How can I improve it?

A weak signal can be due to insufficient dye loading, dye extrusion, or photobleaching.

Possible Causes and Solutions:

  • Low Dye Concentration: The concentration of this compound may be too low for your cell type.

    • Solution: The recommended final concentration is typically between 1-10 µM.[8] Start with a concentration around 4-5 µM and optimize from there.[1][2]

  • Dye Extrusion: Cells can actively pump the dye out via organic anion transporters.

    • Solution: Include an anion transport inhibitor, such as probenecid (typically 1-2.5 mM), in the loading and wash buffers to improve intracellular dye retention.[1][5][6]

  • Incomplete De-esterification: The AM ester form of the dye is not fluorescent. It must be cleaved by intracellular esterases to its active, calcium-sensitive form.

    • Solution: After removing the loading solution, incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification before imaging.[6][9]

FAQ 3: I'm observing bright fluorescent spots inside the cells, suggesting the dye is trapped in organelles. How can I fix this?

This issue, known as compartmentalization, occurs when the dye accumulates in organelles like mitochondria or the endoplasmic reticulum, leading to inaccurate cytosolic calcium measurements.[10][11]

Possible Causes and Solutions:

  • Excessive Incubation Time or Temperature: Longer incubation times and higher temperatures (like 37°C) can promote dye sequestration into organelles.[7]

    • Solution: Reduce the incubation time and/or try loading at a lower temperature (e.g., room temperature).[7] It's crucial to empirically determine the optimal combination of dye concentration, incubation time, and temperature to minimize compartmentalization.[6]

  • High Dye Concentration: Using a concentration that is too high can overload the cell's cytosolic capacity, leading to storage in organelles.

    • Solution: Perform a concentration titration to find the lowest effective concentration that provides a sufficient signal-to-noise ratio.[9]

FAQ 4: Can I use Fura Red for ratiometric imaging?

Yes, Fura Red is well-suited for ratiometric analysis, which helps to correct for issues like uneven dye loading, photobleaching, and variations in cell thickness.[9][12]

  • Ratiometric Analysis: Fura Red's fluorescence emission decreases as intracellular calcium concentration rises.[3] It can be used alone for ratiometric measurements by exciting at two different wavelengths (e.g., 435 nm and 470 nm) and measuring the emission ratio.[1][2] Alternatively, it is often paired with a green fluorescent calcium indicator like Fluo-4, which increases in fluorescence upon calcium binding.[2][13][14]

Experimental Protocols and Data

Recommended Loading Parameters

The optimal conditions for this compound loading can vary significantly between cell types. The following table summarizes typical starting concentrations and conditions.

ParameterRecommended RangeNotes
This compound Concentration 1 - 10 µMStart with 4-5 µM and optimize for your cell line.[1][2][8]
Pluronic® F-127 0.01% - 0.04%Aids in dye solubilization and prevents precipitation.[1][3]
Probenecid 1 - 2.5 mMAnion transport inhibitor to prevent dye extrusion.[1][5][6]
Incubation Time 30 - 60 minutesLonger times may increase signal but also risk compartmentalization.[2][3]
Incubation Temperature Room Temp. to 37°CLower temperatures may reduce compartmentalization.[7]
De-esterification Time 30 minutesAllows intracellular esterases to cleave the AM group, activating the dye.[6][9]
General Protocol for this compound Loading

This protocol provides a general guideline. Always optimize for your specific experimental needs.

  • Cell Preparation: Plate cells on glass coverslips or appropriate imaging plates to reach 80-90% confluence on the day of the experiment.[5][6]

  • Stock Solution Preparation: Prepare a 2-5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1][2]

  • Working Solution Preparation:

    • Dilute the this compound stock solution in a physiological buffer (e.g., HBSS or HEPES-buffered saline) to a final concentration of 1-10 µM.[3][8]

    • Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid solubilization.[1]

    • If dye extrusion is a concern, add probenecid to a final concentration of 1-2.5 mM.[5][6]

    • Vortex the working solution thoroughly before use.

  • Cell Loading:

    • Remove the culture medium from the cells and wash once with the physiological buffer.

    • Add the this compound working solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[2][3]

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells twice with fresh buffer (containing probenecid, if used).[9]

    • Add fresh buffer and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.[6][9]

  • Imaging: Proceed with fluorescence imaging using appropriate filter sets for Fura Red.

Visual Guides

This compound Loading and Activation Pathway

The following diagram illustrates the process by which cell-permeant this compound enters the cell and is converted to its active, calcium-sensitive form.

FuraRed_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytosol Fura_AM This compound (Membrane Permeant) mem_node Fura_AM->mem_node Diffusion Fura_Active Fura Red (Active Form) Fura_AM->Fura_Active Hydrolysis by Esterases Esterases Intracellular Esterases Fura_Bound Fura Red-Ca²⁺ (Fluorescence Change) Fura_Active->Fura_Bound Binds Ca²⁺ Calcium Ca²⁺

Caption: Mechanism of this compound loading and activation in the cytosol.

Troubleshooting Workflow for Uneven Loading

This decision tree provides a logical workflow for diagnosing and solving common issues related to uneven this compound loading.

Troubleshooting_Workflow cluster_symptoms cluster_causes1 cluster_causes2 cluster_solutions1 cluster_solutions2 start Uneven Fura Red Loading Symptom1 Patchy or Weak Signal start->Symptom1 Symptom2 Bright Intracellular Puncta (Compartmentalization) start->Symptom2 Cause1a Poor Dye Solubilization Symptom1->Cause1a Cause1b Suboptimal Cell Health Symptom1->Cause1b Cause1c Dye Extrusion Symptom1->Cause1c Cause1d Low Dye Concentration Symptom1->Cause1d Cause2a Excessive Incubation Time / Temperature Symptom2->Cause2a Cause2b High Dye Concentration Symptom2->Cause2b Sol1a Use Pluronic F-127 & Vortex Vigorously Cause1a->Sol1a Solution Sol1b Ensure 80-90% Confluence Use Healthy Cells Cause1b->Sol1b Solution Sol1c Add Probenecid to Buffer Cause1c->Sol1c Solution Sol1d Increase Dye Concentration (Titrate 1-10 µM) Cause1d->Sol1d Solution Sol2a Reduce Incubation Time Load at Room Temp Cause2a->Sol2a Solution Sol2b Decrease Dye Concentration Cause2b->Sol2b Solution

Caption: Decision tree for troubleshooting uneven this compound loading.

References

Fura Red AM artifacts and how to identify them

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers utilizing Fura Red™ AM in calcium imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common artifacts encountered during Fura Red™ AM experiments?

Common artifacts in experiments using Fura Red™ AM and other acetoxymethyl (AM) ester dyes include weak or inconsistent signals, high background fluorescence, rapid signal decay (photobleaching), and signals originating from unintended cellular compartments. These issues can arise from suboptimal dye loading, incomplete hydrolysis of the AM ester, dye leakage, phototoxicity, or interference from cellular autofluorescence.[1][2] Ratiometric analysis is a preferred method as it can correct for artifacts caused by variations in dye loading, changes in cell volume, and photobleaching.[3][4]

Q2: My Fura Red™ signal is weak or non-existent. What is the likely cause?

A weak or absent signal is typically due to poor dye loading or issues with the dye itself.

  • Suboptimal Loading Conditions: Ensure that the concentration of Fura Red™ AM, incubation time, and temperature are optimized for your specific cell type. For most cell lines, a final concentration of 2 to 5 µM is recommended.[5]

  • Improper Dye Preparation: Fura Red™ AM should be dissolved in high-quality, anhydrous DMSO to create a stock solution.[2] This stock solution should be stored desiccated at -20°C and protected from light.[6] Avoid repeated freeze-thaw cycles.

  • Cell Health: Only healthy, adherent cells will load the dye effectively. Ensure your cells are within a healthy passage number and have not reached over-confluence.

  • Incomplete AM Ester Hydrolysis: The AM ester form of the dye is not responsive to calcium. Inside the cell, esterases must cleave the AM groups to trap the active dye. Insufficient incubation time after loading can result in incomplete hydrolysis, leading to a weak signal. An additional 30-minute post-loading incubation is often recommended.[2]

Q3: My baseline fluorescence is very high and noisy. How can I troubleshoot this?

High background fluorescence can obscure the specific calcium signal and is often caused by one of the following:

  • Extracellular Dye: Inadequate washing after the loading step can leave residual dye in the medium, contributing to high background. Wash cells thoroughly with fresh, pre-warmed buffer.[7]

  • Autofluorescence: Some cell types, particularly differentiating cells, exhibit strong intrinsic fluorescence (autofluorescence) that can interfere with the Fura Red™ signal.[8] To correct for this, you must measure the fluorescence of an unlabeled sample of cells under the same experimental conditions and subtract this value from your Fura Red™ measurements.[2] Using imaging media free of phenol red is also crucial, as it can significantly increase background fluorescence.[9][10]

  • Incomplete Hydrolysis: Partially hydrolyzed Fura Red™ AM can contribute to background noise. Allowing sufficient time for de-esterification (approx. 30 minutes) after loading at 37°C can resolve this.[2]

Q4: The fluorescence signal fades quickly during imaging. What is happening and how can I prevent it?

Rapid signal loss is a classic sign of photobleaching, the photochemical destruction of the fluorophore upon exposure to excitation light.[11][12]

  • Minimize Light Exposure: Reduce the intensity of the excitation light using neutral-density filters and minimize the duration of exposure by using the lowest possible exposure time and acquiring images only when necessary.[13][14]

  • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to protect the dye.[13][14]

  • Optimize Imaging Conditions: Reducing the oxygen concentration in the imaging medium can also minimize photobleaching.[11][15]

Q5: I see changes in fluorescence that don't seem related to calcium signaling. What could be the cause?

Artifactual fluorescence changes can arise from several sources:

  • Dye Compartmentalization: Fura Red™ AM can sometimes accumulate in organelles such as mitochondria or the endoplasmic reticulum.[2] This can be temperature-dependent, with some protocols recommending room temperature incubation to minimize this effect.[16]

  • Interference from Test Compounds: Some chemical compounds can directly interact with fluorescent indicators. For example, compounds like resveratrol or caffeine have been shown to interfere with Fura-2 derived fluorescence, causing changes in the signal that are independent of calcium concentration.[17][18] It is crucial to test whether your compound of interest fluoresces at the same wavelengths or alters the dye's properties.

  • Non-Specific Ion Binding: While Fura Red™ is highly selective for Ca²⁺, some studies have suggested potential sensitivity to other divalent cations, such as Zn²⁺, under certain conditions.[19]

  • Dye Leakage: Cells can actively extrude the hydrolyzed dye from the cytoplasm over time via organic anion transporters.[20] This can be reduced by performing experiments at a lower temperature or by using an anion-transport inhibitor like probenecid.[21][5]

Data & Protocols

Quantitative Data Summary

The following tables provide recommended starting parameters for Fura Red™ AM experiments and a summary of troubleshooting steps.

Table 1: Recommended Loading Parameters for Fura Red™ AM

ParameterRecommended RangePurposeReference(s)
Fura Red™ AM Concentration 1 - 5 µMOptimal signal-to-noise ratio without cytotoxicity.[3][5]
Incubation Time 30 - 60 minutesAllows sufficient time for dye uptake across the cell membrane.[3][21]
Incubation Temperature 37°C or Room Temperature37°C facilitates enzymatic hydrolysis; RT may reduce compartmentalization.[2][16]
Pluronic™ F-127 0.01% - 0.04%A non-ionic detergent that aids in solubilizing the AM ester in aqueous media.[3][5]
Probenecid 1 - 2.5 mMAn anion-transport inhibitor that reduces dye leakage from the cell.[21][5]

Table 2: Troubleshooting Guide for Common Fura Red™ Artifacts

ArtifactSymptom(s)Potential Cause(s)Recommended Solution(s)
Poor Dye Loading Weak or no signal.Low dye concentration; short incubation; unhealthy cells.Optimize loading concentration (1-5 µM) and time (30-60 min); use healthy cells.[3][5]
Incomplete Hydrolysis High background; weak response to Ca²⁺.Insufficient time for cellular esterases to cleave AM groups.Add a 30-min post-loading incubation step at 37°C.[2]
Autofluorescence High, non-specific background signal.Endogenous fluorescent molecules within the cell.Image an unlabeled cell sample to determine background and subtract it from the data.[2]
Photobleaching Signal intensity decreases over time with light exposure.Photochemical destruction of the Fura Red™ molecule.Reduce excitation light intensity and exposure time; use antifade reagents.[13][14]
Dye Leakage Baseline signal decreases over time.Active transport of the dye out of the cell.Lower the imaging temperature; add probenecid to the imaging buffer.[21][5]
Compartmentalization Punctate or localized staining pattern.Accumulation of dye in organelles (e.g., mitochondria).Lower the loading temperature to room temperature.[16]

Experimental Protocols

Protocol 1: Standard Fura Red™ AM Loading for Cultured Cells

This protocol provides a general guideline. Conditions should be optimized for your specific cell type and experimental setup.

  • Cell Preparation: Plate cells on glass coverslips or in imaging-appropriate microplates to achieve 80-95% confluency on the day of the experiment.

  • Prepare Loading Solution (2X):

    • Prepare a 1-5 mM stock solution of Fura Red™ AM in anhydrous DMSO.

    • In a suitable tube, combine the Fura Red™ AM stock solution, Pluronic™ F-127 (e.g., to a final 0.04%), and Probenecid (e.g., to a final 2 mM) in a physiological buffer (e.g., HBSS or Tyrode's solution) without phenol red.

    • For a final loading concentration of 5 µM Fura Red™ AM, the 2X solution would be 10 µM. Vortex thoroughly to mix.[5]

  • Dye Loading:

    • Remove the cell culture medium.

    • Add an equal volume of the 2X loading solution to the cells (this dilutes the solution to 1X).

    • Incubate for 30-60 minutes at 37°C in the dark.[3][21]

  • Wash and De-esterify:

    • Remove the loading solution and gently wash the cells two to three times with pre-warmed physiological buffer (containing probenecid if used during loading).[7]

    • Add fresh buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular AM esters.[2]

  • Imaging: Proceed with your calcium imaging experiment.

Protocol 2: Assessing Incomplete AM Ester Hydrolysis

This test helps determine if poor signal is due to a failure of cellular esterases to activate the dye.

  • Load one sample of cells with Fura Red™ AM as described in Protocol 1.

  • Prepare a second sample of cells to be lysed.

  • After loading and washing, lyse the cells using a detergent like 0.1% Triton X-100 in a calcium-free buffer.

  • Measure the fluorescence of the lysate. Incomplete hydrolysis will result in a fluorescence spectrum that resembles the Ca²⁺-free form of the dye, even in the presence of calcium, because the AM esters have not been fully cleaved to allow calcium binding.[2] A significant increase in calcium-responsive fluorescence after lysis compared to intact cells suggests an intracellular hydrolysis issue.

Visual Guides

Fura Red™ AM Cellular Pathway and Artifact Intervention Points

The following diagram illustrates the journey of Fura Red™ AM from loading to signal detection, highlighting key stages where artifacts can be introduced and addressed.

FuraRed_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Cytoplasm cluster_artifacts Potential Artifacts & Interventions FuraRed_AM Fura Red™ AM Cell_Membrane Cell Membrane FuraRed_AM->Cell_Membrane Loading (37°C) Pluronic Pluronic™ F-127 Pluronic->FuraRed_AM Aids Solubilization Probenecid_ext Probenecid Probenecid_ext->Cell_Membrane Blocks Transporters FuraRed_AM_inside Fura Red™ AM (Ca²⁺ Insensitive) Esterases Cellular Esterases FuraRed_AM_inside->Esterases Hydrolysis Incomplete_Hydrolysis Incomplete Hydrolysis (Weak Signal) FuraRed_AM_inside->Incomplete_Hydrolysis Compartmentalization Compartmentalization (e.g., Mitochondria) FuraRed_AM_inside->Compartmentalization FuraRed_Active Fura Red™ (Active) (Ca²⁺ Sensitive) Esterases->FuraRed_Active Ca_Binding Ca²⁺ Binding FuraRed_Active->Ca_Binding Leakage Dye Leakage FuraRed_Active->Leakage Fluorescence Fluorescence Signal (Emission ~660nm) Ca_Binding->Fluorescence Photobleaching Photobleaching (Signal Fade) Fluorescence->Photobleaching Autofluorescence Autofluorescence (High Background) Fluorescence->Autofluorescence Interferes with Probenecid_int Probenecid Leakage->Cell_Membrane

Caption: Fura Red™ AM cellular pathway and points of artifact intervention.

Troubleshooting Workflow for Fura Red™ AM Artifacts

Use this flowchart to diagnose and resolve common issues during your Fura Red™ AM experiments.

Troubleshooting_Workflow Start Start: Experiment Issue Q_Signal What is the primary issue? Start->Q_Signal Weak_Signal Weak / No Signal Q_Signal->Weak_Signal Weak Signal High_Background High Background Q_Signal->High_Background High Background Signal_Fades Signal Fades Rapidly Q_Signal->Signal_Fades Signal Fades Atypical_Response Atypical Response Q_Signal->Atypical_Response Atypical Response Check_Loading Verify Loading Protocol: - Concentration (1-5 µM) - Incubation Time (30-60 min) - Cell Health Weak_Signal->Check_Loading Check_Hydrolysis Check for Hydrolysis: - Add 30 min post-wash incubation - Perform lysis control test Check_Loading->Check_Hydrolysis End Problem Resolved Check_Hydrolysis->End Check_Wash Improve Washing Steps: - Use 2-3 gentle washes - Use pre-warmed buffer High_Background->Check_Wash Check_Autofluorescence Measure Autofluorescence: - Image unlabeled cells - Subtract background from data Check_Wash->Check_Autofluorescence Check_Autofluorescence->End Reduce_Exposure Reduce Photobleaching: - Lower excitation intensity - Decrease exposure time - Use antifade mounting media Signal_Fades->Reduce_Exposure Reduce_Exposure->End Check_Compartments Check for Compartmentalization: - Image cell morphology - Try loading at room temp Atypical_Response->Check_Compartments Check_Leakage Assess Dye Leakage: - Monitor baseline over time - Add Probenecid to buffer Check_Compartments->Check_Leakage Check_Compound Test for Compound Interference: - Measure fluorescence of compound alone Check_Leakage->Check_Compound Check_Compound->End

Caption: A logical workflow for troubleshooting Fura Red™ AM artifacts.

References

Technical Support Center: Fura Red AM & Temperature Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions regarding the impact of temperature on the performance of Fura Red AM, a fluorescent calcium indicator.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect fluorescent calcium indicators like this compound?

A1: Temperature can significantly influence the performance of fluorescent calcium indicators. Key parameters affected include the dye's affinity for calcium (dissociation constant, Kd), fluorescence intensity, and excited-state lifetimes.[1][2] Generally, lower temperatures can lead to prolonged fluorescence lifetimes.[2] For ratiometric dyes, a decrease in temperature often results in a reduction of the fluorescence ratio.[2] It is crucial to consider these effects to ensure accurate calcium concentration measurements, especially in experiments with variable temperatures.[2]

Q2: What is the optimal temperature for loading this compound into cells?

A2: The optimal loading temperature can be cell-type dependent and may require optimization. While many protocols suggest loading at 37°C, some studies indicate that loading at room temperature can be more effective for certain cell types to prevent the dye from compartmentalizing into organelles like the endoplasmic reticulum.[3][4][5] A common practice is to incubate cells with this compound at 37°C for a period (e.g., 30-60 minutes) and then allow for a de-esterification period at room temperature.[6][7][8]

Q3: Does the de-esterification process of this compound have a specific temperature requirement?

A3: Yes, the enzymatic cleavage of the AM ester group by intracellular esterases is a temperature-dependent process. Optimal esterase activity is typically observed at 37°C.[3] Therefore, after loading, an incubation period at this temperature is often recommended to ensure the complete conversion of this compound to its active, calcium-sensitive form.

Q4: How does a change in temperature from 22°C to 37°C affect the dissociation constant (Kd) of fluorescent indicators?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Fluorescence Signal Incomplete de-esterification of this compound. The intracellular esterases that cleave the AM group are less active at lower temperatures.Ensure an adequate de-esterification period at 37°C after loading to allow for complete enzymatic activity.[3]
Suboptimal loading temperature. Dye uptake can be inefficient if the temperature is too low for a specific cell line.Optimize the loading temperature. While some cell types load well at room temperature, others may require 37°C.[3][4] A common protocol involves loading at 37°C for 30-45 minutes.[6][10]
Inconsistent or Drifting Baseline Fluorescence Temperature fluctuations during the experiment. Changes in temperature can directly affect the dye's fluorescence properties and the biological system.[2]Use a temperature-controlled stage on the microscope or a temperature-equilibrated plate reader to maintain a constant temperature throughout the experiment. If conducting assays at room temperature, allow the plate to equilibrate for at least 20 minutes before starting measurements.[11]
Cellular stress response to temperature changes. A sudden shift in temperature can induce physiological responses in cells, leading to changes in intracellular calcium.[8]Equilibrate cells at the experimental temperature for a sufficient period before starting data acquisition. For example, after loading at 37°C, allow cells to rest for at least 10 minutes at the same temperature before analysis.[6][10]
Dye Compartmentalization Loading at 37°C for extended periods. In some cell types, prolonged incubation at 37°C can lead to the sequestration of the dye within organelles, resulting in a non-uniform cytosolic signal.[4][5][12]Try loading the cells at room temperature.[4][5] Alternatively, reduce the loading time at 37°C.
Unexpected Changes in Fluorescence Ratio Temperature-dependent shifts in dye properties. The fluorescence quantum yield and Kd of Fura Red are temperature-sensitive, which can alter the ratiometric output.[1][2]Perform a calibration of the dye at the specific temperature used for your experiment to ensure accurate interpretation of the fluorescence ratio.

Experimental Protocols

Standard Protocol for Loading this compound

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

  • Prepare Dye Loading Solution:

    • Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.

    • On the day of the experiment, create a working solution by diluting the this compound stock to a final concentration of 1-5 µM in a suitable buffer (e.g., Hanks Balanced Salt Solution - HBSS).

    • For many cell lines, the addition of Pluronic® F-127 (final concentration 0.01% - 0.04%) is recommended to aid in dye solubilization and loading.[6][13]

  • Cell Loading:

    • Culture your cells on coverslips or in microplates as required for your imaging setup.

    • Remove the culture medium and wash the cells once with the loading buffer (e.g., HBSS).

    • Add the this compound working solution to the cells.

    • Incubate the cells for 30-45 minutes at 37°C.[6][10] Some protocols suggest a subsequent 30-minute incubation at room temperature.[7]

  • Washing and De-esterification:

    • After incubation, wash the cells two to three times with fresh, pre-warmed (37°C) buffer to remove extracellular dye.

    • Add fresh buffer and incubate the cells for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the AM ester.[6][10]

  • Imaging:

    • Mount the coverslip onto the microscope stage or place the microplate in the reader.

    • Ensure the experimental temperature is stable before beginning image acquisition.

    • For ratiometric analysis, Fura Red is often excited near 470 nm, and its emission is collected around 650 nm. Fluorescence decreases upon calcium binding.[10][14] It is often used in combination with another indicator like Fluo-4 for ratiometric measurements with excitation at 488 nm.[15][16]

Visualizations

G cluster_workflow Experimental Workflow for this compound prep Prepare this compound Loading Solution load Incubate Cells with Dye (e.g., 37°C for 30-45 min) prep->load wash Wash Cells to Remove Extracellular Dye load->wash deester De-esterification (e.g., 37°C for 10-30 min) wash->deester image Image Acquisition at Controlled Temperature deester->image

This compound Experimental Workflow

G Temp Temperature Change Kd Alters Ca2+ Affinity (Kd) Temp->Kd QY Alters Quantum Yield Temp->QY Ratio Affects Ratiometric Output Kd->Ratio Intensity Changes Fluorescence Intensity QY->Intensity Intensity->Ratio Measurement Impacts Final [Ca2+] Measurement Accuracy Ratio->Measurement

Effect of Temperature on Fura Red Measurements

References

Validation & Comparative

A Comparative Guide to In Situ Calcium Calibration: Fura Red AM and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium ([Ca2+]) is paramount. This guide provides a detailed comparison of Fura Red AM, a red-shifted fluorescent calcium indicator, with its commonly used alternatives. We present experimental protocols, comparative data, and visual workflows to assist in selecting the optimal indicator for your research needs.

Performance Comparison of Calcium Indicators

The selection of a calcium indicator is a critical step in experimental design. The following table summarizes the key performance characteristics of this compound and several popular alternatives.

IndicatorExcitation (Ex) Max (nm)Emission (Em) Max (nm)Dissociation Constant (Kd) for Ca2+Quantum Yield (Φ)Key Advantages
This compound ~435 (Ca2+-free), ~470 (Ca2+-bound)~650~400 nMNot widely reportedRed-shifted emission minimizes autofluorescence and is suitable for multiplexing with green fluorophores. Can be used ratiometrically with a green indicator like Fluo-4.
Fura-2 AM ~380 (Ca2+-free), ~340 (Ca2+-bound)~510~145 nM[1]~0.23 (Ca2+-bound)Ratiometric dye allowing for accurate quantification of [Ca2+], correcting for variations in dye concentration and cell thickness.[2]
Fluo-4 AM ~494~516~345 nM~0.14 (Ca2+-bound)Large fluorescence intensity increase upon Ca2+ binding, high signal-to-noise ratio.[3]
Rhod-2 AM ~552~576~570 nM~0.12 (Ca2+-bound)Red-shifted spectra, but can compartmentalize in mitochondria.
Cal Red™ R525/650 AM ~492525 / 650~330 nM[4]Not widely reportedA newer ratiometric dye excitable by visible light (~488 nm), with emission increasing at 525 nm and decreasing at 650 nm upon calcium binding.[5][6] Offers a good signal-to-noise ratio.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate experimental outcomes. Below are the in situ calibration protocols for this compound (used ratiometrically with Fluo-4 AM) and the widely used ratiometric indicator, Fura-2 AM.

In Situ Ratiometric Calcium Calibration with this compound and Fluo-4 AM

This protocol is adapted for the ratiometric measurement of intracellular calcium using a combination of this compound and Fluo-4 AM. Upon binding to calcium, Fluo-4 fluorescence increases, while Fura Red fluorescence decreases.[8] The ratio of the two signals provides a quantitative measure of calcium concentration.

1. Reagent Preparation:

  • This compound Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Pluronic F-127: Prepare a 20% (w/v) stock solution in anhydrous DMSO.

  • Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer, supplemented with 1-2.5 mM probenecid (an anion-exchange inhibitor to prevent dye extrusion).

2. Cell Loading: a. Culture cells to the desired confluency on coverslips suitable for microscopy. b. Prepare the loading solution by diluting the this compound and Fluo-4 AM stock solutions in the loading buffer to a final concentration of 1-5 µM for each dye. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization. c. Remove the culture medium and wash the cells with the loading buffer. d. Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C. The optimal loading time may vary depending on the cell type. e. After incubation, wash the cells with the loading buffer to remove extracellular dye and allow for de-esterification of the AM esters for at least 30 minutes at room temperature.

3. In Situ Calibration (Determination of Rmin, Rmax, and Kd): a. To determine the minimum ratio (Rmin, in the absence of intracellular Ca2+), perfuse the cells with a Ca2+-free buffer containing a high concentration of a calcium chelator like EGTA (e.g., 5-10 mM) and a calcium ionophore (e.g., 5-10 µM ionomycin). b. To determine the maximum ratio (Rmax, at saturating Ca2+ levels), perfuse the cells with a buffer containing a high concentration of Ca2+ (e.g., 5-10 mM) and a calcium ionophore. c. The dissociation constant (Kd) for the ratiometric pair in the intracellular environment should be determined empirically. This can be achieved by perfusing the cells with a series of calibration buffers containing known free Ca2+ concentrations in the presence of a calcium ionophore. d. The ratio of Fluo-4 to Fura Red fluorescence is then plotted against the known calcium concentrations to determine the Kd.

4. Data Acquisition and Analysis: a. Excite the cells sequentially at ~488 nm for both Fluo-4 and Fura Red. b. Measure the emission for Fluo-4 at ~516 nm and for Fura Red at ~650 nm. c. Calculate the ratio of the background-corrected fluorescence intensities (Fluo-4 / Fura Red). d. The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fv_FuraRed_Rmin / Fv_FuraRed_Rmax) where R is the measured fluorescence ratio, and the final term is the ratio of Fura Red fluorescence intensities at Rmin and Rmax, measured at the Fluo-4 excitation wavelength.

In Situ Calcium Calibration with Fura-2 AM

This protocol outlines the standard procedure for in situ calibration of the ratiometric calcium indicator Fura-2 AM.

1. Reagent Preparation:

  • Fura-2 AM Stock Solution: Prepare a 1 mM stock solution in anhydrous DMSO.

  • Pluronic F-127: Prepare a 20% (w/v) stock solution in anhydrous DMSO.

  • Loading Buffer: Physiological buffer such as HBSS, often supplemented with probenecid.

2. Cell Loading: a. Seed cells on coverslips. b. Prepare the loading solution with 1-5 µM Fura-2 AM and 0.02-0.04% Pluronic F-127 in the loading buffer. c. Incubate cells with the loading solution for 30-60 minutes at 37°C. d. Wash cells and allow for de-esterification for at least 30 minutes.

3. In Situ Calibration (Determination of Rmin, Rmax, and Kd): a. Rmin Determination: Perfuse cells with a Ca2+-free buffer containing EGTA and a calcium ionophore (e.g., ionomycin) to deplete intracellular calcium.[9] b. Rmax Determination: Perfuse cells with a high Ca2+ buffer containing a calcium ionophore to saturate the indicator with calcium.[9] c. Kd Determination: While the in vitro Kd is often cited, for more accurate measurements, the in situ Kd should be determined by exposing ionophore-treated cells to a range of buffers with known free Ca2+ concentrations.[10][11]

4. Data Acquisition and Analysis: a. Excite the cells alternately at 340 nm and 380 nm. b. Measure the fluorescence emission at ~510 nm. c. Calculate the ratio of the background-corrected fluorescence intensities at the two excitation wavelengths (F340/F380). d. Use the Grynkiewicz equation to calculate the intracellular calcium concentration: [Ca2+] = Kd * [(R - Rmin) / (Rmax - R)] * (Fv_380_Rmin / Fv_380_Rmax) where R is the F340/F380 ratio, and the final term is the ratio of fluorescence intensities at 380 nm for Ca2+-free and Ca2+-bound Fura-2.[9]

Visualizing the Workflow and Signaling

Diagrams generated using Graphviz (DOT language) illustrate the experimental workflows and the principles of calcium detection for both Fura Red/Fluo-4 ratiometric measurements and Fura-2.

FuraRed_Fluo4_Workflow cluster_prep Preparation cluster_calibration In Situ Calibration cluster_acq Data Acquisition & Analysis prep_reagents Prepare this compound, Fluo-4 AM, Pluronic F-127, and Loading Buffer load_cells Load Cells with Dye Mixture prep_reagents->load_cells deesterify Wash and De-esterify load_cells->deesterify det_rmin Determine Rmin (Ca2+-free buffer + ionophore) deesterify->det_rmin det_rmax Determine Rmax (High Ca2+ buffer + ionophore) det_rmin->det_rmax det_kd Determine in situ Kd (Ca2+ calibration buffers) det_rmax->det_kd excite Excite at ~488 nm det_kd->excite measure_em Measure Emission: Fluo-4 (~516 nm) Fura Red (~650 nm) excite->measure_em calc_ratio Calculate Ratio (Fluo-4 / Fura Red) measure_em->calc_ratio calc_ca Calculate [Ca2+] using Grynkiewicz Equation calc_ratio->calc_ca

Caption: Workflow for ratiometric calcium imaging with this compound and Fluo-4 AM.

Fura2_Workflow cluster_prep2 Preparation cluster_calibration2 In Situ Calibration cluster_acq2 Data Acquisition & Analysis prep_reagents2 Prepare Fura-2 AM, Pluronic F-127, and Loading Buffer load_cells2 Load Cells with Fura-2 AM prep_reagents2->load_cells2 deesterify2 Wash and De-esterify load_cells2->deesterify2 det_rmin2 Determine Rmin (Ca2+-free buffer + ionophore) deesterify2->det_rmin2 det_rmax2 Determine Rmax (High Ca2+ buffer + ionophore) det_rmin2->det_rmax2 det_kd2 Determine in situ Kd (Ca2+ calibration buffers) det_rmax2->det_kd2 excite2 Excite alternately at 340 nm and 380 nm det_kd2->excite2 measure_em2 Measure Emission at ~510 nm excite2->measure_em2 calc_ratio2 Calculate Ratio (F340 / F380) measure_em2->calc_ratio2 calc_ca2 Calculate [Ca2+] using Grynkiewicz Equation calc_ratio2->calc_ca2

Caption: Workflow for ratiometric calcium imaging with Fura-2 AM.

Calcium_Binding_Mechanisms cluster_fura_red_fluo4 Fura Red / Fluo-4 Ratiometric Measurement cluster_fura2 Fura-2 Ratiometric Measurement Ca_ion Ca2+ FuraRed_bound Fura Red (bound) Ca_ion->FuraRed_bound Fluo4_bound Fluo-4 (bound) Ca_ion->Fluo4_bound FuraRed_unbound Fura Red (unbound) FuraRed_unbound->FuraRed_bound + Ca2+ Low_Ratio Low Fluo-4 / Fura Red Ratio (Low [Ca2+]) FuraRed_unbound->Low_Ratio High Fluorescence FuraRed_bound->FuraRed_unbound - Ca2+ High_Ratio High Fluo-4 / Fura Red Ratio (High [Ca2+]) FuraRed_bound->High_Ratio Low Fluorescence Fluo4_unbound Fluo-4 (unbound) Fluo4_unbound->Fluo4_bound + Ca2+ Fluo4_unbound->Low_Ratio Low Fluorescence Fluo4_bound->Fluo4_unbound - Ca2+ Fluo4_bound->High_Ratio High Fluorescence Ca_ion2 Ca2+ Fura2_bound Fura-2 (bound) Ca_ion2->Fura2_bound Fura2_unbound Fura-2 (unbound) Fura2_unbound->Fura2_bound + Ca2+ Low_Ratio2 Low 340/380 Ratio (Low [Ca2+]) Fura2_unbound->Low_Ratio2 Excitation max ~380 nm Fura2_bound->Fura2_unbound - Ca2+ High_Ratio2 High 340/380 Ratio (High [Ca2+]) Fura2_bound->High_Ratio2 Excitation max ~340 nm

Caption: Principles of ratiometric calcium detection for Fura Red/Fluo-4 and Fura-2.

References

Determining the Dissociation Constant (Kd) of Fura Red AM for Calcium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca2+) concentration is crucial for understanding a myriad of cellular processes. Fura Red, a visible light-excitable fluorescent indicator, is a valuable tool for this purpose. This guide provides a comprehensive comparison of Fura Red with other commonly used calcium indicators, details the experimental protocol for determining its dissociation constant (Kd) for calcium, and illustrates key experimental workflows.

Performance Comparison of Calcium Indicators

The selection of a suitable calcium indicator depends on several factors, including the expected calcium concentration range, the instrumentation available, and the specific experimental requirements. Below is a comparison of Fura Red with other popular fluorescent calcium indicators. It is important to note that performance characteristics such as the dissociation constant (Kd) can vary significantly between in vitro measurements in a controlled buffer system and in situ measurements within the complex environment of a cell.

Table 1: Comparison of Key Performance Parameters for Selected Calcium Indicators

IndicatorTypeExcitation (nm)Emission (nm)Kd (in vitro)Quantum Yield (Φ)Signal-to-Noise Ratio
Fura Red Ratiometric (often used with a green indicator)~435-488~639-660140 nM[1]Data not availableModerate
Fura-2 Ratiometric340/380510145 nM0.23 (Ca2+-free), 0.49 (Ca2+-bound)[2][3][4]High
Fluo-4 Single Wavelength494516345 nM[5][6]0.14 (Ca2+-bound)[6]High
Rhod-2 Single Wavelength557581~570 nMData not availableHigh
Cal-520 Single Wavelength492514320 nMHigher than Fluo-4Very High[7]
Cal Red™ R525/650 Ratiometric~488525/650330 nMData not available~5-fold greater than Fura Red[8]

Experimental Protocol: Determination of Fura Red Kd for Calcium

The dissociation constant (Kd) of a fluorescent indicator for its target ion is a critical parameter for the accurate quantification of ion concentrations. The following protocol outlines the in vitro determination of the Kd of Fura Red for Ca2+ using a fluorometer and a series of calcium-EGTA buffers.

Materials:
  • Fura Red, salt form

  • Calcium Calibration Buffer Kit (containing Ca2+-free and Ca2+-saturating buffers with EGTA)

  • Deionized water

  • Micropipettes

  • Fluorometer with appropriate excitation and emission filters for Fura Red

  • Cuvettes

Procedure:
  • Preparation of Stock Solution: Prepare a concentrated stock solution of Fura Red (salt form) in deionized water. The final concentration in the cuvette should be in the low micromolar range to avoid inner filter effects.

  • Preparation of Calcium Standards: Prepare a series of calibration buffers with known free Ca2+ concentrations ranging from Ca2+-free (containing EGTA) to Ca2+-saturating levels. This can be achieved by mixing the Ca2+-free and Ca2+-saturating buffers in precise ratios.

  • Fluorometer Setup: Set the fluorometer to the appropriate excitation and emission wavelengths for Fura Red (e.g., excitation ~488 nm, emission ~660 nm).

  • Measurement of Fmin: To a cuvette, add the Ca2+-free buffer and a small aliquot of the Fura Red stock solution. Mix well and record the fluorescence intensity. This value represents Fmin, the fluorescence of the indicator in the absence of Ca2+.

  • Measurement of Fmax: To a separate cuvette, add the Ca2+-saturating buffer and the same amount of Fura Red stock solution. Mix well and record the fluorescence intensity. This value represents Fmax, the fluorescence of the indicator when fully bound to Ca2+.

  • Measurement of Intermediate Calcium Concentrations: For each of the intermediate Ca2+ concentration buffers, add the same amount of Fura Red stock solution to a cuvette, mix, and record the fluorescence intensity (F).

  • Calculation of Kd: The Kd can be determined by plotting the fluorescence intensity (F) against the free Ca2+ concentration. The Kd is the Ca2+ concentration at which the fluorescence is halfway between Fmin and Fmax. More accurately, the data can be fit to the following equation:

    [Ca2+] = Kd * [(F - Fmin) / (Fmax - F)]

    By rearranging and plotting the data, for example, as log([Ca2+]) vs. log[(F - Fmin)/(Fmax - F)], the Kd can be determined from the x-intercept.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis stock Prepare Fura Red Stock Solution fmin Measure Fmin (Ca2+-free) stock->fmin fmax Measure Fmax (Ca2+-saturating) stock->fmax f_intermediate Measure F at Intermediate [Ca2+] stock->f_intermediate buffers Prepare Calcium Calibration Buffers buffers->fmin buffers->fmax buffers->f_intermediate plot Plot Fluorescence vs. [Ca2+] fmin->plot fmax->plot f_intermediate->plot calculate Calculate Kd plot->calculate

Caption: Experimental workflow for determining the Kd of Fura Red.

calcium_signaling stimulus External Stimulus (e.g., Agonist) receptor GPCR / Receptor Tyrosine Kinase stimulus->receptor plc Phospholipase C (PLC) receptor->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r pkc Protein Kinase C (PKC) dag->pkc activates er Endoplasmic Reticulum (ER) ca_release Ca2+ Release er->ca_release releases Ca2+ into cytosol ip3r->er on cellular_response Cellular Response ca_release->cellular_response triggers pkc->cellular_response mediates

References

A Head-to-Head Comparison of Fura Red AM and Rhod-2 for Mitochondrial Calcium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular signaling, the precise measurement of mitochondrial calcium ([Ca2+]m) is paramount. This guide provides an objective comparison of two commonly used fluorescent probes, Fura Red AM and Rhod-2 AM, to facilitate an informed decision for your experimental needs.

Mitochondria are central to cellular metabolism and apoptosis, and fluctuations in their internal calcium concentration are critical regulatory signals. Both this compound and Rhod-2 AM are acetoxymethyl (AM) ester forms of calcium indicators, which allows them to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the dye and rendering it sensitive to calcium binding. However, their distinct photophysical properties and cellular localization characteristics present different advantages and disadvantages for specifically measuring mitochondrial calcium.

Quantitative Data Summary

For a rapid assessment of their key characteristics, the following table summarizes the quantitative data for this compound and Rhod-2 AM.

PropertyThis compoundRhod-2 AM
Excitation Wavelength (Ca2+-bound) ~420 nm, ~488 nm[1]~552 nm[2][3]
Emission Wavelength (Ca2+-bound) ~660 nm~581 nm[2][3][4]
Excitation Wavelength (Ca2+-free) ~488 nm~553 nm[5]
Emission Wavelength (Ca2+-free) ~660 nm~577 nm[5][6]
Dissociation Constant (Kd) for Ca2+ ~140 nM[7] (in myoplasm, can be higher)[8]~570 nM[2][9] - 1.0 µM[4][10]
Fluorescence Change upon Ca2+ Binding Decrease in excitation efficiency at 488 nm[11]>100-fold increase in fluorescence intensity[3]
Ratiometric Capability Yes (ratiometric by excitation)[12]No[9]
Mitochondrial Localization Can accumulate in organelles, including mitochondria[13]Preferentially accumulates in mitochondria due to its net positive charge[14][15]

Signaling Pathway and Experimental Workflow

The general principle behind using these dyes involves loading the cells with the AM ester form of the dye, allowing it to be cleaved by intracellular esterases, and then measuring the fluorescence changes that correspond to fluctuations in mitochondrial calcium levels.

Mitochondrial_Calcium_Measurement cluster_workflow Experimental Workflow cluster_signaling Cellular Mechanism A Cell Culture B Prepare Dye Loading Solution (this compound or Rhod-2 AM) A->B 1. C Incubate Cells with Dye B->C 2. D Wash to Remove Excess Dye C->D 3. Dye_AM Dye-AM (Membrane Permeable) E De-esterification (Allows dye to become Ca2+ sensitive) D->E 4. F Image Acquisition (Microscopy or Plate Reader) E->F 5. G Data Analysis F->G 6. Cell_Membrane Cell Membrane Dye_AM->Cell_Membrane Cytosol Cytosol Cell_Membrane->Cytosol Enters Cell Esterases Esterases Cytosol->Esterases Dye Dye (Ca2+ Indicator) Esterases->Dye Cleaves AM group Mitochondrion Mitochondrion Dye->Mitochondrion Accumulates Ca2_mito [Ca2+]m Mitochondrion->Ca2_mito Ca2_mito->Dye Binds

Figure 1. General workflow and cellular mechanism for mitochondrial calcium measurement using AM-ester dyes.

Detailed Experimental Protocols

Rhod-2 AM Protocol for Mitochondrial Calcium Measurement

Rhod-2 AM is often favored for its preferential accumulation in mitochondria, driven by the organelle's membrane potential. This intrinsic targeting simplifies the experimental procedure for specifically measuring [Ca2+]m.

Materials:

  • Rhod-2 AM

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells of interest cultured on an appropriate imaging dish or plate

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of Rhod-2 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.

  • Working Solution Preparation: On the day of the experiment, dilute the Rhod-2 AM stock solution to a final working concentration of 2-10 µM in a physiological buffer such as HBSS. To aid in dye solubilization, Pluronic F-127 (at a final concentration of 0.02-0.04%) can be added to the working solution.

  • Cell Loading: Remove the culture medium from the cells and wash once with the imaging buffer. Add the Rhod-2 AM working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and dye concentration should be determined empirically for each cell type to maximize mitochondrial signal and minimize cytosolic background.

  • Washing: After incubation, wash the cells two to three times with the imaging buffer to remove excess extracellular dye.

  • De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for the complete de-esterification of the Rhod-2 AM by intracellular esterases.

  • Imaging: The cells are now ready for imaging. Excite the sample at approximately 552 nm and collect the emission at around 581 nm. An increase in fluorescence intensity corresponds to an increase in mitochondrial calcium concentration.[2][3][6]

This compound Protocol for Mitochondrial Calcium Measurement

Fura Red is a ratiometric indicator, which offers the advantage of more quantitative calcium measurements that are less susceptible to variations in dye concentration, cell thickness, or photobleaching.[16][17] However, its localization to mitochondria is not as specific as Rhod-2, and co-staining with a mitochondria-specific marker is often necessary.

Materials:

  • This compound

  • DMSO

  • Pluronic F-127

  • Imaging buffer (e.g., HBSS)

  • Cells of interest

  • Mitochondria-specific fluorescent marker (e.g., MitoTracker Green)

Procedure:

  • Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store in aliquots at -20°C, protected from light.

  • Working Solution Preparation: Prepare a working solution of this compound at a final concentration of 1-5 µM in the desired imaging buffer. The addition of Pluronic F-127 (0.02-0.04%) is recommended.

  • Cell Loading: Remove the culture medium, wash the cells, and add the this compound working solution.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Wash the cells thoroughly with fresh imaging buffer.

  • De-esterification: Allow for de-esterification by incubating the cells in fresh buffer for at least 30 minutes at 37°C.

  • (Optional but Recommended) Co-staining: To confirm mitochondrial localization, cells can be co-stained with a mitochondria-specific dye like MitoTracker Green according to the manufacturer's protocol.

  • Imaging: For ratiometric imaging, excite the sample at two different wavelengths, typically around 420 nm (calcium-bound) and 488 nm (calcium-free), and collect the emission at approximately 660 nm.[1] The ratio of the fluorescence intensities at the two excitation wavelengths is then used to determine the calcium concentration. A decrease in the 488 nm excitation efficiency indicates an increase in calcium.

Performance Comparison

Rhod-2 AM is generally considered the more straightforward choice for specifically measuring mitochondrial calcium due to its inherent tendency to accumulate in this organelle.[14] This simplifies the experimental setup and data interpretation. The large increase in fluorescence intensity upon calcium binding provides a robust signal.[3] However, it is a single-wavelength indicator, which can make quantitative measurements more challenging as the signal is sensitive to dye loading efficiency and photobleaching.[9] Furthermore, at higher concentrations, Rhod-2 has been reported to potentially alter mitochondrial morphology and membrane potential.[18]

This compound , on the other hand, offers the significant advantage of being a ratiometric dye.[19][12] This allows for more precise and quantitative measurements of calcium concentrations, as the ratio of emissions from two excitation wavelengths can correct for variations in experimental conditions.[16] However, its localization is less specific to mitochondria compared to Rhod-2, and it can be found in other cellular compartments.[13] Therefore, co-localization studies with a known mitochondrial marker are often necessary to confirm that the measured signal is indeed originating from the mitochondria.

Conclusion

The choice between this compound and Rhod-2 AM for mitochondrial calcium measurement depends on the specific experimental goals and available instrumentation.

  • Choose Rhod-2 AM for qualitative or semi-quantitative studies where a strong, mitochondria-specific signal is desired and the experimental setup is simpler. It is well-suited for high-throughput screening and dynamic live-cell imaging of mitochondrial calcium transients.

  • Choose this compound when precise, quantitative measurements of mitochondrial calcium are required. Its ratiometric properties provide more reliable data, although this comes at the cost of a more complex experimental protocol that may require co-localization verification.

Ultimately, for any critical study, it is advisable to perform pilot experiments to optimize the loading conditions and validate the chosen indicator's performance in your specific cellular model.

References

A Comparative Guide to Fura Red AM and Calcium Orange for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium concentration ([Ca²⁺]i) is paramount to understanding a vast array of cellular processes. Fluorescent indicators are indispensable tools in this pursuit, with Fura Red AM and Calcium Orange AM being two options for monitoring [Ca²⁺]i dynamics. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate indicator for your research needs.

Performance Characteristics at a Glance

A summary of the key quantitative and qualitative performance characteristics of this compound and Calcium Orange is presented below. This table allows for a rapid assessment of their suitability for different experimental setups.

PropertyThis compoundCalcium Orange
Indicator Type Ratiometric (with a second green fluorescent indicator)Single-Wavelength
Excitation Wavelength (Ex) ~435-488 nm[1]~549 nm[2]
Emission Wavelength (Em) ~630-660 nm[1][3]~576 nm[4][5]
Dissociation Constant (Kd) for Ca²⁺ ~1.1-1.6 µM (in myoplasm)~323-527 nM (temperature dependent)[6]
Quantum Yield (Φ) Weaker fluorescence compared to other visible-light indicators.[7]High (Φsat = 0.69 for a derivative).[2]
Brightness & Signal-to-Noise (S/N) Lower S/N ratio; may require higher concentrations.[4][8]Can have poor signal-to-noise in some applications.[9]
Cellular Localization Prone to compartmentalization in mitochondria/ER.[6]Prone to compartmentalization in mitochondria/ER.[6]

In-Depth Comparison

This compound: A Ratiometric Indicator for Visible Light Excitation

This compound is a cell-permeant dye that, after hydrolysis by intracellular esterases, acts as a ratiometric calcium indicator. Unlike its UV-excitable predecessor Fura-2, Fura Red is excitable by visible light, which is less phototoxic to cells. A key characteristic of Fura Red is that its fluorescence emission decreases upon binding to Ca²⁺ when excited at around 488 nm.[3] This property allows for ratiometric measurements when co-loaded with a green fluorescent Ca²⁺ indicator that increases in fluorescence with calcium, such as Fluo-3, Fluo-8, or Cal-520. This ratiometric approach provides a more accurate quantification of [Ca²⁺]i by correcting for variables like cell thickness, dye concentration, and photobleaching.[8]

However, studies have indicated that Fura Red exhibits weaker fluorescence compared to other visible light-excitable indicators, which may necessitate the use of higher concentrations.[7] This could potentially lead to increased buffering of intracellular calcium. Furthermore, a significant consideration is its tendency to compartmentalize within mitochondria and the endoplasmic reticulum, which can complicate the interpretation of cytosolic calcium signals.[6]

Calcium Orange: A Bright, Single-Wavelength Indicator

Calcium Orange AM is a cell-permeant, single-wavelength calcium indicator that fluoresces in the orange region of the spectrum.[2] Upon intracellular hydrolysis, it exhibits an increase in fluorescence intensity upon binding to Ca²⁺. Its spectral properties, with an excitation maximum around 549 nm and emission around 576 nm, make it suitable for use in systems where autofluorescence from other cellular components might be a concern.[2][4][5]

Experimental data suggests that the fluorophore of Calcium Orange has a high quantum yield, indicating the potential for bright signals.[2] However, some researchers have reported poor signal-to-noise ratios in their applications, which could be dependent on the specific cell type and experimental conditions.[9] Similar to Fura Red, Calcium Orange has also been observed to undergo significant compartmentalization into mitochondria and the endoplasmic reticulum, which is a critical factor to consider when planning experiments focused on cytosolic calcium dynamics.[6]

Experimental Protocols

General Protocol for Loading AM Ester Calcium Indicators

The following is a generalized protocol for loading cells with either this compound or Calcium Orange AM. Optimal concentrations and incubation times should be empirically determined for each cell type and experimental setup.

  • Prepare Stock Solution: Dissolve the AM ester of the indicator in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.[4]

  • Prepare Loading Buffer: Dilute the stock solution into a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-5 µM. The addition of a non-ionic detergent like Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in the solubilization of the AM ester.[1] For cell lines with active organic anion transporters, the addition of probenecid (1-2.5 mM) to the loading buffer can reduce dye leakage.[1]

  • Cell Loading: Replace the cell culture medium with the loading buffer and incubate the cells at 37°C for 30-60 minutes.

  • Wash: Remove the loading buffer and wash the cells 2-3 times with fresh, warm buffer to remove extracellular dye.[4]

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.[4]

  • Imaging: The cells are now ready for fluorescence imaging to measure intracellular calcium changes in response to stimuli.

Visualizing the Experimental Landscape

To provide a clearer understanding of the context in which these indicators are used, the following diagrams illustrate a common signaling pathway that is often studied using calcium indicators and a typical experimental workflow.

G_Protein_Coupled_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) GPCR GPCR G_Protein G-protein GPCR->G_Protein 2. Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand Ligand Ligand->GPCR 1. Binding G_Protein->PLC 3. Activation IP3R IP3 Receptor IP3->IP3R 5. Binding Ca_Indicator Calcium Indicator (Fura Red / Calcium Orange) Ca_Response Cellular Response Ca_Indicator->Ca_Response 8. Signal Transduction Ca_Store Ca²⁺ Store IP3R->Ca_Store 6. Channel Opening Ca_Store->Ca_Indicator 7. Ca²⁺ Release & Binding

GPCR Signaling Pathway Leading to Intracellular Calcium Release.

Experimental_Workflow_for_AM_Ester_Loading A 1. Prepare Indicator Stock Solution (DMSO) B 2. Prepare Loading Buffer (with Pluronic F-127 & Probenecid) A->B C 3. Load Cells (30-60 min at 37°C) B->C D 4. Wash Cells (2-3 times) C->D E 5. De-esterification (30 min at 37°C) D->E F 6. Fluorescence Imaging (Microscopy / Plate Reader) E->F G 7. Data Analysis F->G

Typical Experimental Workflow for Loading AM Ester Calcium Indicators.

Conclusion and Recommendations

The choice between this compound and Calcium Orange AM depends critically on the specific experimental requirements.

This compound is the indicator of choice when ratiometric measurements are essential for robust quantification of [Ca²⁺]i, especially in experiments where variations in dye loading, cell morphology, or photobleaching are concerns. Its excitation in the visible spectrum is also advantageous for minimizing phototoxicity. However, researchers must be mindful of its lower intrinsic brightness and its propensity for subcellular compartmentalization. The need to co-load with a green fluorescent indicator adds a layer of complexity to the experimental protocol.

Calcium Orange AM , on the other hand, offers the simplicity of a single-wavelength measurement and has the potential for high brightness. This makes it a candidate for high-throughput screening applications where a simple increase in fluorescence intensity is sufficient to detect a response. Nevertheless, the reported issues with signal-to-noise and the significant drawback of mitochondrial/ER sequestration must be carefully evaluated for the specific cell type and experimental context.

References

Fura Red AM: A Comparative Guide for Red Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) concentration is paramount to understanding a vast array of physiological processes. Fluorescent indicators remain a cornerstone for these investigations, and among them, red-shifted dyes have garnered significant interest due to their advantages in multiplexing and reduced cellular autofluorescence. This guide provides a comprehensive comparison of Fura Red AM, a ratiometric red calcium indicator, with other commonly used red calcium dyes, supported by experimental data and detailed protocols.

The Ratiometric Advantage of this compound

Fura Red is a visible light-excitable analog of the well-known UV-excitable ratiometric Ca²⁺ indicator, Fura-2.[1] Its primary advantage lies in its ratiometric nature, which allows for a more accurate and stable measurement of intracellular calcium concentrations.[2][3] Unlike single-wavelength dyes that exhibit a change in fluorescence intensity upon Ca²⁺ binding, ratiometric dyes display a shift in their excitation or emission spectra. This allows for the calculation of a ratio of fluorescence intensities at two different wavelengths, which effectively cancels out variations in dye concentration, cell thickness, photobleaching, and uneven dye loading.[2][3] This intrinsic self-calibration provides more robust and reproducible data.

Upon binding to Ca²⁺, Fura Red exhibits a unique spectral shift. When excited with a violet laser (around 406 nm), its fluorescence emission in the red spectrum (around 660 nm) increases. Conversely, when excited with a green laser (around 532 nm), its emission in the far-red spectrum (around 670 nm) decreases.[4] This dual-wavelength excitation and corresponding inverse change in emission provide a reliable ratiometric signal for quantifying calcium levels.

Fura Red Ratiometric Mechanism cluster_0 Low Intracellular Ca²⁺ cluster_1 High Intracellular Ca²⁺ Violet_Excitation_Low_Ca Violet Laser Excitation (~406 nm) Low_Red_Emission Low Red Emission (~660 nm) Violet_Excitation_Low_Ca->Low_Red_Emission Green_Excitation_Low_Ca Green Laser Excitation (~532 nm) High_Far_Red_Emission High Far-Red Emission (~670 nm) Green_Excitation_Low_Ca->High_Far_Red_Emission Low_Ca_Ratio Low Ratio (Violet/Green) Low_Red_Emission->Low_Ca_Ratio High_Far_Red_Emission->Low_Ca_Ratio Violet_Excitation_High_Ca Violet Laser Excitation (~406 nm) High_Red_Emission High Red Emission (~660 nm) Violet_Excitation_High_Ca->High_Red_Emission Green_Excitation_High_Ca Green Laser Excitation (~532 nm) Low_Far_Red_Emission Low Far-Red Emission (~670 nm) Green_Excitation_High_Ca->Low_Far_Red_Emission High_Ca_Ratio High Ratio (Violet/Green) High_Red_Emission->High_Ca_Ratio Low_Far_Red_Emission->High_Ca_Ratio Ca_Binding Ca²⁺ Binding cluster_0 cluster_0

Fura Red's ratiometric response to calcium binding.

Comparative Analysis of Red Calcium Dyes

To provide an objective comparison, the following table summarizes the key photophysical and chemical properties of this compound and other popular red calcium indicators.

PropertyThis compoundRhod-2 AMCalbryte 590 AMX-Rhod-1 AMAsante Calcium Red AM
Excitation (Ex) max (nm) ~435/471 (Ca²⁺-free/bound)[5]~553 (Ca²⁺-bound)[6]~574[7]~578 (Ca²⁺-bound)~537/542 (Ca²⁺-free/bound)[1][8]
Emission (Em) max (nm) ~652[4]~577[6]~588[7]~600 (Ca²⁺-bound)~654[1][8]
Dissociation Constant (Kd) for Ca²⁺ 140 - 400 nM~570 nM - 1 µM[6][9]~561 nM[7]~700 nM~400 - 490 nM[10]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) Not explicitly foundNot explicitly found~78,000[7]Not explicitly found~55,000 (Ca²⁺-free) / ~47,800 (Ca²⁺-bound)[1][8]
Quantum Yield (Φ) Not explicitly found~0.1[6]~0.62[7]Not explicitly found~0.0017 (Ca²⁺-free) / ~0.06 (Ca²⁺-bound)[1]
Ratiometric YesNoNoNoCan be used ratiometrically[10]
Cellular Localization CytosolicPrimarily mitochondrial[11]Primarily cytosolic[12]Primarily mitochondrialCytosolic
Signal-to-Noise Ratio GoodModerateHigh[13]ModerateGood
Photostability ModerateGoodHighGoodModerate

Disclaimer: The exact spectral properties and performance of fluorescent dyes can vary depending on the experimental conditions, including solvent, pH, and temperature. The values presented here are compiled from various sources and should be used as a guide.

Key Advantages of this compound

While newer red calcium dyes may offer improvements in brightness or photostability, this compound maintains several key advantages:

  • Ratiometric Measurement: As highlighted earlier, this is the most significant advantage of this compound, leading to more reliable and quantifiable data.[2][3]

  • Visible Light Excitation: Fura Red is excitable by common laser lines in the visible spectrum (e.g., 405 nm and 488 nm), which are less phototoxic to cells compared to the UV excitation required for dyes like Fura-2.[5]

  • Multiplexing Capability: Its red emission allows for easy multiplexing with green fluorescent probes, such as GFP-tagged proteins, without significant spectral overlap.[14]

  • Cytosolic Localization: this compound tends to localize in the cytosol, providing a more accurate representation of global intracellular calcium changes, whereas dyes like Rhod-2 and X-Rhod-1 often accumulate in the mitochondria.[11]

Experimental Protocol: Intracellular Calcium Measurement with this compound

This section provides a general protocol for loading this compound into adherent cells and measuring intracellular calcium changes using a fluorescence microscope.

Materials:

  • This compound (Acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺

  • Probenecid (optional, to prevent dye leakage)

  • Ionomycin (positive control)

  • EGTA (negative control)

Protocol:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • (Optional) Prepare a 250 mM stock solution of Probenecid in 1 M NaOH.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a loading buffer by diluting the this compound stock solution and Pluronic F-127 stock solution in HBSS with Ca²⁺ and Mg²⁺ to a final concentration of 1-5 µM this compound and 0.02-0.04% Pluronic F-127.

    • (Optional) Add Probenecid to the loading buffer at a final concentration of 1-2.5 mM.

    • Remove the culture medium from the cells and wash once with HBSS with Ca²⁺ and Mg²⁺.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Wash and De-esterification:

    • Remove the loading buffer and wash the cells 2-3 times with HBSS with Ca²⁺ and Mg²⁺ to remove any extracellular dye.

    • Add fresh HBSS with Ca²⁺ and Mg²⁺ (with optional Probenecid) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging:

    • Mount the dish or coverslip on a fluorescence microscope equipped with appropriate excitation sources and emission filters for Fura Red (e.g., 405 nm and 488 nm excitation, and emission filters for ~660 nm and ~670 nm).

    • Acquire a baseline fluorescence ratio for a few minutes.

    • Add your experimental stimulus and record the change in the fluorescence ratio over time.

    • At the end of the experiment, you can add ionomycin (a calcium ionophore) to determine the maximum fluorescence ratio (Rmax) and then add EGTA (a calcium chelator) to determine the minimum fluorescence ratio (Rmin) for calibration purposes.

G Experimental Workflow for Calcium Imaging A Prepare this compound Loading Solution B Wash Cells with HBSS A->B C Incubate with This compound B->C D Wash to Remove Excess Dye C->D E De-esterification D->E F Acquire Baseline Fluorescence Ratio E->F G Add Stimulus F->G H Record Fluorescence Ratio Change G->H I Data Analysis H->I

A typical workflow for intracellular calcium imaging.

Conclusion

This compound remains a valuable tool for researchers studying intracellular calcium signaling. Its key advantage of ratiometric measurement provides a level of accuracy and reliability that is crucial for quantitative studies. While newer red calcium dyes may offer superior brightness and photostability, the trade-off is often the loss of this ratiometric capability. For experiments requiring precise quantification of calcium dynamics, especially in multiplexing scenarios with green fluorescent probes, this compound presents a robust and well-characterized option. The choice of a calcium indicator will ultimately depend on the specific requirements of the experiment, including the desired sensitivity, temporal resolution, and the need for ratiometric measurements.

References

Validating Fura Red AM Data with Ionophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of intracellular calcium ([Ca2+]i), the validation of fluorescent indicator data is a critical step to ensure accuracy and reliability. This guide provides a comprehensive comparison of Fura Red AM with alternative calcium indicators, supported by experimental data and detailed protocols for validation using ionophores.

Mechanism of Action and Validation Strategy

This compound is a fluorescent, cell-permeant dye used to measure intracellular calcium. Upon entering the cell, intracellular esterases cleave the acetoxymethyl (AM) ester group, trapping the active Fura Red molecule inside. Fura Red is a ratiometric indicator, meaning the ratio of its fluorescence emission at two different wavelengths changes in response to calcium binding. When excited at approximately 488 nm, Fura Red's fluorescence emission decreases as it binds to Ca2+.[1] For ratiometric measurements, it is often used in combination with a green fluorescent Ca2+ indicator like Fluo-4, whose fluorescence increases upon calcium binding.[1]

Ionophores, such as ionomycin and A23187, are lipid-soluble molecules that facilitate the transport of ions across cell membranes. In the context of calcium imaging, they are used to transiently equilibrate the intracellular and extracellular calcium concentrations, thereby allowing for the determination of the maximum and minimum fluorescence signals (Rmax and Rmin) required for calibrating the calcium indicator.

This compound Validation Workflow cluster_loading Cell Loading cluster_measurement Measurement cluster_analysis Data Analysis Fura_Red_AM This compound Cells Cells in Culture Fura_Red_AM->Cells Incubation Loaded_Cells Cells Loaded with Fura Red Cells->Loaded_Cells Esterase Cleavage Baseline Measure Baseline Fluorescence Loaded_Cells->Baseline Ionomycin Add Ionomycin + High Ca2+ Baseline->Ionomycin Rmax Measure Maximum Fluorescence (Rmax) Ionomycin->Rmax EGTA Add EGTA (Ca2+ Chelator) Rmin Measure Minimum Fluorescence (Rmin) EGTA->Rmin Rmax->EGTA Calculation Calculate [Ca2+]i Rmax->Calculation Rmin->Calculation

Caption: Workflow for validating this compound data using an ionophore.

Comparison of Ratiometric Calcium Indicators

The choice of a fluorescent calcium indicator depends on several factors, including the experimental setup, the expected range of calcium concentrations, and the instrumentation available. Below is a comparison of this compound with two common alternatives: Fura-2 AM and Cal Red™ R525/650 AM.

FeatureThis compoundFura-2 AMCal Red™ R525/650 AM
Excitation Wavelength (Ca2+-bound / Ca2+-free) ~436 nm / ~471 nm~340 nm / ~380 nm~492 nm
Emission Wavelength (Ca2+-bound / Ca2+-free) ~652 nm / ~630 nm~510 nm525 nm (increase) / 650 nm (decrease)
Dissociation Constant (Kd) for Ca2+ ~400 nM[2]~145 nM[3]Not explicitly found in search results
Signal Change upon Ca2+ Binding Fluorescence decreaseExcitation ratio changeRatiometric change (525/650 nm)
Key Advantages Visible light excitation, suitable for use with GFP-expressing cells.Well-established, ratiometric measurements reduce artifacts.High signal-to-noise ratio (~5-fold greater than Fura Red), visible light excitation, photostable.[4]
Key Disadvantages Lower signal intensity compared to some other dyes.Requires UV excitation, which can be phototoxic to cells.Newer dye with less extensive literature.

Experimental Protocol: Validation of this compound with Ionomycin

This protocol provides a general framework for validating this compound data using ionomycin in a cell-based fluorescence assay. This can be adapted for use with fluorescence microscopy or a plate reader.

Materials:

  • This compound

  • Pluronic F-127 (optional, to aid dye loading)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Ionomycin

  • Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA)

  • Calcium Chloride (CaCl2)

Procedure:

  • Reagent Preparation:

    • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1-10 mM stock solution of ionomycin in DMSO.

    • Prepare a high calcium buffer (e.g., HBSS with 2-5 mM CaCl2).

    • Prepare a zero calcium buffer (e.g., HBSS with 5-10 mM EGTA and no added CaCl2).

  • Cell Loading:

    • Culture cells to the desired confluency on a suitable imaging plate or coverslip.

    • Prepare a loading solution by diluting the this compound stock solution in HBSS to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02-0.04%) can facilitate dye loading.

    • Remove the culture medium and wash the cells once with HBSS.

    • Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes at room temperature.

  • Fluorescence Measurement and Calibration:

    • Mount the cells on the fluorescence microscope or place the plate in the plate reader.

    • Acquire a baseline fluorescence reading (R_baseline).

    • To determine the maximum fluorescence (R_max), add ionomycin (final concentration 1-5 µM) in the presence of high extracellular calcium.

    • To determine the minimum fluorescence (R_min), chelate all available calcium by adding a high concentration of EGTA (final concentration 5-10 mM).

  • Data Analysis:

    • The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+]i = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_max / F_bound_max)

    • Where Kd is the dissociation constant of the dye, R is the experimental fluorescence ratio, Rmin and Rmax are the minimum and maximum fluorescence ratios, and (F_free_max / F_bound_max) is the ratio of fluorescence intensities at the denominator wavelength for the calcium-free and calcium-bound forms of the dye.

Ionophore Comparison: Ionomycin vs. A23187

While both ionomycin and A23187 are effective calcium ionophores, studies have shown that ionomycin is often more potent and efficient at increasing intracellular calcium levels. Ionomycin has been reported to induce higher activation rates in oocytes compared to A23187. Therefore, for robust and maximal calcium influx to determine Rmax, ionomycin is generally the preferred choice.

Ionophore-Mediated Calcium Influx cluster_ionophore Ionophore Action Extracellular Extracellular Space (High [Ca2+]) Ionomycin Ionomycin Extracellular->Ionomycin Binds Ca2+ Membrane Cell Membrane Intracellular Intracellular Space (Low [Ca2+]) Fura_Red_Binding Fura Red binds Ca2+ Intracellular->Fura_Red_Binding Increased [Ca2+]i Ionomycin->Intracellular Transports Ca2+ across membrane

Caption: Mechanism of ionophore-mediated increase in intracellular calcium.

Conclusion

Validating data obtained from fluorescent calcium indicators is essential for the integrity of experimental results. This compound, with its visible light excitation properties, offers a valuable tool for [Ca2+]i measurements, especially in multiplexing experiments. When compared to alternatives like the traditional Fura-2 AM and the newer Cal Red™ R525/650 AM, researchers can select the most appropriate dye based on their specific needs for sensitivity, photostability, and compatibility with existing equipment. The use of ionophores, particularly ionomycin, provides a reliable method for the calibration and validation of these indicators, ensuring the accuracy of intracellular calcium measurements.

References

A Comparative Analysis of Fura Red AM and Genetically Encoded Calcium Indicators

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of intracellular calcium (Ca²⁺) measurement, researchers are faced with a choice between two primary classes of tools: synthetic chemical indicators, such as Fura Red AM, and genetically encoded calcium indicators (GECIs), like the GCaMP family of proteins. While both are designed to report fluctuations in cytosolic Ca²⁺ concentrations, they operate on fundamentally different principles and present distinct advantages and limitations. This guide provides an objective comparison to inform the selection of the most appropriate indicator for specific experimental needs, supported by quantitative data and detailed protocols.

Key Performance Indicators: A Quantitative Comparison

The selection of a Ca²⁺ indicator is often dictated by its specific performance characteristics. Factors such as affinity for calcium (Kd), dynamic range, signal-to-noise ratio, and kinetics are critical for the faithful reporting of cellular calcium signals. Genetically encoded indicators, particularly the GCaMP6 series, have been engineered to offer a range of sensitivities and response times, from the slow, high-sensitivity GCaMP6s to the fast-kinetics GCaMP6f.[1]

Chemical dyes like Fura Red offer the significant advantage of not requiring genetic manipulation, but can suffer from issues such as uneven loading and compartmentalization.[2][3][4] In contrast, GECIs can be precisely targeted to specific cell populations or even subcellular organelles, enabling long-term and repeated measurements in the same cells, a feat that is challenging with chemical dyes.[5][6][7]

ParameterThis compoundGCaMP6fGCaMP6s
Indicator Type Ratiometric Chemical DyeIntensity-metric Genetically Encoded ProteinIntensity-metric Genetically Encoded Protein
Ca²⁺ Affinity (Kd) ~140 nM (Fura-2) ¹~375 nM[8]~144 nM[8]
Dynamic Range (ΔF/F₀) Ratiometric ChangeHigh; >10-fold for small AP numbers[1]Very High; >10-fold, larger than 6f for small AP numbers[1]
Kinetics (1 AP Rise Time) N/A (Fast binding)~50 ms[1][8]Slower than GCaMP6f
Kinetics (1 AP Decay τ₁/₂) N/A (Fast unbinding)~140 ms[8]~1.8 s (for 10 APs)[8]
Targeting NoCell-type and subcellular targeting possibleCell-type and subcellular targeting possible
Toxicity Potential cytotoxicity from AM ester loading and hydrolysis byproducts[9][10]Low; generally well-tolerated[1]Low; generally well-tolerated[1]
Photostability Moderate; subject to photobleachingHighHigh

¹ Note: Direct quantitative values for Fura Red are less commonly published in recent comparative studies. The Kd for the related and well-characterized ratiometric dye Fura-2 is provided for reference.

Understanding the Limitations: A Logical Comparison

The decision between this compound and a GECI often involves a trade-off between ease of use and experimental specificity and duration. The following diagram illustrates the key considerations and limitations that guide this choice.

G_Limitations Diagram 1: this compound vs. GECI Limitations cluster_FuraRed This compound (Chemical Dye) cluster_GECI Genetically Encoded Calcium Indicators (GECIs) Fura_Start Acute/Short-Term Experiments (e.g., plate-based screening) Fura_Adv Advantage: No genetic manipulation required Fura_Start->Fura_Adv Fura_Lim1 Limitation: Compartmentalization (e.g., mitochondria, ER) [9, 3, 20] Fura_Start->Fura_Lim1 Fura_Lim2 Limitation: Potential Cytotoxicity (AM ester loading) [18, 26] Fura_Start->Fura_Lim2 Fura_Lim3 Limitation: Uneven Loading & Dye Leakage Fura_Start->Fura_Lim3 Fura_Lim4 Limitation: Not suitable for specific subcellular targeting Fura_Start->Fura_Lim4 GECI_Start Long-Term/Targeted Experiments (e.g., in vivo imaging, specific organelles) GECI_Adv1 Advantage: Cell-type & Subcellular Targeting [7, 19, 28] GECI_Start->GECI_Adv1 GECI_Adv2 Advantage: Long-term & Repeatable Imaging [11] GECI_Start->GECI_Adv2 GECI_Adv3 Advantage: Lower Cytotoxicity [11] GECI_Start->GECI_Adv3 GECI_Lim Limitation: Requires Genetic Manipulation (Transfection/Transduction) GECI_Start->GECI_Lim

Caption: A flowchart comparing the primary use cases and limitations of this compound versus GECIs.

Visualizing the Biological Context: The IP₃ Signaling Pathway

Both Fura Red and GECIs are used to measure the downstream effects of various signaling cascades that modulate intracellular Ca²⁺. A primary example is the Phospholipase C (PLC) pathway, which is critical in many cellular activation processes.

G_Signaling Diagram 2: The IP₃/DAG Calcium Signaling Pathway Ligand Ligand (e.g., Hormone, Neurotransmitter) GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ (Inositol Trisphosphate) PIP2->IP3 DAG DAG (Diacylglycerol) PIP2->DAG IP3R IP₃ Receptor (Ca²⁺ Channel) IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) (Ca²⁺ Store) Ca_Release ↑ [Ca²⁺]i IP3R->Ca_Release Opens to Release Ca²⁺ Ca_Release->PKC Co-activates Response Cellular Responses (e.g., Contraction, Secretion) Ca_Release->Response Directly Mediates PKC->Response Phosphorylates Targets

Caption: The IP₃/DAG pathway, a common mechanism leading to intracellular calcium release.[11][12]

Experimental Workflows and Protocols

The practical implementation of these indicators differs significantly. The following diagram and protocols outline the typical experimental workflows.

G_Workflow Diagram 3: Experimental Workflow Comparison cluster_FuraRed This compound Workflow cluster_GECI GECI Workflow F1 1. Plate Cells F2 2. Prepare this compound Loading Solution F1->F2 F3 3. Incubate Cells with Dye (30-60 min) F2->F3 F4 4. Wash to Remove Excess Dye F3->F4 F5 5. Image Immediately (Acute Experiment) F4->F5 G1 1. Transfect/Transduce Cells with GECI Plasmid/Virus G2 2. Incubate for Expression (24-72 hours) G1->G2 G3 3. (Optional) Re-plate or Prepare for Imaging G2->G3 G4 4. Image Experiment (Can be repeated over days) G3->G4

Caption: A comparison of the experimental timelines for this compound and GECIs.

Protocol 1: Cell Loading with this compound

This protocol is a general guideline for loading adherent cells in a 96-well plate format. Optimization of dye concentration and incubation time is recommended for each cell type.[8][11]

Materials:

  • This compound (dissolved in anhydrous DMSO for a stock solution)

  • Pluronic® F-127 (10% w/v in water)

  • Hanks' Balanced Salt Solution with HEPES (HHBS) or other physiological buffer

  • Probenecid (optional, to prevent dye leakage)[11]

Procedure:

  • Cell Plating: Seed cells in a black-wall, clear-bottom 96-well plate to achieve 80-90% confluency on the day of the experiment.

  • Prepare Loading Solution (2X):

    • For a final concentration of 5 µM this compound, dilute the DMSO stock into HHBS.

    • Add Pluronic® F-127 to the solution for a final concentration of 0.04% to aid in dye solubilization.[11]

    • If using, add probenecid to a final concentration of 1-2.5 mM.

    • Vortex the solution thoroughly.

  • Dye Loading:

    • Remove the growth medium from the cells.

    • Add an equal volume of the 2X loading solution to the existing media in each well (e.g., 100 µL of 2X solution to 100 µL of media).

    • Incubate the plate in a cell culture incubator (37°C, 5% CO₂) for 30-60 minutes, protected from light.[11]

  • Washing:

    • Carefully remove the loading solution from the wells.

    • Wash the cells twice with pre-warmed HHBS (containing probenecid, if used).

    • Add a final volume of 200 µL of HHBS to each well.

  • Imaging: Allow the cells to de-esterify the dye for an additional 20-30 minutes at room temperature before imaging. Proceed with fluorescence measurement using appropriate filter sets (e.g., Excitation: 435/470 nm, Emission: 630/650 nm).[11]

Protocol 2: Transient Transfection of GECIs in Cultured Cells

This protocol provides a general method for transfecting HEK293 cells with a GECI plasmid (e.g., pAAV.Syn.GCaMP6f.WPRE.SV40) using a chemical transfection reagent like Polyethylenimine (PEI).

Materials:

  • HEK293T cells

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • GECI-encoding plasmid DNA

  • Transfection reagent (e.g., PEI MAX, 1 mg/mL in H₂O)

  • Reduced-serum medium (e.g., Opti-MEM)

Procedure:

  • Cell Plating: The day before transfection, seed HEK293T cells in a 6-well plate so they reach 70-80% confluency at the time of transfection.

  • Prepare Transfection Complexes:

    • In a sterile tube (Tube A), dilute 2 µg of plasmid DNA into 100 µL of Opti-MEM.

    • In a separate sterile tube (Tube B), dilute 6 µL of PEI reagent into 100 µL of Opti-MEM (maintaining a 3:1 PEI:DNA ratio).

    • Add the contents of Tube B to Tube A, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection:

    • Carefully add the DNA-PEI mixture dropwise to the well containing the cells.

    • Gently swirl the plate to ensure even distribution.

  • Incubation and Expression:

    • Return the plate to the incubator (37°C, 5% CO₂).

    • After 6-8 hours, the medium can be replaced with fresh, pre-warmed complete growth medium to reduce toxicity.

    • Allow the cells to incubate for an additional 24-72 hours to allow for robust expression of the GECI protein.

  • Imaging: After the expression period, the cells are ready for calcium imaging experiments. Verify expression using a fluorescence microscope before beginning the experiment.

References

Navigating the Red Spectrum: A Comparative Guide to Fura Red AM for Cellular Calcium Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals delving into the intricate world of intracellular calcium signaling, the choice of fluorescent indicator is paramount. Fura Red AM, a long-wavelength calcium indicator, has been a tool of interest, particularly for its potential in multiplexing experiments with green fluorescent proteins (GFPs). However, concerns regarding spectral overlap and cross-talk necessitate a careful evaluation of its performance against viable alternatives. This guide provides an objective comparison of this compound with other red-shifted calcium indicators, supported by experimental data and detailed protocols to aid in the selection of the most suitable probe for your research needs.

Performance Comparison of Red-Shifted Calcium Indicators

Fura Red is a unique calcium indicator in that its fluorescence emission decreases upon binding to calcium.[1][2] It is typically excited by the 488 nm laser line and emits around 660 nm.[3] This characteristic allows for ratiometric measurements when used in conjunction with a green fluorescent indicator that increases in fluorescence with calcium, such as Fluo-4.[3] However, the broad emission spectrum of green fluorophores like GFP can lead to significant spectral bleed-through into the Fura Red detection channel, complicating data analysis.[4] This guide explores several alternative red-shifted calcium indicators that aim to overcome these limitations.

Below is a summary of the key spectral and chemical properties of this compound and its alternatives.

IndicatorExcitation Max (nm)Emission Max (nm)Kd for Ca2+ (nM)Quantum YieldSignal Change
Fura Red ~488~660~140Not widely reportedDecrease upon Ca2+ binding
Cal Red™ R525/650 ~492525 / 650Not widely reportedNot widely reportedRatiometric (525nm ↑, 650nm ↓)
Rhod-2 ~552~576~570~0.14 (Ca2+ bound)Increase upon Ca2+ binding
X-Rhod-1 ~580~602~700Not widely reported>100-fold Increase upon Ca2+ binding

In-Depth Look at the Alternatives

Cal Red™ R525/650: This novel indicator is excitable at 488 nm and displays a ratiometric response to calcium binding, with its emission increasing at 525 nm and decreasing at 650 nm.[1][2][5][6] This ratiometric property offers a significant advantage by allowing for more precise quantification of calcium concentrations, independent of dye loading and cell thickness.

Rhod-2: As a member of the rhodamine family, Rhod-2 exhibits a significant increase in fluorescence intensity upon binding to calcium.[7][8] Its longer excitation wavelength (~552 nm) provides better spectral separation from GFP, reducing the potential for cross-talk.[9][10] However, it is known to compartmentalize within mitochondria in certain cell types, which could be an important consideration depending on the research application.[11]

X-Rhod-1: With an even longer excitation wavelength (~580 nm), X-Rhod-1 offers excellent spectral separation from green fluorophores.[12] It boasts a substantial increase in fluorescence intensity (over 100-fold) upon calcium binding, leading to a high signal-to-noise ratio.[12] Studies have suggested that the combination of EGFP with X-Rhod-1 results in no detectable contamination of the calcium indicator's signal, making it a strong candidate for multiplexing experiments.[4]

Experimental Protocols

I. General Protocol for Loading AM Ester Calcium Indicators

This protocol provides a general guideline for loading cell-permeant AM ester dyes into cultured cells. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound (or alternative red calcium indicator AM ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Procedure:

  • Prepare Stock Solution: Dissolve the AM ester in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Solution: On the day of the experiment, dilute the stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 1-5 µM. To aid in dispersion, the loading solution can be supplemented with Pluronic® F-127 (typically at a final concentration of 0.02-0.04%).

  • Cell Loading: Replace the cell culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes. The optimal loading time should be determined empirically.

  • Wash: After incubation, wash the cells 2-3 times with fresh, warm physiological buffer to remove excess dye.

  • De-esterification: Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

II. Protocol for Quantifying Spectral Cross-Talk

This protocol outlines a method to quantify the spectral bleed-through from a co-expressed fluorophore (e.g., GFP) into the Fura Red detection channel, adapted from established methodologies for measuring fluorescence crosstalk.[13][14][15]

Materials:

  • Cells expressing only GFP.

  • Cells loaded only with this compound.

  • Fluorescence microscope equipped with appropriate filter sets for GFP and Fura Red.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • Image GFP-only Cells:

    • Acquire an image of the GFP-expressing cells using the GFP filter set (ImageGFP_green).

    • Without changing the field of view, acquire an image of the same cells using the Fura Red filter set (ImageGFP_red). This image represents the bleed-through of GFP fluorescence into the red channel.

  • Image Fura Red-only Cells:

    • Acquire an image of the Fura Red-loaded cells using the Fura Red filter set (ImageFuraRed_red).

  • Image Analysis:

    • For both sets of images, select regions of interest (ROIs) corresponding to the cells and measure the mean fluorescence intensity within these ROIs. Also, measure the mean background intensity from a region without cells.

    • Subtract the background intensity from the cellular intensity for all measurements.

  • Calculate the Cross-Talk Coefficient (CTC):

    • The CTC represents the fraction of the GFP signal that bleeds into the red channel. It is calculated as: CTC = (Mean Intensity of ImageGFP_red) / (Mean Intensity of ImageGFP_green)

  • Correct for Cross-Talk in Co-labeled Samples:

    • For cells co-labeled with GFP and Fura Red, acquire images in both the green (Imageco-labeled_green) and red (Imageco-labeled_red) channels.

    • The true Fura Red signal can be calculated by subtracting the GFP bleed-through from the red channel image: Corrected Fura Red Image = Imageco-labeled_red - (CTC * Imageco-labeled_green)

Visualizing Cellular Processes and Workflows

To better understand the underlying biological and experimental processes, the following diagrams have been generated using Graphviz.

G cluster_0 GPCR Signaling Pathway Ligand Ligand GPCR GPCR Ligand->GPCR binds G-protein G-protein GPCR->G-protein activates PLC PLC G-protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER binds to receptor Ca2+ Ca2+ ER->Ca2+ releases Cellular Response Cellular Response Ca2+->Cellular Response triggers

Caption: A simplified diagram of a G-protein coupled receptor (GPCR) signaling pathway leading to intracellular calcium release.

G cluster_1 Experimental Workflow for Assessing Spectral Overlap Prepare GFP-only cells Prepare GFP-only cells Image GFP-only in Green Channel Image GFP-only in Green Channel Prepare GFP-only cells->Image GFP-only in Green Channel Image GFP-only in Red Channel Image GFP-only in Red Channel Prepare GFP-only cells->Image GFP-only in Red Channel Prepare Fura Red-only cells Prepare Fura Red-only cells Image Fura Red-only in Red Channel Image Fura Red-only in Red Channel Prepare Fura Red-only cells->Image Fura Red-only in Red Channel Calculate Crosstalk Coefficient Calculate Crosstalk Coefficient Image GFP-only in Green Channel->Calculate Crosstalk Coefficient Image GFP-only in Red Channel->Calculate Crosstalk Coefficient Correct for Bleed-through Correct for Bleed-through Calculate Crosstalk Coefficient->Correct for Bleed-through Image Co-labeled Sample Image Co-labeled Sample Image Co-labeled Sample->Correct for Bleed-through Analyze Corrected Data Analyze Corrected Data Correct for Bleed-through->Analyze Corrected Data

Caption: A logical workflow for the quantification and correction of spectral cross-talk between two fluorophores.

Conclusion

The selection of an appropriate fluorescent calcium indicator is critical for the accuracy and reliability of experimental data. While this compound offers the advantage of long-wavelength excitation, its use in conjunction with green fluorescent probes is hampered by the potential for significant spectral overlap. Alternatives such as Rhod-2 and X-Rhod-1 provide better spectral separation and a robust increase in fluorescence upon calcium binding, making them more suitable for multiplexing applications with GFP. Cal Red™ R525/650 presents an interesting ratiometric alternative excitable by the common 488 nm laser line. Researchers are encouraged to carefully consider the spectral properties and potential for cross-talk of their chosen fluorophores and to perform the necessary controls to ensure the integrity of their findings.

References

A Comparative Guide to In Situ Spectral Properties of Fura Red™ AM and its Alternatives for Intracellular Calcium Measurement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in situ spectral properties of Fura Red™ AM and other commercially available fluorescent indicators for the measurement of intracellular calcium concentration ([Ca²⁺]i). The information presented herein is intended to assist researchers in selecting the most suitable indicator for their specific experimental needs, considering factors such as instrumentation, cell type, and the desired temporal and spatial resolution of calcium imaging.

Introduction to Intracellular Calcium Indicators

Fluorescent indicators are indispensable tools for real-time monitoring of [Ca²⁺]i dynamics in living cells. These small molecules exhibit changes in their fluorescence properties upon binding to calcium ions, allowing for the visualization and quantification of calcium signaling events. Fura Red™ AM is a visible light-excitable, ratiometric calcium indicator that has been widely used in various biological applications. Its fluorescence decreases upon binding to Ca²⁺.[1] This guide will compare Fura Red™ AM with other popular calcium indicators, including Fluo-4 AM, Rhod-2 AM, X-Rhod-1 AM, and Asante Calcium Red, focusing on their in situ spectral characteristics and experimental application.

Comparison of Spectral Properties

The selection of a calcium indicator is often dictated by its spectral properties, which determine its compatibility with available excitation sources (e.g., lasers, lamps) and emission filters. The following table summarizes the key in situ spectral properties of Fura Red™ AM and its common alternatives. It is important to note that the in situ spectral properties of these indicators can be influenced by the intracellular environment, including pH, viscosity, and protein binding.[2]

IndicatorExcitation Max (nm)Emission Max (nm)Change upon Ca²⁺ BindingDissociation Constant (Kd)Key Features
Fura Red™ AM ~435-488[1][3]~639-660[1][4]Fluorescence decrease[1]~140 nMRatiometric potential when combined with a green indicator like Fluo-4.[3] Visible light excitation minimizes phototoxicity.[5]
Fluo-4 AM ~494[6]~516[7]Large fluorescence increase (>100-fold)[8]~335-345 nM[6]High signal-to-noise ratio; widely used for single-wavelength measurements.[9]
Rhod-2 AM ~552[10]~576[11]Fluorescence increase (>100-fold)~570 nM[2]Red-shifted spectra suitable for multiplexing with green fluorophores.[12] Tends to compartmentalize in mitochondria.[10]
X-Rhod-1 AM ~578-580[13][14]~600-602[13][14]Fluorescence increase (>100-fold)[13]~700 nM[13]Similar to Rhod-2 with slightly red-shifted spectra.[2] Also prone to mitochondrial sequestration.
Asante Calcium Red ~520-550~650Fluorescence increase~400 nMLong-wavelength emission suitable for deep-tissue imaging and multiplexing.[15]

Experimental Protocols

Accurate and reproducible measurement of intracellular calcium requires careful attention to experimental protocols, including dye loading, cell handling, and data acquisition. Below are detailed methodologies for a typical intracellular calcium measurement experiment using acetoxymethyl (AM) ester-based indicators.

I. Reagent Preparation
  • Indicator Stock Solution: Prepare a 1-5 mM stock solution of the desired calcium indicator AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C, protected from light and moisture.

  • Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffer.

  • Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) buffered with HEPES. For many cell types, the presence of calcium and magnesium in the loading buffer is important.

  • Probenecid Stock Solution (Optional): Prepare a 100-250 mM stock solution of probenecid in a suitable solvent (e.g., 1N NaOH and then diluted in buffer). Probenecid is an anion-exchange transport inhibitor that can reduce the leakage of the de-esterified indicator from the cells.[16]

II. Cell Loading with Calcium Indicator AM Ester
  • Cell Preparation: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and reach the desired confluency.

  • Prepare Loading Solution: On the day of the experiment, dilute the indicator AM ester stock solution into the loading buffer to a final concentration of 1-5 µM. For improved dye loading, the loading solution can be supplemented with 0.02-0.04% Pluronic F-127.[12] If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.[16]

  • Dye Loading: Remove the culture medium from the cells and wash them once with the loading buffer. Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.[16]

  • Wash and De-esterification: After loading, wash the cells two to three times with fresh loading buffer (with or without probenecid) to remove extracellular dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.[16]

III. In Situ Calibration of Intracellular Calcium Indicators

To convert fluorescence signals into absolute calcium concentrations, an in situ calibration is often necessary. This process involves permeabilizing the cells to calcium and equilibrating them with a series of buffers containing known calcium concentrations.

  • Prepare Calibration Buffers: Prepare a set of calibration buffers with free calcium concentrations ranging from calcium-free (containing a calcium chelator like EGTA) to saturating calcium levels.

  • Cell Permeabilization: After the de-esterification step, treat the cells with a calcium ionophore such as ionomycin (typically 5-10 µM) or A23187. This will make the cell membrane permeable to calcium.[17]

  • Measurement of Rmin and Rmax:

    • To determine the minimum fluorescence ratio (Rmin for ratiometric indicators) or minimum fluorescence (Fmin for single-wavelength indicators), perfuse the cells with the calcium-free buffer.

    • To determine the maximum fluorescence ratio (Rmax) or maximum fluorescence (Fmax), perfuse the cells with the saturating calcium buffer.

  • Determine Kd: The dissociation constant (Kd) of the indicator in the intracellular environment can be determined by perfusing the cells with calibration buffers of intermediate calcium concentrations and fitting the fluorescence data to the appropriate binding equation. The operational Kd for a mixture of Fluo-4 and Fura Red has been calculated to be 506 nM.[17]

  • Calculate [Ca²⁺]i: For ratiometric indicators like Fura-2 (and by extension, ratiometric measurements with Fura Red), the intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2) where R is the measured fluorescence ratio, and Sf2/Sb2 is the ratio of fluorescence intensities at the denominator wavelength for the calcium-free and calcium-bound forms of the dye, respectively.[18]

Visualizing Experimental Workflows and Signaling Pathways

To further aid in the understanding of the experimental process and the underlying biological context, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell & Reagent Preparation cluster_loading Dye Loading cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis prep_cells Plate Cells prepare_loading_solution Prepare Loading Solution prep_cells->prepare_loading_solution prep_reagents Prepare Stock Solutions (Indicator, Pluronic, Buffer) prep_reagents->prepare_loading_solution load_cells Incubate Cells with Dye prepare_loading_solution->load_cells wash_cells Wash to Remove Extracellular Dye load_cells->wash_cells deesterification Allow for De-esterification wash_cells->deesterification setup_microscope Mount Sample on Microscope deesterification->setup_microscope acquire_baseline Acquire Baseline Fluorescence setup_microscope->acquire_baseline stimulate_cells Apply Stimulus acquire_baseline->stimulate_cells record_response Record Fluorescence Changes stimulate_cells->record_response background_subtraction Background Subtraction record_response->background_subtraction calculate_ratio Calculate Ratio (for ratiometric dyes) background_subtraction->calculate_ratio calibration In Situ Calibration (optional) calculate_ratio->calibration quantify_ca Quantify [Ca²⁺]i calibration->quantify_ca calcium_signaling_pathway cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_effector Effector Pathway cluster_release Calcium Release cluster_response Cellular Response stimulus Agonist receptor GPCR stimulus->receptor g_protein Gq Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3r IP₃ Receptor ip3->ip3r er Endoplasmic Reticulum (ER) ca_release Ca²⁺ Release er->ca_release ip3r->er on ca_indicator Calcium Indicator (e.g., Fura Red) ca_release->ca_indicator cellular_response Cellular Response ca_release->cellular_response

References

Safety Operating Guide

Proper Disposal of Fura Red, AM: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Fura Red, AM (Acetoxymethyl ester) is a fluorescent dye crucial for measuring intracellular calcium concentrations in life sciences research.[1][2] As with any chemical reagent, its proper handling and disposal are paramount to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Fura Red, AM waste, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A clear understanding of Fura Red, AM's properties is essential for safe handling and disposal. The following table summarizes its key characteristics.

PropertyValueReference
Molecular Formula C47H52N4O24S[3]
Molecular Weight 1088.99 g/mol [3]
Appearance Solid[4]
Storage Temperature -20°C, protect from light[3][5]
Solubility Soluble in anhydrous DMSO[1]
Excitation/Emission ~435-470 nm / ~630-650 nm[1]

Disposal Procedures

The disposal of Fura Red, AM must adhere to local, state, and federal regulations.[3] While some safety data sheets (SDS) classify it as not a hazardous substance, it is prudent to handle it as a chemical waste due to the lack of comprehensive toxicological and ecological data.[3]

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • Do not mix Fura Red, AM waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) office.[6]

    • Maintain separate, clearly labeled waste containers for the following:

      • Solid Waste: This includes unused or expired Fura Red, AM powder, and grossly contaminated items such as gloves, weighing paper, and pipette tips.

      • Liquid Waste: This comprises stock solutions (typically in DMSO), working solutions (in aqueous buffers), and the first rinse of emptied containers.[7]

      • Contaminated Labware: Glassware and plasticware that have come into direct contact with Fura Red, AM.

  • Solid Waste Disposal:

    • Collect all solid waste in a designated, sealable container lined with a chemically resistant bag.

    • Label the container clearly as "Fura Red, AM Solid Waste" and include the date.

    • Store the sealed container in a designated hazardous waste accumulation area until collection by EHS.

  • Liquid Waste Disposal:

    • Collect all liquid waste containing Fura Red, AM in a chemically compatible, leak-proof container.[7]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "Fura Red, AM," the solvent (e.g., DMSO, aqueous buffer), and the approximate concentration.

    • Keep the waste container securely closed except when adding waste.[7]

    • Store the container in a designated secondary containment bin to prevent spills.[7]

    • Arrange for pickup by your institution's EHS department. Do not dispose of Fura Red, AM solutions down the drain.[7]

  • Decontamination and Disposal of Labware:

    • Disposable Labware: Items such as pipette tips and microfuge tubes should be disposed of as solid chemical waste.

    • Reusable Glassware:

      • Rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol or acetone) to remove residual Fura Red, AM. The first rinseate must be collected as hazardous liquid waste.[7]

      • Subsequent rinses with detergent and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

      • After thorough cleaning, the glassware can be reused.

Experimental Protocol Waste Generation

Understanding the experimental workflow helps in anticipating the types of waste generated. A typical experiment involving Fura Red, AM for intracellular calcium imaging involves the following steps, each producing specific waste streams:

  • Preparation of Stock Solution: A 2 to 5 mM stock solution is typically prepared in high-quality, anhydrous DMSO.[1] This process generates waste in the form of the original vial, contaminated pipette tips, and any spilled powder.

  • Preparation of Working Solution: The stock solution is diluted to a final working concentration of 2 to 20 µM in a suitable buffer (e.g., Hanks and Hepes buffer), often containing Pluronic® F-127 to aid solubility.[1] This step generates contaminated pipette tips and tubes.

  • Cell Loading: Cells are incubated with the Fura Red, AM working solution for 30 to 60 minutes.[1]

  • Washing: The dye-containing solution is removed, and the cells are washed with a buffer to remove excess dye.[8] This wash buffer is considered hazardous liquid waste.

  • Imaging: The cells are then used for fluorescence microscopy or flow cytometry.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Fura Red, AM waste.

Fura_Red_AM_Disposal_Workflow start Start: Fura Red, AM Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, gloves, tips) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid labware Contaminated Labware (e.g., glassware, plastics) waste_type->labware Labware collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-proof Container with Secondary Containment liquid_waste->collect_liquid disposable_labware Disposable Labware? labware->disposable_labware ehs_pickup Store in Designated Area for EHS Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup treat_as_solid Treat as Solid Waste disposable_labware->treat_as_solid Yes decontaminate Decontaminate Reusable Labware (e.g., Glassware) disposable_labware->decontaminate No treat_as_solid->collect_solid collect_first_rinse Collect First Rinse as Hazardous Liquid Waste decontaminate->collect_first_rinse collect_first_rinse->collect_liquid end End: Proper Disposal ehs_pickup->end

Caption: A workflow for the proper disposal of Fura Red, AM waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of Fura Red, AM, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.

References

Safeguarding Your Research: A Guide to Handling Fura Red AM

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Fura Red AM, a fluorescent indicator used for measuring intracellular calcium. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.

Personal Protective Equipment and Handling

When working with this compound, which is typically dissolved in anhydrous dimethyl sulfoxide (DMSO), a comprehensive approach to personal protective equipment (PPE) is required. DMSO can facilitate the absorption of other substances through the skin, making stringent PPE use essential.[1]

CategoryRecommendationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes of this compound solution, which can cause eye irritation.[1]
Hand Protection Chemical-resistant gloves, such as butyl rubber or neoprene.Standard nitrile gloves can degrade when exposed to DMSO. Butyl rubber or neoprene offer more robust protection.[1][2]
Body Protection A laboratory coat worn over long-sleeved clothing.Prevents skin contact with the chemical.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of any potential aerosols or vapors.[1]

Handling Protocol:

  • Always handle this compound in a designated area, away from general laboratory traffic.

  • Prepare stock solutions of this compound in anhydrous DMSO in a chemical fume hood.[1]

  • Avoid creating dust if handling the solid form.

  • After handling, wash hands thoroughly with soap and water.

Storage and Disposal Procedures

Proper storage and disposal are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel and the environment.

AspectProcedure
Storage Store this compound, both in solid form and as a DMSO stock solution, at -20°C and protected from light.[2] Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Disposal of Unused Product and Contaminated Materials Dispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain.[3] Collect all contaminated materials (e.g., pipette tips, gloves, paper towels) in a designated, sealed container for chemical waste pickup.
Spill Cleanup For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[3] For larger spills, evacuate the area and contact your institution's EHS office.

Emergency Exposure Plan

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps for safely handling this compound, from preparation to disposal.

Fura_Red_AM_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE Prepare_Solution Prepare Stock Solution in Fume Hood PPE->Prepare_Solution Safe Handling Cell_Loading Cell Loading Prepare_Solution->Cell_Loading Use in Experiment Imaging Imaging/Data Acquisition Cell_Loading->Imaging Decontaminate Decontaminate Work Area Imaging->Decontaminate Post-Experiment Waste_Collection Collect Waste Decontaminate->Waste_Collection Disposal Dispose via EHS Waste_Collection->Disposal

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.